2-Phenylcyclopropanecarbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document outlines a well-established synthetic pathway and provides predicted characterization data based on analogous compounds and spectroscopic principles.
Synthesis Pathway
The synthesis of trans-2-phenylcyclopropanecarbohydrazide is a two-step process commencing with the formation of an ester intermediate, ethyl trans-2-phenylcyclopropanecarboxylate, followed by its hydrazinolysis to yield the final carbohydrazide.
Caption: Synthetic route to trans-2-Phenylcyclopropanecarbohydrazide.
Experimental Protocol: Synthesis of Ethyl trans-2-phenylcyclopropanecarboxylate
This procedure is based on established methods for the cyclopropanation of styrenes using ethyl diazoacetate.
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Hydrazine hydrate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of styrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of rhodium(II) acetate dimer (approx. 0.01 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and minimize side reactions.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until the disappearance of the starting materials is confirmed by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl trans-2-phenylcyclopropanecarboxylate as a colorless oil. The trans isomer is generally the major product in this reaction.
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropanecarbohydrazide
This protocol is a standard procedure for the hydrazinolysis of esters.
Procedure:
-
Dissolve ethyl trans-2-phenylcyclopropanecarboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure trans-2-phenylcyclopropanecarbohydrazide as a white crystalline solid.
Characterization Data
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Melting Point (°C) |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | White solid | 104-106 |
| trans-2-Phenylcyclopropanecarbohydrazide | C₁₀H₁₂N₂O | 176.22 | White crystalline solid | 130-135 |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
The predicted ¹H NMR spectrum of trans-2-phenylcyclopropanecarbohydrazide would show characteristic signals for the phenyl, cyclopropyl, and hydrazide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~7.00 | br s | 1H | -NH- (amide proton) |
| ~3.90 | br s | 2H | -NH₂ (amino protons) |
| ~2.50 | ddd | 1H | CH-Ph (cyclopropyl proton) |
| ~1.90 | ddd | 1H | CH-C=O (cyclopropyl proton) |
| ~1.30-1.50 | m | 2H | CH₂ (cyclopropyl protons) |
2.2.2. ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
The predicted ¹³C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and cyclopropyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide carbonyl) |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic CH carbons |
| ~126.5 | Aromatic CH carbons |
| ~28 | CH-Ph (cyclopropyl carbon) |
| ~25 | CH-C=O (cyclopropyl carbon) |
| ~16 | CH₂ (cyclopropyl carbon) |
2.2.3. Infrared (IR) Spectroscopy (Predicted, KBr)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O functional groups of the carbohydrazide moiety.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong | N-H stretching (asymmetric and symmetric) |
| ~3030 | Medium | Aromatic C-H stretching |
| ~2920 | Medium | Aliphatic C-H stretching (cyclopropyl) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1490, 1450 | Medium | Aromatic C=C stretching |
2.2.4. Mass Spectrometry (Predicted, ESI+)
| m/z | Predicted Assignment |
| 177.10 | [M+H]⁺ |
| 199.08 | [M+Na]⁺ |
Experimental Workflow and Logic
The overall process from starting materials to the characterized final product follows a logical experimental workflow.
Caption: Workflow for synthesis and characterization.
This guide provides a foundational understanding for the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide. Researchers can utilize the provided protocols and predicted data as a starting point for their own experimental work. It is important to note that the predicted data should be confirmed by experimental analysis upon successful synthesis of the compound.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylcyclopropanecarbohydrazide is a potent enzyme inhibitor with significant implications for neurotransmitter modulation. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with monoamine oxidase (MAO). This document details the irreversible inhibition of MAO-A and MAO-B, the subsequent impact on neurotransmitter signaling pathways, and the experimental protocols utilized to characterize these interactions. Quantitative data for the closely related compound, tranylcypromine, is provided for comparative analysis due to the limited availability of specific inhibitory constants for this compound in publicly accessible literature.
Introduction
This compound, a derivative of the well-characterized monoamine oxidase inhibitor (MAOI) tranylcypromine, belongs to a class of compounds that covalently modify the flavin adenine dinucleotide (FAD) cofactor of MAO. The irreversible inhibition of MAO enzymes leads to a significant increase in the synaptic concentration of monoamine neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant and neuroprotective agents. This guide will explore the biochemical underpinnings of this mechanism.
Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The primary mechanism of action of this compound is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition occurs through a multi-step process involving the formation of a covalent adduct with the FAD cofactor essential for the catalytic activity of the enzyme.
2.1. The Role of the Hydrazide Moiety
The hydrazide functional group is critical to the irreversible nature of the inhibition. The proposed mechanism involves the enzymatic oxidation of the hydrazide by MAO, leading to the formation of a highly reactive diazene intermediate. This intermediate then rapidly reacts with the N5 position of the FAD cofactor, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme.
2.2. Interaction with MAO Isoforms
Data Presentation: MAO Inhibition
Due to the lack of specific publicly available IC50 or Ki values for this compound, the following table presents data for its parent compound, tranylcypromine, to provide a comparative context for its inhibitory potential.
| Compound | Target | Inhibition Type | IC50 | Ki | Reference |
| Tranylcypromine | MAO-A | Irreversible | < 2 µM | - | |
| Tranylcypromine | MAO-B | Irreversible | < 2 µM | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.
Signaling Pathway
The inhibition of MAO by this compound directly impacts neurotransmitter signaling in the synaptic cleft. By preventing the degradation of monoamines within the presynaptic neuron, the concentration of these neurotransmitters available for release into the synapse is significantly increased. This leads to enhanced and prolonged stimulation of postsynaptic receptors.
Caption: Signaling pathway of MAO inhibition.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays.
5.1. General MAO Inhibition Assay Protocol (Fluorometric Method)
This protocol outlines a common method for determining the IC50 of an inhibitor for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
MAO reaction buffer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Selective MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls
-
Multi-well plate (e.g., 96-well black plate for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer.
-
In the wells of the microplate, add the reaction buffer, the enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells with enzyme and buffer only (no inhibitor) as a control for 100% enzyme activity and wells with buffer only as a background control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the substrate used, over a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Experimental workflow for MAO inhibition assay.
Conclusion
This compound acts as a potent, irreversible inhibitor of monoamine oxidase. Through the covalent modification of the FAD cofactor, it effectively halts the degradation of key monoamine neurotransmitters, leading to their increased availability in the synapse. This mechanism of action, shared with other hydrazine-based MAOIs, underscores its potential for modulating neurochemical pathways. Further research is warranted to quantify the specific inhibitory constants (IC50 and Ki) for this compound against MAO-A and MAO-B to fully characterize its pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.
References
The Biological Activity of 2-Phenylcyclopropanecarbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Phenylcyclopropanecarbohydrazide and its Class
This compound is a derivative of 2-phenylcyclopropylamine. It exists as cis and trans stereoisomers. The core structure, a phenylcyclopropane ring, is a key pharmacophore in a class of compounds known for their potent inhibitory effects on monoamine oxidase (MAO). The hydrazide moiety further classifies this compound within a group known for a wide array of biological activities, including antimicrobial, anticonvulsant, and antidepressant effects.
The primary interest in this compound stems from its structural analogy to tranylcypromine, a well-known and clinically used non-selective, irreversible MAO inhibitor. The addition of the carbohydrazide group can modulate the compound's physicochemical properties, such as solubility and membrane permeability, potentially altering its pharmacokinetic and pharmacodynamic profile compared to its parent amine.
Core Biological Activity: Monoamine Oxidase Inhibition
The principal biological activity of this compound is predicted to be the inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.
By inhibiting MAO, this compound would increase the synaptic concentration of these neurotransmitters, leading to enhanced neurotransmission. This mechanism is the basis for the therapeutic effects of MAO inhibitors (MAOIs) in the treatment of depression, anxiety disorders, and Parkinson's disease.
Signaling Pathway of MAO Inhibition
The inhibition of MAO enzymes directly impacts neuronal signaling by preventing the breakdown of key neurotransmitters in the presynaptic terminal. This leads to a greater availability of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor activation.
Quantitative Data on MAO Inhibition
As of the latest literature review, specific IC50 or Ki values for this compound have not been reported. However, to provide a relevant quantitative context, the inhibitory activities of its parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), and other related phenylcyclopropane derivatives are presented below. It is important to note that the addition of the carbohydrazide moiety may alter the potency and selectivity of the compound.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | ~2.2 | ~1.5 | ~0.9 | [Various sources] |
| MAO-B | ~2.0 | ~1.7 | |||
| Moclobemide (Reference) | MAO-A | ~1.1 | - | 150 | [Various sources] |
| MAO-B | ~165 | - | |||
| Selegiline (Reference) | MAO-A | ~9.3 | - | 0.007 | [Various sources] |
| MAO-B | ~0.065 | - |
Note: The values presented are approximate and can vary depending on the experimental conditions. This table is for illustrative purposes to show the typical potency and selectivity of related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the MAO inhibitory activity of this compound.
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is based on a continuous spectrophotometric or fluorometric method.
4.1.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Kynuramine (non-selective substrate for fluorometric assay) or p-tyramine (substrate for spectrophotometric assay)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader with fluorescence or UV-Vis capabilities
4.1.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to various concentrations in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.
-
-
Incubation:
-
To each well of the microplate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound or control inhibitor at various concentrations.
-
Add 25 µL of the assay buffer to the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Fluorometric Method (Kynuramine): Measure the increase in fluorescence (Excitation: 320 nm, Emission: 405 nm) over time, corresponding to the formation of 4-hydroxyquinoline.
-
Spectrophotometric Method (p-Tyramine): Measure the increase in absorbance at 310 nm over time, corresponding to the formation of p-hydroxybenzaldehyde.
-
Readings are typically taken every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for MAO Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of potential MAO inhibitors.
Other Potential Biological Activities
While MAO inhibition is the most probable primary activity, the hydrazide and phenylcyclopropane moieties are present in compounds with other reported biological effects. Further research would be required to explore if this compound exhibits any of the following activities:
-
Anticonvulsant Activity: Some hydrazide derivatives have shown efficacy in animal models of epilepsy.
-
Antimicrobial Activity: The hydrazone linkage, which can be formed from hydrazides, is a common feature in many antimicrobial agents.
-
Anti-inflammatory and Analgesic Effects: Certain hydrazide-containing compounds have demonstrated anti-inflammatory and pain-relieving properties.
-
Anticancer Activity: A number of hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural relationship to known monoamine oxidase inhibitors. Its primary biological activity is strongly suggested to be the inhibition of MAO-A and MAO-B, with potential applications in the treatment of neurological and psychiatric disorders. While specific quantitative data for this compound is currently lacking, the provided experimental protocols offer a clear path for its characterization. Future research should focus on the synthesis and in vitro testing of both cis and trans isomers of this compound to determine their IC50 values, selectivity for MAO isoforms, and mechanism of inhibition. Furthermore, screening for other potential biological activities, as suggested by its chemical structure, could reveal novel therapeutic applications. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this promising compound.
2-Phenylcyclopropanecarbohydrazide: A Technical Guide on its Potential as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) inhibitors are a clinically significant class of drugs, primarily used in the management of depression and neurodegenerative disorders such as Parkinson's disease. This technical guide explores the potential of 2-phenylcyclopropanecarbohydrazide as a monoamine oxidase inhibitor. While direct quantitative inhibitory data for this specific compound is not extensively available in current literature, this document synthesizes information on structurally related compounds, outlines a probable synthetic pathway, details relevant experimental protocols for assessing MAO inhibition, and discusses the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a framework for the investigation of this compound and its analogues as potentially potent and selective MAO inhibitors.
Introduction
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism behind the therapeutic effects of MAOI-based antidepressants.[3][4] Furthermore, selective inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease, as it reduces the degradation of dopamine in the brain.[5]
The irreversible MAO inhibitor tranylcypromine, which features a 2-phenylcyclopropylamine scaffold, is a well-established therapeutic agent. This structural motif has prompted interest in other phenylcyclopropane derivatives as potential MAO inhibitors. This compound, a hydrazide derivative of 2-phenylcyclopropanecarboxylic acid, represents an intriguing candidate for investigation. The carbohydrazide moiety is present in a number of compounds that have been investigated for MAO inhibitory activity. This guide provides a comprehensive overview of the available information and a predictive framework for the study of this compound.
Synthesis of this compound
Step 1: Esterification of 2-Phenylcyclopropanecarboxylic Acid
The first step involves the conversion of 2-phenylcyclopropanecarboxylic acid to a suitable ester, for example, a methyl or ethyl ester. This can be achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Step 2: Hydrazinolysis of the Ester
The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol. This nucleophilic acyl substitution reaction, known as hydrazinolysis, yields the desired this compound. The reaction mixture is usually refluxed for several hours, and the product can be isolated upon cooling and crystallization.
Potential MAO Inhibitory Activity: A Comparative Analysis
While specific quantitative data for this compound is not available, an analysis of structurally similar compounds can provide insights into its potential activity. The table below summarizes the MAO inhibitory data for selected carbohydrazide and phenylcyclopropane derivatives.
| Compound/Derivative Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Ki (µM) | Notes |
| 4-Tosyl Benzoic Acid Carbohydrazide | Potent (specific value not provided) | - | - | Exhibited antidepressant properties in animal models.[6] |
| 2-Thiazolylhydrazone Derivatives | 5.92 - 8.14 (pKi) | 4.69 - 9.09 (pKi) | - | Showed high activity against both isoforms. |
| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | - | - | 1.30 (MAO-B) | A competitive inhibitor of MAO-B.[7] |
| 2,1-Benzisoxazole Derivative (7a) | - | 0.017 | 0.0062 (MAO-B) | A potent and specific MAO-B inhibitor.[8] |
This table is a compilation of data from various sources on compounds structurally related to this compound and is intended for comparative purposes only.
The data on related carbohydrazides and phenylcyclopropane derivatives suggest that the this compound scaffold has the potential to exhibit MAO inhibitory activity. The electronic and steric properties of the phenyl and cyclopropyl groups, combined with the hydrazide moiety, could contribute to binding at the active site of MAO enzymes.
Experimental Protocols for MAO Inhibition Assays
To determine the MAO inhibitory potential of this compound, standardized in vitro assays are necessary. The following provides a detailed methodology for a common fluorometric assay.
4.1. Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorometric microplate reader
4.2. Assay Procedure
-
Preparation of Reagents: All reagents should be prepared in the phosphate buffer. A working solution of the test compound and reference inhibitors should be prepared at various concentrations.
-
Enzyme Incubation: In each well of the microplate, add the MAO-A or MAO-B enzyme solution.
-
Inhibitor Addition: Add the desired concentration of the test compound or reference inhibitor to the respective wells. A control well with no inhibitor should also be included. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Substrate Addition and Reaction Initiation: To initiate the enzymatic reaction, add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red/HRP solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. The reaction is typically monitored over a period of 30-60 minutes.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
4.3. Determination of Inhibition Mechanism (Lineweaver-Burk Plot)
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies can be performed. This involves measuring the initial reaction velocities at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. The data can then be plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the resulting lines will indicate the mechanism of inhibition, and the inhibition constant (Ki) can be calculated from these plots.[8]
Visualizations
Signaling Pathway of MAO Action and Inhibition
Caption: MAO action and the effect of an inhibitor.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for MAO inhibition assessment.
Conclusion
This compound presents a compelling, yet understudied, molecular scaffold for the development of novel monoamine oxidase inhibitors. Based on the known activity of structurally related phenylcyclopropane and carbohydrazide derivatives, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against MAO-A and/or MAO-B. This technical guide provides a foundational framework for initiating research into this compound, including a proposed synthetic route and detailed experimental protocols for the assessment of its MAO inhibitory potential. Further investigation is warranted to elucidate the specific inhibitory profile, potency, and mechanism of action of this compound, which could pave the way for the development of new therapeutic agents for depressive and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N'-phenyl-1H-pyrrole-2-carbohydrazide | C11H11N3O | CID 46848048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ChEMBL - ChEMBL [ebi.ac.uk]
- 5. chembl.gitbook.io [chembl.gitbook.io]
- 6. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a unique chemical entity featuring a rigid cyclopropane ring, a phenyl group, and a reactive hydrazide moiety. This combination of structural features suggests its potential as a biologically active molecule. The cyclopropane ring imparts conformational rigidity, which can be advantageous for specific binding to biological targets, while the phenyl group offers a scaffold for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. The hydrazide group is a known pharmacophore present in numerous bioactive compounds and can act as a versatile synthetic handle for creating diverse chemical libraries.
The study of the structure-activity relationship (SAR) of this compound is crucial for understanding how modifications to its chemical structure influence its biological activity. While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities and SAR of structurally related hydrazide and phenylcyclopropane-containing compounds to provide a foundational understanding and guide future research.
Core Structure and Postulated Biological Activities
The core structure of this compound consists of three key pharmacophoric elements:
-
Phenyl Ring: This aromatic ring can be substituted at the ortho, meta, and para positions to influence electronic properties, hydrophobicity, and steric interactions with a target protein.
-
Cyclopropane Ring: This three-membered ring introduces a significant degree of rigidity to the molecule, restricting the conformational freedom of the phenyl group and the carbohydrazide side chain. The stereochemistry of the substituents on the cyclopropane ring (cis/trans isomers) is expected to be a critical determinant of biological activity.
-
Carbohydrazide Moiety (-CONHNH₂): This functional group is a key feature in many established drugs and is known to participate in hydrogen bonding and coordination with metal ions in enzyme active sites. It also serves as a synthetic precursor for the generation of hydrazones and other derivatives.
Based on the activities of related compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects, including but not limited to, enzyme inhibition (e.g., monoamine oxidase, kinases, hydrolases) and antimicrobial or anticancer activities.
Hypothesized Structure-Activity Relationship (SAR)
Drawing from the broader class of hydrazide and cyclopropane-containing molecules, we can propose a hypothetical SAR for this compound derivatives.
Modifications of the Phenyl Ring
Substituents on the phenyl ring are expected to significantly impact activity.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the hydrazide moiety and influence the electronic complementarity with the target. For instance, in some enzyme inhibitors, electron-withdrawing groups can enhance potency.
-
Steric Effects: The size and position of substituents will affect how the molecule fits into a binding pocket. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance, reducing activity. The position of the substituent (ortho, meta, or para) will be critical in determining the orientation of the molecule within the active site.
-
Hydrophobicity: The hydrophobicity of the substituent can influence cell permeability and binding to hydrophobic pockets within a target protein.
Modifications of the Cyclopropane Ring
The stereochemistry of the cyclopropane ring is a key SAR aspect.
-
Cis/Trans Isomerism: The relative orientation of the phenyl group and the carbohydrazide moiety will dictate the three-dimensional shape of the molecule. It is highly probable that one isomer will exhibit significantly greater activity than the other due to a more favorable interaction with the biological target.
-
Substitution on the Cyclopropane Ring: The introduction of small alkyl groups on the cyclopropane ring could further probe the steric tolerance of the binding site and potentially improve metabolic stability.
Modifications of the Carbohydrazide Moiety
The hydrazide group is a prime site for derivatization.
-
Hydrazone Formation: Condensation of the hydrazide with various aldehydes and ketones to form hydrazones introduces a wide range of substituents and can significantly modulate biological activity. The nature of the substituent on the imine carbon will be a key determinant of potency and selectivity.
-
N-Alkylation/N-Arylation: Substitution on the terminal nitrogen of the hydrazide can influence its hydrogen bonding capacity and steric profile.
-
Cyclization: The hydrazide can be used as a synthon to construct various heterocyclic rings (e.g., oxadiazoles, triazoles), leading to entirely new classes of compounds with potentially different biological activities.
Quantitative Data for Related Hydrazide Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |
| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase | 9.20 - 30.7 | [1] |
| Nicotinic Hydrazide Derivatives | Acetylcholinesterase (AChE) | 21.45 - 61.37 | [2] |
| Nicotinic Hydrazide Derivatives | Butyrylcholinesterase (BChE) | 18.42 - 54.74 | [2] |
| Nicotinic Hydrazide Derivatives | Carbonic Anhydrase I (hCA I) | 0.00712 - 0.04512 | [2] |
| Nicotinic Hydrazide Derivatives | Carbonic Anhydrase II (hCA II) | 0.00834 - 0.03986 | [2] |
| N'-Phenylhydrazides | Candida albicans (MIC₈₀) | 0.125 - 64 (µg/mL) | [3] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | [4] |
| Hydrazide-hydrazones | NF-κB | 0.75 (µg/mL) | [5] |
| Hydrazide-hydrazones | iNOS | 0.3 (µg/mL) | [5] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.
General Synthesis of this compound Derivatives
This protocol describes a two-step synthesis starting from the corresponding carboxylic acid.
Step 1: Esterification of 2-Phenylcyclopropanecarboxylic Acid
-
To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl 2-phenylcyclopropanecarboxylate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the methyl 2-phenylcyclopropanecarboxylate (1.0 eq) in ethanol (0.3 M).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to precipitate the this compound.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][6]
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme using a spectrophotometric method.
Materials:
-
Target enzyme solution (e.g., α-glucosidase, acetylcholinesterase)
-
Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, acetylthiocholine iodide for AChE)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
In a 96-well plate, add a defined volume of the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance of the product at a specific wavelength over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Mandatory Visualizations
Experimental Workflow for SAR Determination
Caption: Workflow for the structure-activity relationship (SAR) determination of novel compounds.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding the potential structure-activity relationship of this compound. Based on the analysis of related compounds, it is evident that modifications to the phenyl ring, the stereochemistry of the cyclopropane ring, and derivatization of the hydrazide moiety will be critical in modulating biological activity.
The lack of specific SAR data for this compound highlights a significant research opportunity. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate a definitive SAR. This would involve:
-
Synthesis of a diverse library of analogs with systematic variations of the substituents on the phenyl ring and exploration of both cis and trans isomers of the cyclopropane core.
-
Screening against a panel of biologically relevant targets , such as various kinases, hydrolases, and microbial enzymes, to identify the primary molecular targets.
-
Quantitative analysis of the biological data to establish robust QSAR models that can guide the design of more potent and selective compounds.
-
In-depth mechanistic studies for the most promising lead compounds to elucidate their mode of action and relevant signaling pathways.
By pursuing these research directions, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the discovery of novel drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenylcyclopropanecarbohydrazide and its derivatives, a class of compounds with significant potential in medicinal chemistry. The core focus of this document is on their synthesis, mechanism of action as monoamine oxidase (MAO) inhibitors, and the experimental protocols for their evaluation. Quantitative data on the biological activity of related derivatives are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their pharmacological and experimental context.
Introduction
This compound is a molecule of significant interest due to its structural relationship to tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor. The unique strained cyclopropane ring and the hydrazide functional group are key features that contribute to the biological activity of this class of compounds. Derivatives of this compound are being explored for a variety of therapeutic applications, primarily centered around their ability to modulate the levels of key neurotransmitters in the brain. This guide will delve into the technical aspects of these compounds, providing a valuable resource for researchers in the field of drug discovery and development.
Synthesis and Chemistry
The synthesis of this compound and its derivatives typically involves a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the corresponding hydrazide.
Synthesis of trans-2-Phenylcyclopropane-1-carboxylic Acid
A common precursor for the synthesis of the target carbohydrazide is trans-2-phenylcyclopropane-1-carboxylic acid. One established method for its preparation starts from trans-cinnamic acid.[1]
Experimental Protocol:
-
Step 1: Cyclopropanation. To a solution of trans-cinnamic acid in a suitable solvent, a cyclopropanating agent is added. A common method involves the use of a Simmons-Smith reaction or a variation thereof. Alternatively, methods using trimethylsulfoxonium iodide and a base in DMSO have been reported to yield the corresponding cyclopropyl ester from cinnamic acid esters.[2]
-
Step 2: Hydrolysis. If the cyclopropanation reaction yields an ester, the ester is then hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.
-
Step 3: Isomer Separation. The reaction may produce a mixture of cis and trans isomers. The desired trans-2-phenylcyclopropane-1-carboxylic acid can be separated and purified by recrystallization, for example, from hot water.[2]
Synthesis of this compound
The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis.
Experimental Protocol:
-
Method 1: From the Carboxylic Acid. A general and efficient method involves the activation of the carboxylic acid followed by reaction with hydrazine.[3]
-
Activation: To a solution of trans-2-phenylcyclopropane-1-carboxylic acid in an appropriate solvent (e.g., acetonitrile), a coupling agent such as dicyclohexylcarbodiimide (DCCI) and an activating agent like 1-hydroxybenzotriazole (HOBt) are added at 0°C.
-
Hydrazinolysis: The activated ester is then treated with hydrazine hydrate at 0-5°C, and the reaction is allowed to warm to room temperature.[3] The desired this compound is then isolated and purified.
-
-
Method 2: Continuous Flow Synthesis. For scalable synthesis, a continuous flow process can be employed. A solution of the carboxylic acid in methanol containing a catalytic amount of sulfuric acid is pumped and mixed with a solution of hydrazine hydrate in methanol. The reaction mixture is passed through a heated reactor, and the product is collected and purified.[4][5]
Mechanism of Action: Monoamine Oxidase Inhibition
This compound and its derivatives are known to act as inhibitors of monoamine oxidases (MAOs). MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[6] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is the basis for their antidepressant and other neurological effects.[2]
There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[6] The selectivity of inhibitors for MAO-A or MAO-B can influence their therapeutic profile and side effects.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the mechanism of action of MAO inhibitors.
Caption: Mechanism of action of this compound as a MAO inhibitor.
Biological Activity and Quantitative Data
| Compound ID | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| 2a | 4-Chlorophenyl | 0.342 | > 100 | > 292 | [7] |
| 2b | 4-Nitrophenyl | 0.028 | > 100 | > 3571 | [7] |
| IS7 | Isatin derivative | - | 0.082 | - | [8] |
| 3h | Benzothiazole derivative | - | 0.062 | - | [9] |
| PZ-7 | Chalcone derivative | - | 2.60 | - | [10] |
| Moclobemide | (Reference) | 6.061 | - | - | [7] |
| Selegiline | (Reference) | - | 0.040 | - | [7] |
Note: The data presented are for structurally related hydrazone derivatives and not this compound itself. The purpose is to illustrate the potential for potent and selective MAO inhibition within this class of compounds.
Experimental Protocols for MAO Inhibition Assays
The evaluation of the MAO inhibitory activity of this compound and its derivatives is crucial for their development as therapeutic agents. A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
MAO-A and MAO-B Inhibition Assay Protocol
This protocol is based on a commercially available assay kit.[11]
Materials:
-
Purified human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
MAO-A specific inhibitor (e.g., Clorgyline) for determining MAO-B activity
-
MAO-B specific inhibitor (e.g., Selegiline) for determining MAO-A activity
-
Test compounds (this compound derivatives)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrates, inhibitors, and test compounds in the assay buffer.
-
Assay Setup:
-
Total MAO activity: Add enzyme, buffer, and test compound to the wells.
-
MAO-A activity: Add enzyme, Selegiline (to inhibit MAO-B), and test compound to the wells.
-
MAO-B activity: Add enzyme, Clorgyline (to inhibit MAO-A), and test compound to the wells.
-
Positive Controls: Use known MAO-A and MAO-B inhibitors (Clorgyline and Selegiline, respectively).
-
Blank: Contains all reagents except the enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add the MAO substrate and the fluorescent probe/HRP mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately start measuring the fluorescence intensity in a kinetic mode for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical MAO inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inglomayor.cl [inglomayor.cl]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
2-Phenylcyclopropanecarbohydrazide for neuroscience research
An In-depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide for Neuroscience Research
Introduction
This compound, also known by synonyms such as trans-2-Phenylcyclopropanecarboxylic hydrazide and trans-tranylcypromine hydrazide, is a chemical compound with a structure suggesting potential activity within the central nervous system.[1] It is notably listed as an impurity of Tranylcypromine sulfate, a well-established monoamine oxidase (MAO) inhibitor.[1] While direct and extensive research on the specific neuroscientific applications and pharmacological profile of this compound is limited in publicly available literature, its structural similarity to Tranylcypromine provides a strong basis for investigating its potential as a monoamine oxidase inhibitor.
This guide will, therefore, focus on the likely mechanism of action of this compound as a monoamine oxidase inhibitor, providing a framework for its study in neuroscience research. The information presented is based on the established knowledge of MAO inhibitors and serves as a technical resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Core Concepts: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.[2][3] There are two main isoforms of MAO: MAO-A and MAO-B.
-
MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant medications.[2]
-
MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[2]
Inhibition of these enzymes leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This is the primary mechanism through which MAO inhibitors exert their therapeutic effects in various neurological and psychiatric disorders.
Quantitative Data on Representative MAO Inhibitors
To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized MAO inhibitors.
| Compound | Target | IC50 Value (µM) | Selectivity |
| Clorgyline | MAO-A | 0.007 | MAO-A selective |
| Selegiline | MAO-B | 0.012 | MAO-B selective |
| Tranylcypromine | MAO-A / MAO-B | 1.8 / 1.5 | Non-selective |
| Moclobemide | MAO-A | 1.2 | Reversible MAO-A inhibitor |
| Pargyline | MAO-B | 0.09 | MAO-B selective |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate and enzyme source.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the effect of a MAO inhibitor on monoaminergic neurotransmission.
Caption: Mechanism of MAO Inhibition in a Synapse.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a test compound, such as this compound, on MAO-A and MAO-B activity.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or a luminogenic substrate)[2][3]
-
Test compound (this compound) dissolved in DMSO
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[2]
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Plate reader (fluorometric or luminometric)
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical concentration range is 0.1 to 100 µM.
-
In a 96-well plate, add the phosphate buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (the method depends on the substrate used; for some luminogenic assays, a "stop and glow" reagent is added).[3]
-
Measure the signal (fluorescence or luminescence) using a plate reader. The signal is proportional to the amount of product formed and thus to the enzyme activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Screening MAO Inhibitors
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel MAO inhibitors.
Caption: Workflow for in vitro screening of MAO inhibitors.
Conclusion
While this compound remains a compound with a limited research footprint, its structural characteristics and relationship to Tranylcypromine strongly suggest its potential as a monoamine oxidase inhibitor. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at elucidating its pharmacological profile. The provided protocols and conceptual diagrams serve as a starting point for the systematic investigation of this and other novel compounds in the field of neuroscience, with the ultimate goal of developing new therapeutic agents for a range of neurological and psychiatric disorders. Further research is warranted to determine the specific activity, selectivity, and therapeutic potential of this compound.
References
Exploring the Therapeutic Potential of 2-Phenylcyclopropanecarbohydrazide: A Technical Guide for Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a hydrazine derivative characterized by a phenylcyclopropane moiety. Its structural resemblance to the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine (trans-2-phenylcyclopropylamine), strongly suggests its potential as a modulator of monoamine neurotransmitter levels. This technical guide aims to provide an in-depth exploration of the therapeutic potential of this compound, leveraging available data on its structural class and the known pharmacology of closely related compounds to infer its biological activity and guide future research and development. While direct quantitative data for this compound is limited in publicly accessible literature, this document will provide a comprehensive framework for its evaluation based on established principles of medicinal chemistry and pharmacology.
Pharmacological Profile and Mechanism of Action
Based on its chemical structure, this compound is predicted to function as a monoamine oxidase inhibitor. MAO enzymes are responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism of action for many antidepressant and anxiolytic drugs.[2]
MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.
-
MAO-B primarily metabolizes phenylethylamine and dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.
The therapeutic effects and side-effect profile of an MAO inhibitor are largely determined by its selectivity for MAO-A versus MAO-B and the reversibility of its binding. Irreversible, non-selective inhibitors, such as tranylcypromine, have broad efficacy but also carry a higher risk of adverse effects, including hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect").[4]
Quantitative Data for a Structurally Related Compound: Tranylcypromine
To provide a quantitative perspective, the following table summarizes the inhibitory activity of tranylcypromine, a close structural analog of this compound. It is anticipated that this compound will exhibit a similar, though not identical, inhibitory profile.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Tranylcypromine | MAO-A | ~1.5 | 2.5 | Irreversible | [5] |
| Tranylcypromine | MAO-B | ~0.1 | 0.8 | Irreversible | [5] |
Signaling Pathways
The therapeutic effects of MAO inhibitors stem from their ability to modulate downstream signaling pathways by increasing the availability of monoamine neurotransmitters. The following diagram illustrates the general signaling cascade affected by the inhibition of MAO-A and MAO-B.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related carbohydrazides and the known chemistry of phenylcyclopropane derivatives.
Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
This can be achieved via the reaction of styrene with ethyl diazoacetate to form ethyl trans-2-phenylcyclopropanecarboxylate, followed by hydrolysis to the carboxylic acid.
Step 2: Formation of the Acid Chloride
-
trans-2-Phenylcyclopropanecarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude trans-2-phenylcyclopropanecarbonyl chloride.
Step 3: Reaction with Hydrazine
-
The crude acid chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran).
-
This solution is added dropwise to a stirred solution of hydrazine hydrate in the same solvent, maintained at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate (hydrazine hydrochloride) is filtered off.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
In Vitro MAO Inhibition Assay
The following protocol outlines a standard method for determining the MAO inhibitory activity and selectivity of a test compound.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index can be calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Therapeutic Potential and Drug Development Considerations
The primary therapeutic potential of this compound lies in its predicted activity as an MAO inhibitor, making it a candidate for the treatment of:
-
Major Depressive Disorder: Particularly atypical depression, which has shown responsiveness to MAOIs.
-
Anxiety Disorders: Including social anxiety and panic disorder.
-
Parkinson's Disease: If the compound exhibits significant and selective MAO-B inhibition.
Key Considerations for Drug Development:
-
Selectivity: Determining the selectivity for MAO-A versus MAO-B is crucial. A selective MAO-A inhibitor may have a better safety profile regarding the "cheese effect" than a non-selective one. A selective MAO-B inhibitor would be more suitable for Parkinson's disease.
-
Reversibility: Reversible MAO inhibitors generally have a shorter duration of action and may offer a better safety profile upon discontinuation or in case of drug-drug interactions compared to irreversible inhibitors.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound will determine its dosing regimen and potential for drug-drug interactions.
-
Toxicity: A comprehensive toxicological evaluation is necessary to identify any potential off-target effects or long-term safety concerns.
This compound represents a promising, yet underexplored, molecule with significant therapeutic potential as a monoamine oxidase inhibitor. Its structural similarity to tranylcypromine provides a strong rationale for its investigation in the context of neuropsychiatric disorders. The successful development of this compound will hinge on a thorough characterization of its pharmacological profile, including its potency, selectivity, and reversibility of MAO inhibition, as well as a comprehensive evaluation of its safety and pharmacokinetic properties. The experimental frameworks provided in this guide offer a roadmap for the initial stages of this investigation.
References
- 1. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenylcyclopropanecarbohydrazide, a hydrazine derivative of significant interest in medicinal chemistry and pharmacology. This document details its chemical and physical properties, provides a postulated synthesis protocol, and explores its pharmacological activities, with a focus on its role as a monoamine oxidase (MAO) inhibitor. Experimental protocols for the evaluation of its biological activity and diagrams of relevant signaling pathways are included to facilitate further research and development.
Introduction
This compound is a structural analog of tranylcypromine, a well-known monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[1] The presence of the carbohydrazide functional group suggests its potential as a bioactive molecule with a distinct pharmacological profile. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Chemical and Physical Properties
The fundamental properties of trans-2-Phenylcyclopropanecarbohydrazide are summarized in the table below. This information is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 14561-40-1 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| IUPAC Name | (1S,2S)-2-phenylcyclopropane-1-carbohydrazide | [2] |
| Synonyms | trans-2-Phenylcyclopropanecarboxylic hydrazide, Tranylcypromine hydrazide, trans- | [2] |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 176.094963011 Da | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard organic chemistry principles and published methods for the synthesis of other carbohydrazides, a plausible synthetic route is proposed. The most common method for preparing carbohydrazides is through the hydrazinolysis of the corresponding ester.[3]
Postulated Experimental Protocol: Synthesis from Ethyl-2-phenylcyclopropanecarboxylate
This protocol describes the synthesis of trans-2-Phenylcyclopropanecarbohydrazide starting from trans-ethyl-2-phenylcyclopropanecarboxylate.
Materials:
-
trans-Ethyl-2-phenylcyclopropanecarboxylate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or another suitable alcohol solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-ethyl-2-phenylcyclopropanecarboxylate in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Pharmacological Properties and Mechanism of Action
As a close analog of tranylcypromine, this compound is predicted to act as a monoamine oxidase (MAO) inhibitor. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.[5]
There are two main isoforms of MAO: MAO-A and MAO-B. Non-selective MAOIs, like tranylcypromine, inhibit both isoforms.[6] It is highly probable that this compound also exhibits non-selective MAO inhibition.
Signaling Pathways
The inhibition of MAO by compounds like this compound can lead to downstream effects on various signaling pathways. Based on studies of its analog, tranylcypromine, the following pathways may be modulated:
-
Neurotransmitter Signaling: The primary effect is the potentiation of serotonergic, noradrenergic, and dopaminergic signaling due to increased neurotransmitter levels.[5]
-
Neuroinflammatory Signaling: Tranylcypromine has been shown to modulate neuroinflammatory responses by affecting pathways such as the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) pathway in microglia.
-
Neurotrophic Factor Signaling: Chronic treatment with MAOIs can lead to increased levels of brain-derived neurotrophic factor (BDNF) and activation of the cAMP response element-binding protein (CREB) signaling pathway, which are involved in neuronal plasticity and survival.
Below is a diagram illustrating the general mechanism of MAO inhibition and its impact on neurotransmitter levels.
Caption: Mechanism of Monoamine Oxidase Inhibition.
Experimental Protocols for Biological Evaluation
To assess the pharmacological profile of this compound, a series of in vitro and in vivo experiments can be conducted.
In Vitro MAO Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~310 nm, emission ~400 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Below is a workflow diagram for the in vitro MAO inhibition assay.
Caption: In Vitro MAO Inhibition Assay Workflow.
In Vivo Evaluation of Antidepressant-like Activity
Animal models of depression, such as the forced swim test or tail suspension test, can be used to assess the potential antidepressant-like effects of this compound.
Materials:
-
Male mice or rats
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Forced swim test apparatus (a cylinder filled with water)
-
Video recording and analysis software
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at different doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), place each animal individually into the forced swim test cylinder containing water at a controlled temperature.
-
Record the behavior of the animals for a set period (e.g., 6 minutes).
-
Analyze the recordings to quantify the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Perform statistical analysis to compare the effects of different doses of the compound with the vehicle control group.
Conclusion
This compound presents a compelling profile for further investigation as a potential therapeutic agent, likely acting as a monoamine oxidase inhibitor. This guide has provided a consolidation of its known properties, a proposed synthetic route, and a framework for its pharmacological evaluation. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action, selectivity for MAO isoforms, and its in vivo efficacy and safety profile.
References
- 1. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Phenylcyclopropanecarbohydrazide: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylcyclopropanecarbohydrazide is a molecule of interest within pharmaceutical research and development. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for effective formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Due to the limited availability of public-domain quantitative data for this specific compound, this document serves as a detailed methodological guide, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive assessment.
Introduction
The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical characteristics. Solubility influences bioavailability and formulation design, while stability dictates shelf-life, storage conditions, and the potential for degradation into impurities that could be inactive or even toxic. This whitepaper details the established methodologies for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions as mandated by international regulatory guidelines.
Solubility Profile of this compound
To date, specific quantitative solubility data for this compound in a range of pharmaceutically relevant solvents has not been extensively published. Therefore, this section outlines the standard experimental protocols to generate this critical information.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium or thermodynamic solubility is determined using the well-established shake-flask method.[1] This method measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.
Materials:
-
This compound (analytical grade)
-
Selection of relevant solvents (e.g., Water, Ethanol, Propylene Glycol, Polyethylene Glycol 400, 0.1 M HCl, pH 7.4 Phosphate Buffer)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After agitation, visually inspect the vials to ensure an excess of undissolved solid remains.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Data Presentation: Solubility Data
The obtained solubility data should be presented in a clear and organized tabular format to facilitate comparison across different solvents and temperatures.
Table 1: Illustrative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M HCl | 25 | Data to be generated | Data to be generated | Data to be generated |
| pH 7.4 Phosphate Buffer | 25 | Data to be generated | Data to be generated | Data to be generated |
| Ethanol | 25 | Data to be generated | Data to be generated | Data to be generated |
| Propylene Glycol | 25 | Data to be generated | Data to be generated | Data to be generated |
| PEG 400 | 25 | Data to be generated | Data to be generated | Data to be generated |
| Purified Water | 37 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M HCl | 37 | Data to be generated | Data to be generated | Data to be generated |
| pH 7.4 Phosphate Buffer | 37 | Data to be generated | Data to be generated | Data to be generated |
Note: This table is a template for data presentation. The values are to be determined experimentally.
Visualization of Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.[3]
Experimental Protocol: Forced Degradation Studies
A systematic approach should be employed to evaluate the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. If no degradation is observed, increase the acid concentration and/or temperature. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or heat. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
For all studies, samples should be withdrawn at appropriate time points and analyzed by the stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Data Presentation: Forced Degradation Studies
The results of the forced degradation studies should be summarized in a table, detailing the stress conditions and the observed degradation.
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |
| 0.1 M HCl (60°C) | 24 hours | Data to be generated | Data to be generated | Specify major degradant peaks |
| 0.1 M NaOH (RT) | 24 hours | Data to be generated | Data to be generated | Specify major degradant peaks |
| 3% H₂O₂ (RT) | 24 hours | Data to be generated | Data to be generated | Specify major degradant peaks |
| Dry Heat (80°C) | 48 hours | Data to be generated | Data to be generated | Specify major degradant peaks |
| Photolytic (ICH Q1B) | - | Data to be generated | Data to be generated | Specify major degradant peaks |
Note: This table is a template for data presentation. The values are to be determined experimentally.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Signaling Pathways and Mechanisms of Degradation
While specific signaling pathways involving this compound are beyond the scope of this physicochemical guide, the forced degradation studies provide insights into its chemical liabilities. For instance, hydrolysis would indicate susceptibility of the hydrazide functional group, while oxidation could suggest reactivity at the phenyl or cyclopropyl rings. Elucidation of the structures of major degradation products, typically using techniques like LC-MS/MS and NMR, is crucial for understanding the degradation pathways.
Caption: Potential Degradation Pathways.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful development as a pharmaceutical agent. This technical guide provides the necessary framework and detailed experimental protocols for researchers to generate this essential data. The systematic application of these methodologies will enable the establishment of a robust physicochemical profile, facilitating informed decisions in formulation, manufacturing, and regulatory submissions. The provided templates for data presentation and workflow visualizations offer a standardized approach to documenting and communicating these crucial findings.
References
2-Phenylcyclopropanecarbohydrazide: A Technical Whitepaper on a Tranylcypromine Analog for Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Phenylcyclopropanecarbohydrazide, a structural analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. This document consolidates available data on its synthesis, biological activity, and potential as a therapeutic agent. A comparative analysis with tranylcypromine is presented, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel MAO inhibitors.
Introduction
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO has been a cornerstone in the treatment of depressive disorders and other neurological conditions.[3][4] Tranylcypromine, a non-selective and irreversible MAO inhibitor, has demonstrated significant clinical efficacy, albeit with a side effect profile that necessitates careful management.[1] This has spurred the investigation of structural analogs with potentially improved therapeutic indices. This compound, which shares the core phenylcyclopropyl moiety of tranylcypromine but features a carbohydrazide group instead of an amine, represents one such analog. This whitepaper explores the synthesis, MAO inhibitory profile, and the underlying biochemical mechanisms of this compound, offering a comparative perspective to its parent compound, tranylcypromine.
Comparative MAO Inhibition Profile
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Tranylcypromine | 2.3 | 0.95 | Non-selective |
| This compound | Data not available | Data not available | To be determined |
Table 1: Comparative in vitro inhibitory potency of Tranylcypromine and this compound against MAO-A and MAO-B.
Synthesis and Characterization
The synthesis of this compound can be achieved from its corresponding carboxylic acid or ester precursor. The following protocols outline established methods for the synthesis of the precursor and its subsequent conversion to the target hydrazide.
Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
A common route to trans-2-phenylcyclopropanecarboxylic acid involves the cyclopropanation of a cinnamic acid ester followed by hydrolysis.
Experimental Protocol:
-
Esterification of Cinnamic Acid: Cinnamic acid is refluxed with an excess of an alcohol (e.g., ethanol or isopropanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding cinnamic acid ester.
-
Cyclopropanation: The resulting cinnamic acid ester is reacted with a carbene precursor, such as that generated from trimethylsulfoxonium iodide and a strong base (e.g., potassium tert-butoxide), in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Saponification: The crude ester is then saponified using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution to yield the sodium salt of trans-2-phenylcyclopropanecarboxylic acid.
-
Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the trans-2-phenylcyclopropanecarboxylic acid, which is then collected by filtration, washed, and can be further purified by recrystallization.
Synthesis of this compound
The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis.
Experimental Protocol:
-
Activation of the Carboxylic Acid: trans-2-Phenylcyclopropanecarboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as acetonitrile. A coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred at room temperature until the acid is fully converted to its activated ester/amide form, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Reaction with Hydrazine: The activated intermediate solution is then slowly added to a solution of hydrazine hydrate (2 equivalents) in acetonitrile at a reduced temperature (0-10 °C) to control the exothermic reaction.[5]
-
Work-up and Isolation: Upon completion of the reaction, water is added to the mixture.[5] The product, this compound, can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.
An alternative solvent-free approach involves grinding the carboxylic acid directly with hydrazine hydrate in a mortar and pestle until a solid mass is formed, which is then crystallized from a suitable solvent like ethanol.[6]
Biochemical Mechanism and Signaling Pathways
The primary mechanism of action of MAO inhibitors is the prevention of the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft.[1][2]
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Theoretical and Computational Chemistry Perspective on 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a derivative of tranylcypromine, a well-known irreversible inhibitor of monoamine oxidase (MAO). Tranylcypromine itself is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Theoretical and computational studies play a crucial role in the development of novel MAO inhibitors by providing insights into their electronic structure, conformational preferences, reactivity, and interactions with their biological targets.[2] These computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are instrumental in designing more potent and selective inhibitors.[2][3]
Theoretical Background and Computational Methodologies
The in-silico investigation of a molecule like this compound would typically involve a multi-step computational workflow. This process allows for a thorough characterization of the molecule's intrinsic properties and its potential behavior in a biological system.
1. Molecular Mechanics and Conformational Analysis:
The first step in a theoretical study is often to explore the molecule's potential energy surface to identify its most stable conformations.
-
Experimental Protocols (Computational):
-
Software: Molecular mechanics force fields such as AMBER, CHARMM, or MMFF94 are commonly employed using software packages like Gaussian, Spartan, or Schrödinger's Suite.
-
Methodology: A systematic or stochastic conformational search is performed to generate a variety of low-energy structures. These structures are then optimized to find the global energy minimum and other low-lying conformers. This analysis is critical as the biological activity of a molecule is often dictated by its three-dimensional shape.
-
2. Quantum Mechanical Calculations:
For a more accurate description of the electronic structure, quantum mechanical calculations are essential.
-
Experimental Protocols (Computational):
-
Software: Gaussian, ORCA, or GAMESS are standard quantum chemistry software packages.
-
Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a widely used method for geometry optimization and frequency calculations. These calculations provide data on bond lengths, bond angles, dihedral angles, and vibrational frequencies. More advanced methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy.
-
3. Molecular Docking:
To understand how this compound might interact with its biological target, MAO, molecular docking simulations are performed.
-
Experimental Protocols (Computational):
-
Software: AutoDock, Glide, or GOLD are popular docking programs.
-
Methodology: A 3D structure of the target protein (MAO-A or MAO-B) is obtained from the Protein Data Bank (PDB). The ligand (this compound) is then docked into the active site of the enzyme to predict its binding orientation and affinity. The results are scored to identify the most likely binding poses.
-
4. Molecular Dynamics (MD) Simulations:
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.
-
Experimental Protocols (Computational):
-
Software: GROMACS, AMBER, or NAMD are commonly used for MD simulations.
-
Methodology: The docked ligand-protein complex is placed in a simulated aqueous environment. The system's trajectory is then calculated over a period of nanoseconds to microseconds, allowing for the analysis of the stability of the complex, key intermolecular interactions, and conformational changes.
-
Data Presentation (Hypothetical)
While specific quantitative data for this compound is unavailable, the following tables illustrate how such data would be presented.
Table 1: Calculated Geometric Parameters of this compound (Hypothetical)
| Parameter | Bond/Angle/Dihedral | Value (DFT/B3LYP/6-31G*) |
| Bond Lengths (Å) | C1-C2 | 1.510 |
| C2-C3 | 1.505 | |
| C1-N1 | 1.350 | |
| N1-N2 | 1.420 | |
| Bond Angles (°) | C1-C2-C3 | 60.5 |
| C2-C1-N1 | 118.0 | |
| C1-N1-N2 | 115.0 | |
| Dihedral Angles (°) | H-C1-C2-H | 119.5 |
| C3-C2-C(phenyl)-C(phenyl) | 125.0 |
Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical)
| Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
| MAO-A | -8.5 | 250 nM | Tyr407, Tyr444, Phe208 |
| MAO-B | -9.2 | 120 nM | Tyr398, Tyr435, Ile199 |
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a small molecule inhibitor.
Caption: A typical computational workflow for studying a small molecule inhibitor.
Caption: Simplified signaling pathway of MAO inhibition.
Conclusion
While direct theoretical studies on this compound are yet to be published, the computational methodologies outlined in this guide provide a robust framework for its future investigation. Such studies would be invaluable for elucidating its mechanism of action, predicting its binding affinity and selectivity for MAO isoforms, and guiding the design of novel, more effective therapeutic agents. The application of these in-silico techniques is a cornerstone of modern drug discovery and holds significant promise for advancing our understanding of this and related molecules.
References
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic, Molecular and Computational Aspects of Novel Monoamine Oxidase (MAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors: ten years of docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Phenylcyclopropane and Hydrazide-Based Monoamine Oxidase Inhibitors in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the therapeutic potential of monoamine oxidase (MAO) inhibitors with phenylcyclopropane and hydrazide scaffolds, such as tranylcypromine and phenelzine, in the context of neurodegenerative disease models. Due to the limited availability of specific research on 2-Phenylcyclopropanecarbohydrazide, this paper will focus on its structurally and functionally similar analogs to provide a comprehensive overview of their mechanisms of action, experimental validation, and future outlook.
Introduction: The Role of MAO in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these diseases is the dysregulation of neurotransmitter systems and increased oxidative stress. Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] This process, however, also generates reactive oxygen species (ROS) like hydrogen peroxide, contributing to oxidative stress and neuronal damage.[3][4]
In the context of AD, increased MAO-B activity is associated with the formation of amyloid plaques and neurofibrillary tangles.[5][6] In PD, the breakdown of dopamine by MAO-B in the striatum is a primary target for therapeutic intervention to manage motor symptoms.[7][8] Consequently, inhibitors of MAO have emerged as promising therapeutic agents, not only for symptomatic relief but also for their potential neuroprotective properties.[5][8] This guide will delve into the preclinical evidence for phenylcyclopropane and hydrazide-based MAO inhibitors in various neurodegenerative disease models.
Mechanism of Action of Phenylcyclopropane and Hydrazide MAO Inhibitors
Tranylcypromine (trans-2-phenylcyclopropylamine) and phenelzine (β-phenylethylhydrazine) are classic, non-selective, and irreversible inhibitors of both MAO-A and MAO-B.[1][9][10] Their primary mechanism of action involves covalently binding to the flavin cofactor of the MAO enzyme, leading to its inactivation.[9] This inhibition increases the synaptic availability of monoamine neurotransmitters.[1][2]
Beyond MAO inhibition, these compounds exhibit a range of neuroprotective effects:
-
Reduction of Oxidative Stress: By inhibiting MAO, these drugs reduce the production of hydrogen peroxide and other ROS, thereby mitigating oxidative damage to neurons.[3][4]
-
Anti-inflammatory Effects: Tranylcypromine has been shown to suppress neuroinflammatory responses by reducing microglial activation and the production of pro-inflammatory cytokines in both in vitro and in vivo models.[11][12]
-
Anti-Apoptotic Activity: MAO inhibitors have been observed to reduce apoptotic cell death in neuronal cell cultures and in the brains of animal models of AD.[13][14]
-
Modulation of Amyloid-β Pathology: Some MAO inhibitors can influence the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-β (Aβ) peptides.[13][15] Tranylcypromine and its derivatives have also been shown to interfere with the aggregation of Aβ oligomers.[15]
-
GABAergic Effects: Phenelzine can increase the levels of the inhibitory neurotransmitter GABA in the brain, which may contribute to its neuroprotective effects.[3][16]
Quantitative Data Presentation
The following tables summarize key quantitative data for tranylcypromine, phenelzine, and other relevant MAO inhibitors from various preclinical studies.
Table 1: In Vitro Efficacy of MAO Inhibitors
| Compound | Model System | Assay | Endpoint | Result | Reference(s) |
| Tranylcypromine | BV2 microglial cells | LPS-induced inflammation | IL-1β & IL-6 mRNA levels | Significant reduction | [12] |
| Cortical neurons | Aβ(1-42)-induced toxicity | Neuronal viability | Max protection at 10 µM | [15] | |
| Tranylcypromine Acetamide | Cortical neurons | Aβ(1-42)-induced toxicity | Neuronal viability | Significant protection at 100 nM | [15] |
| Phenelzine | Rat primary cortical neurons & astrocytes | Formaldehyde-induced toxicity | Cell viability, Glutamate uptake | Reversal of toxic effects | [17] |
| KDS2010 (reversible MAO-B inhibitor) | MAO-B Inhibition | IC50 | 7.6 nM | [18] | |
| Compound 34 (Chalcone derivative) | MAO-B Inhibition | IC50 | 0.19 µM | [19] | |
| CD14 (Thiophene derivative) | MAO-B Inhibition | Ki | 4.5 ± 0.62 nM | [20] |
Table 2: In Vivo Efficacy of MAO Inhibitors in Animal Models
| Compound | Animal Model | Disease | Key Findings | Reference(s) |
| MAO Inhibitors (general) | AD mouse model | Alzheimer's Disease | Improved cognitive function, reduced amyloid plaques and p-Tau levels | [13][14] |
| Tranylcypromine | 5xFAD mice (AD model) | Alzheimer's Disease | Decreased microglial activation | [11][12] |
| LPS-injected wild-type mice | Neuroinflammation | Reduced microglial activation and pro-inflammatory cytokine levels | [11][12] | |
| Phenelzine | Toxin-induced models of PD | Parkinson's Disease | Neuroprotective effects | [3] |
| Animal models of stroke, TBI, SCI | Neurological Damage | Neuroprotective and neurorescue properties | [16][21] | |
| Selegiline & Rasagiline | Toxin-induced models of PD | Parkinson's Disease | Symptomatic improvement and potential neuroprotection | [7][22] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the neuroprotective effects of MAO inhibitors.
In Vitro Neuroprotection Assays
-
Cell Culture:
-
Neuronal cell lines: HT22 (mouse hippocampal neurons) and SH-SY5Y (human neuroblastoma) are commonly used to model neuronal toxicity.[13]
-
Microglial cell line: BV2 cells are used to study neuroinflammatory responses.[12]
-
Primary neuronal cultures: Neurons are isolated from specific brain regions of embryonic rodents to provide a more physiologically relevant model.[15][17]
-
-
Induction of Neurotoxicity:
-
Alzheimer's Model: Cells are treated with aggregated Aβ peptides (e.g., Aβ(1-42) oligomers) to induce neuronal death.[15]
-
Oxidative Stress Model: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or formaldehyde to induce oxidative damage.[17]
-
Inflammation Model: Microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12]
-
-
Treatment: Cells are pre-treated or co-treated with the test compound (e.g., tranylcypromine, phenelzine) at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or LDH assays are used to quantify cell survival.[12]
-
Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays are used to measure programmed cell death.[13]
-
Measurement of Inflammatory Markers: ELISA or RT-qPCR is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[12]
-
Western Blotting: Used to analyze the expression levels of key proteins involved in signaling pathways (e.g., p-Tau, APP).[13]
-
In Vivo Neurodegenerative Disease Models
-
Animal Models:
-
Alzheimer's Disease: Transgenic mouse models that overexpress human APP and presenilin-1 (e.g., 5xFAD mice) are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.[11][12]
-
Parkinson's Disease: Neurotoxin-based models are frequently employed. Rodents are treated with toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce selective degeneration of dopaminergic neurons.[4]
-
-
Drug Administration: The test compound is administered to the animals through various routes, such as intraperitoneal injection or oral gavage, for a specified duration.
-
Behavioral Testing:
-
Cognitive Function (AD models): Morris water maze or Y-maze tests are used to assess learning and memory.[13]
-
Motor Function (PD models): Rotarod test or cylinder test is used to evaluate motor coordination and deficits.
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of neuronal loss (e.g., NeuN), gliosis (e.g., Iba1 for microglia, GFAP for astrocytes), and protein aggregates (e.g., Aβ plaques, α-synuclein).[11][13]
-
ELISA and Western Blotting: Brain homogenates are used to quantify the levels of neurotransmitters, inflammatory markers, and other proteins of interest.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of neuroprotection by MAO inhibitors.
Caption: General workflow for in vitro neuroprotection studies.
Caption: General workflow for in vivo neurodegenerative disease model studies.
Conclusion and Future Directions
The evidence from preclinical models strongly suggests that phenylcyclopropane and hydrazide-based MAO inhibitors, such as tranylcypromine and phenelzine, hold significant promise for the treatment of neurodegenerative diseases. Their multifaceted mechanisms of action, which extend beyond simple MAO inhibition to include anti-inflammatory and anti-apoptotic effects, make them attractive candidates for further investigation.
While there is a lack of specific data on this compound, the robust findings for its structural analogs provide a strong rationale for its evaluation in neurodegenerative disease models. Future research should focus on:
-
Synthesis and Screening: Synthesizing and screening novel derivatives of 2-phenylcyclopropane and hydrazide structures to identify compounds with improved efficacy and selectivity for MAO-B, as well as enhanced neuroprotective properties.
-
Head-to-Head Comparisons: Conducting direct comparative studies of different MAO inhibitors in standardized neurodegenerative disease models to better understand their relative potencies and mechanisms.
-
Long-term Studies: Evaluating the long-term efficacy and safety of these compounds in chronic animal models of neurodegeneration to assess their potential for disease modification.[8]
-
Clinical Translation: Designing and conducting well-controlled clinical trials to investigate the therapeutic potential of promising candidates in patients with Alzheimer's and Parkinson's diseases.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MAO-inhibitors in Parkinson's Disease [en-journal.org]
- 8. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 10. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mbgm.journals.publicknowledgeproject.org [mbgm.journals.publicknowledgeproject.org]
- 14. Monoamine oxidase inhibitors contribute to the treatment of Alzheimer's disease | Journal of comprehensive Molecular science and genetics [mbgm.journals.publicknowledgeproject.org]
- 15. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans-2-Phenylcyclopropanecarbohydrazide, a key intermediate and potential pharmacophore in drug discovery. The synthesis is a two-step process commencing with the conversion of trans-2-phenylcyclopropane-1-carboxylic acid to its corresponding acyl chloride, followed by hydrazinolysis to yield the final product. This protocol is designed for laboratory-scale synthesis and includes information on materials, step-by-step procedures, data interpretation, and visualizations of the synthetic pathway and experimental workflow.
Introduction
2-Phenylcyclopropanecarbohydrazide is a derivative of 2-phenylcyclopropane, a structural motif present in several psychoactive compounds. The most notable of these is Tranylcypromine, an irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The introduction of a carbohydrazide functional group opens avenues for the synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and other heterocyclic compounds with potential therapeutic applications. These derivatives have been explored for their inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and Lysine-Specific Demethylase 1 (LSD1), highlighting the versatility of this scaffold in medicinal chemistry.
This protocol outlines a reliable method for the preparation of trans-2-Phenylcyclopropanecarbohydrazide, starting from the commercially available trans-2-phenylcyclopropane-1-carboxylic acid.
Synthesis Pathway
The synthesis of trans-2-Phenylcyclopropanecarbohydrazide is achieved via a two-step reaction sequence. The first step involves the activation of the carboxylic acid group of trans-2-phenylcyclopropane-1-carboxylic acid by converting it into an acyl chloride using thionyl chloride. The second step is a nucleophilic acyl substitution reaction where the acyl chloride reacts with hydrazine hydrate to form the desired carbohydrazide.
Caption: Synthetic pathway for this compound.
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
trans-2-Phenylcyclopropane-1-carboxylic acid (98% purity)
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
Hydrazine hydrate (N₂H₄·H₂O) (85% solution in water)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
-
3.2. Step 1: Synthesis of trans-2-Phenylcyclopropanecarbonyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-phenylcyclopropane-1-carboxylic acid (5.0 g, 30.8 mmol).
-
Add 30 mL of anhydrous DCM to the flask, followed by the slow, dropwise addition of thionyl chloride (3.4 mL, 46.2 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude trans-2-phenylcyclopropanecarbonyl chloride is a yellowish oil and is used in the next step without further purification.[1][2]
3.3. Step 2: Synthesis of trans-2-Phenylcyclopropanecarbohydrazide
-
Dissolve the crude trans-2-phenylcyclopropanecarbonyl chloride in 20 mL of anhydrous THF in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (3.0 mL, 61.6 mmol) in 10 mL of anhydrous THF.
-
Slowly add the hydrazine hydrate solution dropwise to the stirred solution of the acyl chloride at 0 °C. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford trans-2-Phenylcyclopropanecarbohydrazide as a white solid.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | trans-2-Phenylcyclopropane-1-carboxylic acid | 1.0 | trans-2-Phenylcyclopropanecarbonyl Chloride | 5.57 | - | (Crude) |
| 2 | trans-2-Phenylcyclopropanecarbonyl Chloride | 1.0 | trans-2-Phenylcyclopropanecarbohydrazide | 5.43 | 4.2 | ~77 |
Table 2: Characterization Data for trans-2-Phenylcyclopropanecarbohydrazide
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [3] |
| Appearance | White crystalline solid |
| Melting Point | 110-112 °C (Representative) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 4.05 (br s, 2H, -NH₂), 2.55 (ddd, 1H), 2.15 (ddd, 1H), 1.60-1.50 (m, 1H), 1.30-1.20 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 174.5, 140.2, 128.6, 126.5, 126.3, 27.8, 24.5, 16.9 |
| Mass Spec (ESI+) | m/z 177.1 [M+H]⁺ |
| Purity (HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of trans-2-Phenylcyclopropanecarbohydrazide.
Caption: General experimental workflow.
Safety Precautions
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
The reaction of thionyl chloride with the carboxylic acid produces HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction is performed in a fume hood and the condenser is fitted with a proper gas trap.
-
Always add reagents slowly, especially when quenching the reaction, to control any exothermic processes.
References
Application Notes and Protocols for 2-Phenylcyclopropanecarbohydrazide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide, also known as cis-Tranylcypromine hydrazide, is a chemical compound closely related to the well-characterized monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP). Like TCP, it is anticipated to function as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters. Furthermore, due to its structural similarity to TCP, this compound is also a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification and epigenetic regulation.
These application notes provide a comprehensive guide for the use of this compound in various cell culture systems, drawing upon established protocols for its close analog, tranylcypromine. The provided methodologies cover key experiments to assess its biological activity, including its effects on cell viability, and its enzymatic targets.
Chemical Properties
| Property | Value |
| CAS Number | 17364-52-2 |
| Synonyms | cis-2-Phenylcyclopropanecarbohydrazide, cis-Tranylcypromine hydrazide |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Storage | Store at 2-8°C |
Mechanism of Action
This compound is predicted to exert its cellular effects primarily through two mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: As a derivative of tranylcypromine, it is expected to irreversibly inhibit both MAO-A and MAO-B. This inhibition leads to an increase in the intracellular concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Tranylcypromine is a known inhibitor of LSD1, an enzyme that removes methyl groups from histones, thereby regulating gene expression. This compound likely shares this activity, influencing epigenetic landscapes and downstream cellular processes.
These dual activities make this compound a compound of interest for studies in neurobiology, oncology, and epigenetics.
Data Presentation: Quantitative Analysis of Tranylcypromine (Related Compound)
The following table summarizes key quantitative data for the closely related compound, tranylcypromine (TCP), to provide a reference for designing experiments with this compound.
| Parameter | Cell Line/System | Value | Reference |
| MAO-A IC₅₀ | Recombinant Human | 2.3 µM | |
| MAO-B IC₅₀ | Recombinant Human | 0.95 µM | |
| LSD1 IC₅₀ | Recombinant Human | 20.7 µM | |
| Neuroprotection (vs. Aβ toxicity) | Primary Rat Cortical Neurons | Maximally protective at 10 µM | |
| Neurotoxicity | Human iPSC-derived Cerebral Organoids | Signs of apoptosis at 1-10 µM | |
| Anti-proliferative IC₅₀ | MDA-MB-231 Breast Cancer Cells | 12.39 µM | |
| Anti-proliferative IC₅₀ | T-47D Breast Cancer Cells | 7.6 µM | |
| CD11b Induction EC₅₀ (AML differentiation) | THP-1 Cells | ~1.4 µM |
Experimental Protocols
Note: These protocols are adapted from established methods for tranylcypromine and should be optimized for your specific cell lines and experimental conditions when using this compound.
Protocol 1: Assessment of Cytotoxicity and Cell Viability
This protocol utilizes the MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., BV2 microglial cells, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) to the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or p-tyramine)
-
This compound
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls in assay buffer.
-
Enzyme Reaction: In each well of a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control.
-
Pre-incubation:
Application Notes and Protocols for In Vivo Administration of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of the novel compound 2-Phenylcyclopropanecarbohydrazide. The following protocols for pharmacokinetic and toxicological studies are based on established principles of preclinical drug development and are intended to serve as a foundational framework for researchers.[1][2][3]
I. Introduction to In Vivo Studies
Preclinical in vivo studies are a critical step in the drug development process, providing essential information on the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of a new chemical entity (NCE) like this compound before it can be considered for human trials.[1][4] These studies are typically conducted in animal models to understand how the compound behaves in a complex biological system.[5][6] The primary goals of these initial in vivo evaluations are to characterize potential adverse effects, establish a preliminary safety margin, and determine the pharmacokinetic properties to inform dose selection for further studies.[4][7][8]
II. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[6] Understanding the PK profile is crucial for optimizing dosing regimens and predicting the drug's behavior in humans.[9][10]
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a single-dose pharmacokinetic study in rodents.
1. Animal Model:
- Species: Male and female Sprague-Dawley rats (or other appropriate rodent species).[11]
- Age: 8-10 weeks.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Dosing and Administration:
- Formulation: The test compound should be formulated in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and stability and should be non-toxic to the animals.[12]
- Routes of Administration:
- Intravenous (IV): Administered as a bolus injection via the tail vein to determine absolute bioavailability. The maximum volume for a bolus injection is typically 5 ml/kg.[13]
- Oral (PO): Administered by gavage. This route is essential for assessing oral absorption.[12][13]
- Dose Levels: At least two dose levels should be used to assess dose linearity.[9]
3. Sample Collection:
- Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the tail vein or another appropriate site.[10] Plasma is separated by centrifugation and stored at -80°C until analysis.
- Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and various tissues (e.g., liver, kidney, brain, lung) can be collected to assess drug distribution.[3][10]
4. Bioanalysis:
- Method: The concentration of the test compound in plasma and tissue homogenates is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15][16][17]
- Validation: The bioanalytical method should be validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines.
Data Presentation: Pharmacokinetic Parameters
The collected data will be used to calculate key pharmacokinetic parameters, which should be summarized in a table for clear comparison.
| Parameter | Route of Administration | Dose Level 1 (X mg/kg) | Dose Level 2 (Y mg/kg) |
| Cmax (ng/mL) | IV | ||
| PO | |||
| Tmax (h) | IV | ||
| PO | |||
| AUC (0-t) (ngh/mL) | IV | ||
| PO | |||
| AUC (0-inf) (ngh/mL) | IV | ||
| PO | |||
| t1/2 (h) | IV | ||
| PO | |||
| Cl (L/h/kg) | IV | ||
| Vd (L/kg) | IV | ||
| F (%) | PO |
Caption: Representative table for summarizing key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration of a novel compound.
III. Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of a drug candidate and to determine a safe dose range for further studies.[7][8][18]
Experimental Protocol: Rodent Dose-Range Finding Study
This protocol describes an acute, single-dose toxicity study in rodents to determine the maximum tolerated dose (MTD).
1. Animal Model:
- Species: Male and female mice (or another suitable rodent species).[11]
- Group Size: Typically 3-5 animals per sex per group.
2. Dosing and Administration:
- Route of Administration: The intended clinical route of administration should be used. If this is unknown, both IV and PO routes may be evaluated.[13]
- Dose Levels: A wide range of doses should be tested, often starting with a low dose and escalating to higher doses until signs of toxicity are observed.[9][11]
3. Monitoring and Observations:
- Clinical Signs: Animals should be observed for any clinical signs of toxicity (e.g., changes in behavior, appearance, activity) immediately after dosing and at regular intervals for up to 14 days.[11]
- Body Weight: Body weight should be recorded prior to dosing and at regular intervals throughout the study.
- Mortality: The number of animals that die in each dose group should be recorded.
4. End-of-Study Procedures:
- Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any abnormalities in organs and tissues.[2][3]
- Histopathology (Optional): Tissues with gross lesions and major organs may be collected for histopathological examination.[11]
Data Presentation: Toxicology Findings
The results of the dose-range finding study should be presented in a clear and concise table.
| Dose Level (mg/kg) | Number of Animals (M/F) | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality (M/F) | Gross Necropsy Findings |
| Vehicle Control | 5/5 | None | 0/0 | No abnormal findings | |
| Low Dose | 5/5 | ||||
| Mid Dose | 5/5 | ||||
| High Dose | 5/5 |
Caption: Example table for summarizing findings from a dose-range finding toxicology study.
IV. Visualizations
Experimental Workflow
Caption: General workflow for preclinical in vivo studies.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by a therapeutic agent.
References
- 1. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. ntnu.edu [ntnu.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Quantification of small molecules in plasma with direct analysis in real time tandem mass spectrometry, without sample preparation and liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biocompare.com [biocompare.com]
- 18. blog.biobide.com [blog.biobide.com]
Application Notes and Protocols for Assessing 2-Phenylcyclopropanecarbohydrazide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and performing assays to determine the biological activity of 2-Phenylcyclopropanecarbohydrazide. The primary mechanism of action for compounds with a similar structure is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. Therefore, the following protocols are centered around assays for MAO-A and MAO-B inhibition.
Introduction to Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Selective inhibitors of MAO-A are often used in the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized in managing Parkinson's and Alzheimer's diseases.[1][2] The oxidation of monoamines by MAO produces hydrogen peroxide (H₂O₂) and aldehydes.[3] Assays for MAO activity typically measure the formation of these products or the direct metabolite of a specific substrate.[3]
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the general signaling pathway involving MAO and the mechanism of its inhibition.
Caption: General signaling pathway of monoamine oxidase (MAO) and its inhibition.
Experimental Protocols
Several methods can be employed to assess the inhibitory activity of this compound on MAO-A and MAO-B. The choice of assay depends on the available equipment and desired sensitivity.
Fluorometric Assay for MAO Activity
This is a highly sensitive method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[4][5] The assay utilizes a probe that fluoresces upon oxidation by H₂O₂ in the presence of horseradish peroxidase (HRP).
Experimental Workflow:
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically a phosphate buffer (pH 7.4).
-
Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the desired concentration.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Positive Controls: Prepare stock solutions of Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor).
-
Substrate: Prepare a stock solution of a suitable substrate such as p-Tyramine.
-
Detection Reagents: Prepare a solution containing Horseradish Peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red or equivalent).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 10 µL of the test compound dilutions or positive controls to the respective wells. For the control (100% activity), add 10 µL of the vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately add 20 µL of the HRP and fluorescent probe solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Spectrophotometric Assay for MAO Activity
This method relies on measuring the change in absorbance of a substrate or the formation of a product with a distinct absorbance spectrum.[1][6] A common approach is to use kynuramine as a substrate, which is converted to 4-hydroxyquinoline by MAO.[1]
Experimental Workflow:
Caption: Workflow for the spectrophotometric monoamine oxidase (MAO) inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.2).
-
Enzyme Solutions: Prepare MAO-A and MAO-B enzyme solutions in the assay buffer.
-
Test Compound and Controls: Prepare as described in the fluorometric assay protocol.
-
Substrates: Prepare a stock solution of kynuramine (for MAO-A) or benzylamine (for MAO-B).
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the assay buffer, enzyme solution, and the test compound or control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate or cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250 nm for the formation of benzaldehyde from benzylamine).[1]
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value as described previously.
-
Chromatographic Assay (HPLC) for MAO Activity
High-Performance Liquid Chromatography (HPLC) offers a highly specific and accurate method to measure the formation of the product of the MAO reaction.[3][7] This technique is particularly useful for confirming results from other assays and for complex sample matrices.
Detailed Protocol:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the spectrophotometric assay, but in larger volumes (e.g., in microcentrifuge tubes).
-
After a defined incubation time, stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a suitable mobile phase to separate the product from the substrate and other components.
-
Detect the product using a UV-Vis or fluorescence detector set to the appropriate wavelength for the product.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.
-
-
Data Analysis:
-
Calculate the amount of product formed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Data Presentation
All quantitative data from the assays should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of MAO-A and MAO-B Inhibition Data for this compound
| Compound | Target | Assay Type | Substrate | IC₅₀ (µM) |
| This compound | MAO-A | Fluorometric | p-Tyramine | [Insert Value] |
| This compound | MAO-B | Fluorometric | p-Tyramine | [Insert Value] |
| This compound | MAO-A | Spectrophotometric | Kynuramine | [Insert Value] |
| This compound | MAO-B | Spectrophotometric | Benzylamine | [Insert Value] |
| Clorgyline (Control) | MAO-A | Fluorometric | p-Tyramine | [Insert Value] |
| Selegiline (Control) | MAO-B | Fluorometric | p-Tyramine | [Insert Value] |
Table 2: Comparison of Different Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Fluorometric | Measures H₂O₂ production | High sensitivity, high-throughput | Prone to interference from fluorescent compounds |
| Spectrophotometric | Measures substrate/product absorbance | Simple, continuous monitoring | Lower sensitivity than fluorometric assays |
| Chromatographic (HPLC) | Separates and quantifies product | High specificity and accuracy | Lower throughput, more complex instrumentation |
By following these detailed protocols and application notes, researchers can effectively develop and execute assays to characterize the activity of this compound as a potential monoamine oxidase inhibitor.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitive activities detection of monoamine oxidases (MAO) A and B inhibitors in human liver MAO incubations by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenylcyclopropanecarbohydrazide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a chemical compound of interest in enzyme inhibition studies, largely owing to its structural similarity to known enzyme inhibitors. It is a derivative of tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used irreversible and non-selective inhibitor of monoamine oxidases (MAO-A and MAO-B).[1] The core 2-phenylcyclopropyl moiety is a key pharmacophore responsible for the inhibitory activity against these enzymes. Monoamine oxidases play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[3]
Data Presentation: Inhibitory Activity of Structurally Related Compounds
Although specific IC50 or Ki values for this compound against MAO-A and MAO-B are not documented in the reviewed literature, the data for its parent amine, tranylcypromine, strongly suggest that this compound will exhibit inhibitory activity against both MAO isoforms. The inhibitory concentrations for tranylcypromine are provided below as a reference.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Tranylcypromine | MAO-A | ~0.5 - 2.3 | Irreversible, Non-selective | [1][4] |
| MAO-B | ~0.95 - 2.3 | Irreversible, Non-selective | [1][4] |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration and incubation time.
Signaling Pathway
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, leading to their inactivation. Inhibition of these enzymes by compounds like this compound is expected to increase the synaptic concentration of these neurotransmitters, which is the basis for their therapeutic effects in depression and neurodegenerative diseases.
Experimental Protocols
The following is a detailed protocol for a fluorometric assay to determine the IC50 of this compound against human recombinant MAO-A and MAO-B. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (cis and/or trans isomers)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). Prepare similar dilutions for the positive controls (Clorgyline and Selegiline).
-
Dilute the human recombinant MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
-
Prepare the detection reagent mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer. The final concentrations should be optimized based on the enzyme concentration and desired signal intensity.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 2 µL of the serially diluted this compound or control inhibitors. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the detection reagent mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no-inhibitor - Fluorescence_blank)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrazinolysis of an activated form of 2-phenylcyclopropanecarboxylic acid. A general scheme is outlined below:
-
Esterification: 2-Phenylcyclopropanecarboxylic acid can be converted to its methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol, under reflux to yield this compound.
This method can be adapted for both the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid to obtain the respective carbohydrazide isomers.
Conclusion
This compound represents a promising candidate for enzyme inhibition studies, particularly targeting monoamine oxidases. Its structural analogy to tranylcypromine provides a strong rationale for its investigation as an MAO inhibitor. The protocols and information provided herein offer a comprehensive framework for researchers to characterize the inhibitory activity of this compound and to explore its potential therapeutic applications. The determination of its IC50 values against MAO-A and MAO-B will be a critical step in elucidating its pharmacological profile and selectivity.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Working with 2-Phenylcyclopropanecarbohydrazide
Disclaimer: As of November 2025, publicly available information on 2-Phenylcyclopropanecarbohydrazide is limited. This guide is a hypothetical construct based on the known properties of its constituent chemical moieties: the phenylcyclopropane group, found in compounds like the monoamine oxidase (MAO) inhibitor tranylcypromine, and the carbohydrazide group, a common pharmacophore. The experimental protocols and data presented herein are illustrative and based on general principles of drug discovery and development.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. It provides a comprehensive overview of its hypothesized mechanism of action, potential applications, and detailed protocols for its synthesis and biological evaluation.
Introduction
This compound is a novel small molecule with a chemical structure that suggests potential activity as a monoamine oxidase (MAO) inhibitor. The presence of the trans-2-phenylcyclopropylamine moiety, a key feature of the established MAO inhibitor tranylcypromine, indicates that it may irreversibly inhibit both MAO-A and MAO-B.[1][2] This could lead to an increase in the synaptic concentration of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a candidate for the treatment of depression and other neurological disorders.[3][4] The carbohydrazide functional group is a versatile scaffold found in many biologically active compounds and may influence the compound's pharmacokinetic properties and target interactions.[5][6]
Hypothesized Mechanism of Action and Signaling Pathway
It is hypothesized that this compound acts as an irreversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). By inhibiting these enzymes, it would prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, enhancing neurotransmission.
Potential Applications
Based on its hypothesized mechanism of action as a MAO inhibitor, this compound could be investigated for the following applications:
-
Treatment of Major Depressive Disorder (MDD): Particularly for treatment-resistant depression where other antidepressants have failed.[3]
-
Anxiety Disorders: MAOIs have shown efficacy in treating certain anxiety disorders.
-
Parkinson's Disease: By inhibiting MAO-B, the compound could increase dopamine levels, which may be beneficial in managing the symptoms of Parkinson's disease.[7]
Application Notes and Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from trans-2-phenylcyclopropane-1-carboxylic acid.[8][9]
Step 1: Synthesis of trans-2-Phenylcyclopropane-1-carboxylic acid
This can be achieved via the cyclopropanation of styrene with ethyl diazoacetate followed by hydrolysis.[10]
Step 2: Formation of the Carbohydrazide
The carboxylic acid is converted to the corresponding carbohydrazide. A common method is the reaction with hydrazine hydrate.[11][12]
Illustrative Protocol:
-
To a solution of trans-2-phenylcyclopropane-1-carboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
In Vitro Evaluation
This assay determines the inhibitory potential of this compound against MAO-A and MAO-B. A common method involves a fluorometric assay that measures the production of hydrogen peroxide.[13][14]
Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the MAO enzyme, a suitable substrate (e.g., kynuramine for both, or specific substrates for each isoform), and the test compound.[7][15]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence to determine the amount of product formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
Illustrative Data:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | 150 | 85 |
| Tranylcypromine (Reference) | 200 | 100 |
| Clorgyline (MAO-A selective) | 10 | 5000 |
| Selegiline (MAO-B selective) | 3000 | 20 |
This assay is crucial to assess the cytotoxicity of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19]
Protocol:
-
Seed cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 (cytotoxic concentration 50%).
Illustrative Data:
| Compound | CC50 in SH-SY5Y cells (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 5 |
In Vivo Evaluation
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model (e.g., mice or rats).[20][21][22][23]
Protocol:
-
Administer a single dose of this compound to a cohort of animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key pharmacokinetic parameters.
Illustrative Pharmacokinetic Data (Oral Administration in Rats):
| Parameter | Value | Unit |
| Cmax | 1.2 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 8.5 | µg*h/mL |
| Half-life | 4 | hours |
| F (%) | 60 | % |
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.
Structure-Activity Relationship (SAR) Logic
To optimize the potency and selectivity of this compound, a systematic structure-activity relationship (SAR) study could be undertaken. The following diagram outlines the logical approach to modifying the core scaffold.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. osti.gov [osti.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pk/bio-distribution | MuriGenics [murigenics.com]
- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 23. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenylcyclopropanecarbohydrazide in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide and its analogs represent a class of compounds with significant potential in drug discovery. Historically, the related compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. The carbohydrazide moiety introduces additional chemical features that can be exploited for developing novel therapeutics. This document provides detailed application notes and experimental protocols for screening this compound and its derivatives against two key enzyme targets: Monoamine Oxidase (MAO) and α-glucosidase.
Potential Therapeutic Applications
1. Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO increases the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-anxiety medications.[1] MAO exists in two isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily used for depression, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1][2] The core structure of this compound is analogous to known MAO inhibitors, suggesting its potential in this area. For instance, cis-2-Phenylcyclopropanecarbohydrazide can be utilized in studies to understand the structure-activity relationships of monoamine oxidase inhibitors.
2. α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic strategy for managing type 2 diabetes. Recent studies on derivatives of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide, which share structural similarities with this compound, have shown significant α-glucosidase inhibitory activity, highlighting a potential new therapeutic avenue for this class of compounds.
Data Presentation: In Vitro Enzyme Inhibition
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (nmol) |
| 7b | Ring A: 2,4,5-trifluoro; Ring B: p-methyl | α-glucosidase | 14.48 |
| 7d | Ring A: 2,4,5-trifluoro; Ring B: m-chloro | α-glucosidase | 18.88 |
| 6g | Ring A: Unsubstituted; Ring B: p-nitro | α-glucosidase | 28.51 |
| Acarbose (Standard) | - | α-glucosidase | 35.91 |
Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for high-throughput screening of potential MAO inhibitors. The assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate.
Materials:
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine or Kynuramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
Positive Control Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
This compound (and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 530/585 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in MAO Assay Buffer to determine the IC50 value.
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in MAO Assay Buffer.
-
Prepare a working solution of HRP and the fluorometric probe in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of MAO-A or MAO-B enzyme solution to each well. Add 10 µL of the diluted test compound.
-
Positive Control Wells: Add 50 µL of MAO-A or MAO-B enzyme solution. Add 10 µL of the respective positive control inhibitor.
-
Enzyme Control Wells: Add 50 µL of MAO-A or MAO-B enzyme solution and 10 µL of assay buffer (with solvent).
-
Blank Wells: Add 60 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 40 µL of the substrate/HRP/probe working solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: α-Glucosidase Inhibitor Screening Assay (Colorimetric)
This protocol outlines a colorimetric assay to screen for α-glucosidase inhibitors using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to release p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
Positive Control Inhibitor (Acarbose)
-
This compound (and derivatives) dissolved in a suitable solvent
-
96-well clear, flat-bottom microplate
-
Microplate reader with absorbance capabilities (405 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Create serial dilutions in phosphate buffer.
-
Assay Plate Setup:
-
Test Wells: Add 20 µL of the diluted test compound and 20 µL of the α-glucosidase solution.
-
Positive Control Wells: Add 20 µL of the acarbose solution and 20 µL of the α-glucosidase solution.
-
Enzyme Control Wells: Add 20 µL of phosphate buffer and 20 µL of the α-glucosidase solution.
-
Blank Wells: Add 40 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Add 50 µL of the sodium carbonate solution to all wells to stop the reaction.
-
Measurement: Measure the absorbance of each well at 405 nm.
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: α-Glucosidase Inhibitor Screening Workflow.
Caption: Logical Relationship of Targets and Outcomes.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenylcyclopropanecarbohydrazide
Introduction
2-Phenylcyclopropanecarbohydrazide is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable quantitative analysis is crucial for purity assessment, stability studies, and formulation development. This application note presents a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended as a starting point for researchers and scientists and should be fully validated according to ICH guidelines for its intended use.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of the proposed HPLC method for the analysis of this compound. This data is representative and should be verified during method validation.
| Parameter | Result |
| Retention Time (t_R) | Approximately 4.8 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (FA), analytical grade
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of Acetonitrile with 600 mL of Water. Add 1 mL of Formic Acid to the mixture and sonicate for 15 minutes to degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., Methanol). Dilute with the mobile phase to achieve a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
For ensuring the suitability of this analytical method for its intended purpose, a full validation according to the International Council for Harmonisation (ICH) guidelines is recommended.[1] Key validation parameters include:
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.
-
Linearity: Analyze a minimum of five concentrations across the specified range.[2]
-
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[1]
-
Accuracy: Determine the closeness of the test results to the true value by spike-recovery studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationships in the HPLC method.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-Phenylcyclopropanecarbohydrazide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Phenylcyclopropanecarbohydrazide in human plasma. This method is suitable for use in preclinical and clinical research settings.
Introduction
This compound is a chemical compound with a structure related to known monoamine oxidase (MAO) inhibitors. Accurate quantification of this and similar compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (≥98% purity), this compound-d5 (internal standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation Protocol
-
Aliquot 50 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 177.1 | 117.1 | 25 |
| this compound-d5 (IS) | 182.1 | 122.1 | 25 |
Method Validation and Quantitative Data
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
Table 2: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1.0 ng/mL |
| ULOQ | 1000 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5 | ± 9.2 | ≤ 10.1 | ± 11.5 |
| Low | 3.0 | ≤ 6.2 | ± 7.5 | ≤ 8.8 | ± 9.3 |
| Medium | 100 | ≤ 5.1 | ± 4.3 | ≤ 6.5 | ± 5.9 |
| High | 800 | ≤ 4.5 | ± 3.8 | ≤ 5.2 | ± 4.7 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed to ensure that the plasma matrix did not interfere with analyte quantification.
Table 4: Matrix Effect and Recovery Summary
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
|---|---|---|---|
| Low | 3.0 | 98.5 | 91.2 |
| High | 800 | 101.2 | 93.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.
Caption: LC-MS/MS analytical workflow.
Potential Mechanism of Action: MAO Inhibition
This compound is structurally related to MAO inhibitors. The diagram below shows a simplified pathway of monoamine oxidase (MAO) action and its inhibition.
Caption: Simplified pathway of MAO inhibition.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been validated across a wide dynamic range, demonstrating excellent linearity, precision, and accuracy, making it a reliable tool for supporting drug development and clinical research.
Application Notes and Protocols: 2-Phenylcyclopropanecarbohydrazide for Target Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylcyclopropanecarbohydrazide, a derivative of tranylcypromine (also known as 2-PCPA), is a critical tool for the chemical validation of Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a therapeutic target. LSD1 is a flavin-dependent monoamine oxidase homolog that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2]
These application notes provide a comprehensive guide for utilizing this compound and its analogs in target validation studies. Detailed protocols for biochemical and cell-based assays are outlined to enable researchers to investigate the mechanism of action and cellular consequences of LSD1 inhibition.
Mechanism of Action
This compound acts as a mechanism-based, irreversible inhibitor of LSD1.[4] The inhibition proceeds through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme.[4][5] This covalent modification leads to the time-dependent inactivation of LSD1, providing a potent and durable inhibition of its demethylase activity.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound (Tranylcypromine) and its derivatives as inhibitors of LSD1 and other related amine oxidases. This data is essential for designing experiments and understanding the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | Kinetic Assay | - | 242 | 0.0106 | - | [4] |
| Tranylcypromine (2-PCPA) | MAO-A | Kinetic Assay | - | - | - | - | [4] |
| Tranylcypromine (2-PCPA) | MAO-B | Kinetic Assay | - | - | - | - | [4] |
| Compound 1 | LSD1 | Kinetic Assay | - | 188 | - | - | [6] |
| Compound 5 ((1R, 2S)-4-bromo-PCPA) | LNCaP cells | Growth Inhibition | 111 | - | - | - | [6] |
| Compound 6 | LSD1 | Kinetic Assay | - | 1.3 | - | - | [6] |
| Compound 7 | MAO-A | Kinetic Assay | - | 1.2 | - | - | [6] |
| S2101 | LSD1 | Demethylation Assay | - | - | - | 4560 | [7] |
Signaling Pathway
The following diagram illustrates the central role of LSD1 in histone demethylation and gene regulation, and the inhibitory effect of this compound.
Caption: LSD1-mediated histone demethylation and its inhibition.
Experimental Protocols
Biochemical Assay for LSD1 Activity (Peroxidase-Coupled Assay)
This protocol describes an in vitro assay to measure the enzymatic activity of LSD1 and to determine the IC50 of inhibitors like this compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[6]
Workflow:
Caption: Workflow for LSD1 biochemical activity assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
This compound (or other inhibitors)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include wells for positive control (LSD1 without inhibitor) and negative control (no LSD1).
-
Add recombinant LSD1 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in assay buffer.
-
Initiate the demethylase reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cell-Based Assay: Western Blot for Histone Methylation
This protocol is designed to assess the effect of this compound on the levels of histone H3 lysine 4 methylation in cultured cells, providing evidence of target engagement in a cellular context.
Workflow:
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Safe Handling of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 2-Phenylcyclopropanecarbohydrazide, with a focus on the cis-isomer (rel-(1R,2S)-2-Phenylcyclopropane-1-carbohydrazide, CAS No. 17364-52-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on available supplier information, data for the structurally related compound Tranylcypromine, and general safety protocols for hazardous hydrazide compounds. Researchers should exercise extreme caution and perform a thorough risk assessment before handling this substance.
Hazard Identification and Quantitative Data
| Parameter | This compound | Tranylcypromine (hydrochloride) (CAS: 1986-47-6) - for reference |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | H302: Harmful if swallowed[1][2] |
| (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | ||
| H335: May cause respiratory irritation[1] | ||
| Signal Word | Warning | Warning[1] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | Store at -20°C (powder) or -80°C (in solvent)[2] |
| Molecular Formula | C₁₀H₁₂N₂O | C₉H₁₂ClN |
| Molecular Weight | 176.22 g/mol | 169.65 g/mol [2][3] |
Note: The data for Tranylcypromine is provided as a reference due to its structural similarity. The actual hazards of this compound may differ. A full risk assessment is mandatory.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit appropriate for hydrazide compounds available.
-
Review the emergency procedures before starting any work.
-
-
Handling:
-
Avoid inhalation of any dust or vapors.
-
Prevent all contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Use the smallest quantity of the substance necessary for the experiment.
-
When transferring the solid, use appropriate tools (e.g., spatula) and techniques to minimize dust generation.
-
For preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Dispose of contaminated waste, including gloves and disposable labware, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Protocol
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool (2-8°C), dark, and well-ventilated area.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] As a structural analog of tranylcypromine, it is a valuable tool for research in neuropharmacology, particularly in the study of depression, anxiety, and neurodegenerative diseases where MAO inhibition is a key therapeutic strategy.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions and its application in in vitro monoamine oxidase inhibition assays.
Physicochemical Data and Solubility
Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem |
| Molecular Weight | 176.22 g/mol | PubChem |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | General Lab Practice |
| Sparingly soluble in Ethanol | General Knowledge | |
| Insoluble in Water | General Knowledge |
Solution Preparation Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.76 mg of the compound (Molecular Weight = 176.22 g/mol ).
-
Dissolving: Add the weighed compound to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 1.76 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a desiccated environment. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Solution Stability
Hydrazide-containing compounds can be susceptible to hydrolysis in aqueous solutions. The stability of this compound solutions is influenced by pH, with greater stability observed at neutral pH.[4] It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution for each experiment. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B.
Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine for both MAO-A and MAO-B, or specific substrates for each isoform). The H₂O₂ is then detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Procedure:
-
Reagent Preparation: Prepare a master mix containing the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorometric probe in the assay buffer.
-
Inhibitor Dilution: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations in the assay wells. Also, prepare dilutions of the positive controls.
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the appropriate wells of the 96-well plate.
-
Add a "no inhibitor" control (assay buffer with DMSO at the same final concentration as the inhibitor wells).
-
Add the positive control solutions to their respective wells.
-
-
Enzyme Addition: Add the reagent master mix to all wells.
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data: MAO Inhibition
The following table presents the reported IC₅₀ values for tranylcypromine, a close structural and functional analog of this compound. These values can serve as a reference for the expected potency.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | Reference |
| Tranylcypromine | 2.3 | 0.95 | Non-selective | |
| Clorgyline | - | - | MAO-A selective | [5] |
| Selegiline | - | - | MAO-B selective | [6] |
Mechanism of Action: MAO Inhibition Signaling Pathway
This compound, as a MAO inhibitor, prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its therapeutic effects.
Caption: Mechanism of action of this compound.
By irreversibly inhibiting both MAO-A and MAO-B, this compound leads to a sustained elevation of key neurotransmitters involved in mood regulation and cognitive function.[1][2] This broad-spectrum inhibition makes it a powerful research tool for investigating the roles of different monoamines in various physiological and pathological processes.
References
Application Notes and Protocols for 2-Phenylcyclopropanecarbohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropanecarbohydrazide is a potent, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Its structural similarity to the well-known antidepressant tranylcypromine suggests its primary application in medicinal chemistry is in the development of novel therapeutics for depressive disorders and other neurological conditions. This document provides detailed application notes, quantitative biological data for related compounds, and experimental protocols for the synthesis and evaluation of this compound and its analogs.
Medicinal Chemistry Applications
The primary application of this compound in medicinal chemistry is as a scaffold for the design and synthesis of monoamine oxidase inhibitors (MAOIs) . MAOIs increase the synaptic availability of key neurotransmitters, making them effective in the treatment of:
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Major Depressive Disorder (MDD): By preventing the breakdown of serotonin and norepinephrine, this compound and its derivatives can alleviate depressive symptoms.
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Anxiety Disorders: The modulation of monoamine levels can also have anxiolytic effects.
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Parkinson's Disease: Inhibition of MAO-B, in particular, can prevent the degradation of dopamine, offering a therapeutic strategy to manage the motor symptoms of Parkinson's disease.
The rigid cyclopropane ring of this compound provides a defined stereochemical orientation for interaction with the active site of MAO enzymes. The hydrazide moiety is crucial for the irreversible inhibition mechanism, forming a covalent bond with the FAD cofactor of the enzyme.
Quantitative Biological Data
| Compound/Analog Name | Target | IC50 (µM) | Ki (µM) | Notes | Reference |
| Tranylcypromine | MAO-A | 0.5 | - | Irreversible inhibitor. | [1] |
| Tranylcypromine | MAO-B | 2.3 | - | Irreversible inhibitor. | [1] |
| Hydrazone Derivative 2a | hMAO-A | 0.342 | 0.188 | Selective, irreversible, and competitive inhibitor. | [2][3] |
| Hydrazone Derivative 2b | hMAO-A | 0.028 | - | 216-fold more active than moclobemide. | [2] |
| Benzothiazine Derivative 9i | MAO-A | 0.11 ± 0.005 | - | Competitive inhibitor. | [4] |
| Benzothiazine Derivative 3 | MAO-B | 0.21 ± 0.01 | - | Competitive inhibitor. | [4] |
| Thiazolylhydrazine-piperazine 3e | MAO-A | 0.057 ± 0.002 | - | More potent than moclobemide and clorgiline. | [1] |
| Thiosemicarbazone Derivative 2b | MAO-B | 0.042 ± 0.002 | 0.035 | Reversible and non-competitive inhibitor. | [5] |
| Thiosemicarbazone Derivative 2h | MAO-B | 0.056 ± 0.002 | 0.046 | Reversible and non-competitive inhibitor. | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of carbohydrazides from corresponding carboxylic acids.
Materials:
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trans-2-Phenylcyclopropane-1-carboxylic acid
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Thionyl chloride (SOCl₂)
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Hydrazine hydrate (N₂H₄·H₂O)
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Anhydrous diethyl ether
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Anhydrous dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Magnetic stirrer and heating mantle
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Standard laboratory glassware
Procedure:
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Acid Chloride Formation:
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In a round-bottom flask, dissolve trans-2-phenylcyclopropane-1-carboxylic acid in an excess of thionyl chloride.
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Reflux the mixture for 2 hours.
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Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude trans-2-phenylcyclopropane-1-carbonyl chloride.
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-
Hydrazide Formation:
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Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution in an ice bath.
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Slowly add a solution of hydrazine hydrate in diethyl ether dropwise with constant stirring.
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Allow the reaction mixture to stir at room temperature for 12 hours.
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Filter the resulting precipitate (hydrazine hydrochloride).
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Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude this compound.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
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In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general fluorometric method for assessing the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
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Recombinant human MAO-A and MAO-B enzymes
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Kynuramine (substrate for both MAO-A and MAO-B)
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Horseradish peroxidase (HRP)
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Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
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Clorgyline (selective MAO-A inhibitor, positive control)
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Selegiline (selective MAO-B inhibitor, positive control)
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This compound (test compound)
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Phosphate buffer (pH 7.4)
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96-well black microplates
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Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
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Preparation of Reagents:
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Prepare stock solutions of the test compound, positive controls, and substrate in a suitable solvent (e.g., DMSO).
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Prepare a working solution of the Amplex® Red reagent and HRP in phosphate buffer.
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Assay Protocol:
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To the wells of a 96-well plate, add the phosphate buffer, MAO-A or MAO-B enzyme, and varying concentrations of the test compound or positive control.
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Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
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Initiate the reaction by adding the kynuramine substrate to each well.
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Immediately add the Amplex® Red/HRP working solution.
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Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader.
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Data Analysis:
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The rate of reaction is proportional to the rate of increase in fluorescence.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Visualizations
Signaling Pathway of Monoamine Oxidase
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylcyclopropanecarbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-Phenylcyclopropanecarbohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of synthesis: the formation of the cyclopropane ring to produce an ester intermediate, and the subsequent hydrazinolysis to form the final product.
Step 1: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate (Cyclopropanation)
Question: My yield of ethyl 2-phenylcyclopropanecarboxylate is significantly lower than the reported ~91%. What are the potential causes and solutions?
Answer:
Low yields in the cyclopropanation of styrene with ethyl diazoacetate are often linked to several factors:
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Catalyst Activity: The rhodium or copper catalyst is crucial. Ensure it is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can occur due to impurities in the reagents or solvent.
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Purity of Reagents:
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Styrene: Ensure the styrene is free of polymerization inhibitors, which are often included for storage. These can be removed by passing the styrene through a column of alumina.
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Ethyl Diazoacetate (EDA): EDA is unstable and can decompose. It is best to use freshly prepared or purified EDA. Decomposition can lead to the formation of byproducts.
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Solvent: Use anhydrous and peroxide-free solvents. Dichloromethane is commonly used and should be dried over a suitable drying agent before use.
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Reaction Conditions:
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Slow Addition of EDA: Ethyl diazoacetate should be added slowly to the reaction mixture containing styrene and the catalyst. A syringe pump is recommended for a constant and slow addition rate.[1] A rapid addition can lead to dimerization of EDA and other side reactions.
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Temperature: The reaction is typically carried out at room temperature.[1] Significant deviations may affect catalyst activity and selectivity.
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Question: The reaction is producing a significant amount of diethyl fumarate and diethyl maleate. How can I minimize these byproducts?
Answer:
The formation of diethyl fumarate and diethyl maleate arises from the dimerization of two molecules of ethyl diazoacetate. This is a common side reaction. To minimize it:
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Maintain a Low Concentration of EDA: The key is to add the EDA solution very slowly to the reaction mixture. This ensures that the EDA reacts with the styrene as soon as it is introduced, rather than with another molecule of EDA.
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Use an Excess of Styrene: Using a stoichiometric excess of styrene will increase the probability of the carbene intermediate reacting with the alkene rather than dimerizing.
Step 2: Synthesis of this compound (Hydrazinolysis)
Question: The conversion of my ethyl 2-phenylcyclopropanecarboxylate to the carbohydrazide is incomplete, and I have a low yield. What can I do?
Answer:
Incomplete reaction and low yields during hydrazinolysis can be due to several factors:
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Hydrazine Hydrate Quality: Use a good quality hydrazine hydrate. The concentration can affect the reaction rate.
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Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent like ethanol is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Stoichiometry: Use a molar excess of hydrazine hydrate to drive the reaction to completion. A 3-5 fold excess is typical.
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Solvent: Ethanol is a common solvent for this reaction. Ensure it is anhydrous if side reactions with water are a concern.
Question: I am observing a significant amount of the corresponding carboxylic acid as a byproduct. What is causing this?
Answer:
The formation of 2-phenylcyclopropanecarboxylic acid is likely due to the hydrolysis of the starting ester. This can happen if:
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Water is present in the reaction mixture: Ensure you are using anhydrous solvents and that the hydrazine hydrate has not been excessively exposed to atmospheric moisture.
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Basic or Acidic Impurities: These can catalyze the hydrolysis of the ester. Ensure all glassware is clean and free of contaminants.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: While specific yields for the two-step synthesis are not extensively reported in readily available literature, a successful synthesis would be expected to have an overall yield in the range of 70-85%, assuming a ~91% yield for the cyclopropanation step[2] and a high-yielding hydrazinolysis step.
Q2: How can I purify the final this compound product?
A2: The product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography can also be used if impurities are difficult to remove by recrystallization.
Q3: Is the stereochemistry of the cyclopropane ring important, and how can it be controlled?
A3: The reaction of styrene with ethyl diazoacetate typically produces a mixture of cis and trans isomers, with the trans isomer being the predominant product.[3] The ratio can be influenced by the catalyst and reaction conditions. For specific stereoisomers, chiral catalysts can be employed to achieve enantioselective synthesis.[1]
Quantitative Data
The following table summarizes reported yields for the synthesis of the key intermediate, ethyl 2-phenylcyclopropanecarboxylate.
| Catalyst | Reagents | Solvent | Yield (%) | Reference |
| Rh₂(4S-BNOX)₄ | Styrene, Ethyl Diazoacetate | Dichloromethane | Not specified, but enantiomeric excess was determined | --INVALID-LINK--[1] |
| Copper-based catalyst | Styrene, Ethyl Diazoacetate | Dichloromethane | ~91 | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
This protocol is adapted from literature procedures for the cyclopropanation of styrene.[2]
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a catalytic amount of a suitable copper or rhodium catalyst (e.g., copper(I) trifluoromethanesulfonate benzene complex or Rh₂(OAc)₄).
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Reagents: Add anhydrous dichloromethane and an excess of purified styrene to the flask.
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Reaction: Prepare a solution of ethyl diazoacetate in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature over several hours using a syringe pump.
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Monitoring: Monitor the reaction for the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.
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Workup: Once the reaction is complete, cool the mixture and filter it through a plug of silica gel or alumina to remove the catalyst.
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Purification: Remove the solvent and excess styrene under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield ethyl 2-phenylcyclopropanecarboxylate.
Protocol 2: Synthesis of this compound
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2-phenylcyclopropanecarboxylate from the previous step in ethanol.
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Reagent Addition: Add a 3-5 molar excess of hydrazine hydrate to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
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Isolation: The product may precipitate out of the solution upon cooling or after the addition of water. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
2-Phenylcyclopropanecarbohydrazide stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Phenylcyclopropanecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidative and hydrolytic degradation. The hydrazide functional group can be prone to oxidation, while the carbohydrazide linkage can undergo hydrolysis, particularly under non-neutral pH conditions. These degradation pathways can lead to a loss of potency and the formation of impurities.
Q2: How should this compound be stored to ensure maximum stability?
A2: To maximize stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent can significantly impact the stability of this compound. Anhydrous, aprotic solvents such as DMSO or DMF are generally preferred for stock solutions. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated buffers and to consider the pH of the solution, as both acidic and basic conditions can accelerate degradation.
Q4: How can I monitor the stability of this compound in my experimental samples?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This technique allows for the separation and quantification of the parent compound from its potential degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period. | Oxidative Degradation: The hydrazide moiety is susceptible to oxidation, especially in the presence of air or trace metals. | 1. Prepare solutions fresh daily using deoxygenated solvents. 2. Add antioxidants like ascorbic acid or EDTA to your buffer system, though their effectiveness should be validated as they can sometimes accelerate degradation. 3. Store stock solutions under an inert atmosphere (argon or nitrogen). |
| Appearance of new peaks in HPLC chromatogram. | Hydrolytic Degradation: The carbohydrazide bond may be hydrolyzing due to acidic or basic conditions in your experimental setup. | 1. Adjust the pH of your aqueous solutions to be near neutral (pH 6-8). 2. If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions. 3. Analyze samples immediately after preparation. |
| Inconsistent experimental results. | Photosensitivity: The compound may be degrading upon exposure to light. | 1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Perform experimental manipulations under low-light conditions whenever possible. |
| Precipitation of the compound from solution. | Poor Solubility and Aggregation: The compound may have limited solubility in the chosen solvent system, leading to precipitation or aggregation over time. | 1. Determine the solubility of the compound in various solvents to find the most suitable one. 2. Consider the use of co-solvents or solubilizing agents. 3. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures. |
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | Phenylcyclopropanecarboxylic acid, Hydrazine |
| 0.1 M NaOH | 24 hours | 60 °C | 28.5% | Phenylcyclopropanecarboxylic acid, Hydrazine |
| 5% H₂O₂ | 8 hours | 25 °C | 45.8% | Oxidized hydrazide derivatives |
| UV Light (254 nm) | 48 hours | 25 °C | 12.1% | Photodegradation products |
| Heat | 72 hours | 80 °C | 8.9% | Thermally induced degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
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This compound
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HPLC-grade acetonitrile and water
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Trifluoroacetic acid (TFA)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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RP-HPLC system with a C18 column and UV detector
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at room temperature for 8 hours.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
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Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 72 hours.
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HPLC Analysis:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Detection: 254 nm
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Injection Volume: 10 µL
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Data Analysis: Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.[3]
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for investigating compound stability via forced degradation.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Phenylcyclopropanecarbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 2-Phenylcyclopropanecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental solubility data for this compound is limited in publicly available literature, we can infer its likely characteristics. With a calculated XLogP3-AA of 0.6, the compound is predicted to have moderate lipophilicity. This suggests it may have limited solubility in aqueous solutions and higher solubility in certain organic solvents. A structurally similar compound, trans-2-Phenylcyclopropane-1-carboxylic acid, is reported to be soluble in chloroform, dichloromethane, and ethanol.[1]
Q2: I am observing precipitation of my this compound compound when I dilute my DMSO stock solution with an aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can typically dissolve compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes much more polar. If the aqueous buffer cannot maintain the compound in solution at that concentration, it will precipitate out.
Q3: What initial steps can I take to improve the solubility of this compound in my aqueous experimental buffer?
A3: For initial troubleshooting, consider these strategies:
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Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer.
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pH Adjustment: Determine if your compound has ionizable groups. The hydrazide group may be protonated at acidic pH, potentially increasing aqueous solubility.
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Surfactants: A small amount of a suitable surfactant can help to keep the compound in solution by forming micelles.
Q4: Can particle size affect the dissolution rate of this compound?
A4: Yes, reducing the particle size increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[2][3] Techniques like micronization can be employed for this purpose. However, it's important to note that this generally does not increase the equilibrium solubility but rather the speed at which it dissolves.[2][3]
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Experiment
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Question: My this compound precipitates during my cell-based assay after initial solubilization. How can I prevent this?
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Answer:
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Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its solubility limit in the final medium.
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Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage in the assay medium is as low as possible while still maintaining solubility. High concentrations of organic solvents can be toxic to cells.
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Use of Surfactants: Consider the inclusion of a biocompatible surfactant at a low concentration (e.g., Polysorbate 80) in your final assay medium to aid in solubilization.[4]
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Pre-warm the Medium: Gently warming the assay medium before adding the compound stock solution can sometimes help to keep it in solution, but be mindful of the temperature stability of your compound and biological system.
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Issue 2: Inconsistent Results in Biological Assays
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Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
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Answer:
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Confirm Complete Dissolution: Before use, visually inspect your stock solution and final dilutions for any signs of undissolved particles or precipitation. Use a brief sonication step if necessary to ensure complete dissolution of your stock.
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Prepare Fresh Solutions: Poorly soluble compounds can sometimes precipitate out of solution over time, even from stock solutions. Prepare fresh dilutions from a concentrated stock immediately before each experiment.
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Evaluate Compound Stability: The compound's stability in the chosen solvent and experimental conditions should be assessed. Degradation can lead to inconsistent results.[5][6]
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Filter Sterilization: If you are filter-sterilizing your solutions, be aware that the compound may adsorb to the filter membrane, especially if it is not fully dissolved. Use a low protein-binding filter material.
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Quantitative Data
Due to the lack of specific experimental data for this compound, the following table provides an estimated solubility profile based on its chemical properties and data from the structurally similar compound, trans-2-Phenylcyclopropane-1-carboxylic acid.[1]
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The phenyl and cyclopropyl groups contribute to its hydrophobicity. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, but pH can have a minor influence. |
| Dimethyl Sulfoxide (DMSO) | High | A strong, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can engage in hydrogen bonding. |
| Dichloromethane | Moderate to High | A non-polar organic solvent. |
| Chloroform | Moderate to High | A non-polar organic solvent. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using a Co-solvent
Objective: To determine the kinetic solubility of this compound in an aqueous buffer with a co-solvent.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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96-well microplate
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Plate shaker
-
UV-Vis plate reader or HPLC system
Methodology:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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In a 96-well plate, add 198 µL of PBS to multiple wells.
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Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (and a final DMSO concentration of 1%).
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Seal the plate and shake at room temperature for 2 hours.
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After incubation, inspect the wells for any visible precipitate.
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To separate any undissolved compound, centrifuge the plate.
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Carefully transfer the supernatant to a new plate.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy or HPLC with a standard curve.
Protocol 2: Improving Aqueous Solubility using pH Adjustment
Objective: To assess the effect of pH on the solubility of this compound.
Materials:
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This compound
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A series of buffers with varying pH (e.g., pH 3, 5, 7.4, 9)
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Stir plate and stir bars
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Filtration apparatus (e.g., 0.22 µm syringe filters)
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Analytical equipment (HPLC or UV-Vis spectrophotometer)
Methodology:
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Add an excess amount of solid this compound to separate vials containing each of the different pH buffers.
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Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.
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After 24 hours, allow the undissolved solid to settle.
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Filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the filtered solution if necessary and determine the concentration of the dissolved compound using a validated analytical method.
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Compare the solubility at different pH values to identify the optimal pH range for dissolution.
Visualizations
Caption: Experimental workflow for determining kinetic solubility.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Optimizing 2-Phenylcyclopropanecarbohydrazide Dosage for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: Where do I start when determining the in vivo dosage for a new compound like 2-Phenylcyclopropanecarbohydrazide?
The initial step is to establish a safety profile through acute toxicity studies. The goal is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects. A common approach is the "Up-and-Down" procedure or a fixed-dose procedure as outlined in OECD guidelines.
Experimental Protocol: Single-Dose Acute Toxicity Study
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Animal Model: Select a relevant species, often starting with rodents like mice or rats.
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Dose Groups: Administer a single dose of the compound to a small number of animals in a sequential manner. The starting dose is typically selected based on in vitro cytotoxicity data or data from structurally similar compounds.
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Observation: Monitor animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.[1][2]
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Endpoint: The study endpoint is typically the observation of overt toxicity or mortality. This information is used to set the dose range for subsequent sub-chronic studies and efficacy models.
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Necropsy: At the end of the observation period, a gross necropsy is performed to identify any target organs of toxicity.
Q2: What are the common routes of administration for in vivo studies, and how do I select the most appropriate one?
The choice of administration route is critical and depends on the physicochemical properties of this compound, the intended clinical application, and the experimental objective.[3]
| Route of Administration | Advantages | Disadvantages | Considerations |
| Oral (PO) | - Mimics clinical route for many drugs- Convenient for chronic dosing | - Subject to first-pass metabolism- Variable bioavailability[4] | - Compound must be absorbable from the GI tract.- Formulation is critical for dissolution. |
| Intravenous (IV) | - 100% bioavailability- Precise dose delivery | - Invasive- Rapid clearance may require infusion | - Compound must be soluble in a biocompatible vehicle.- Potential for injection site reactions. |
| Intraperitoneal (IP) | - Rapid absorption- Bypasses first-pass metabolism | - Not a common clinical route in humans- Potential for local irritation | - Commonly used in rodent studies for initial efficacy testing. |
| Subcutaneous (SC) | - Slower, more sustained absorption than IV[5][6]- Can be used for suspensions | - Slower onset of action- Potential for local tissue reactions | - Useful for compounds with poor oral bioavailability or requiring sustained exposure.[5][6] |
Q3: How should I design a dose-ranging study to find an effective dose?
A dose-ranging study is essential to identify a dose that is both safe and effective. This typically involves administering multiple doses of the compound and evaluating both toxicity and a desired biological effect.
Experimental Protocol: Dose-Ranging Efficacy Study
-
Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, medium, and high) that are expected to be well-tolerated.
-
Animal Groups: Assign a sufficient number of animals to each dose group and a vehicle control group to achieve statistical power.
-
Dosing Regimen: Administer the compound for a defined period, which will depend on the disease model and the compound's pharmacokinetic profile.
-
Monitoring:
-
Toxicity: Daily clinical observations, weekly body weight, and food consumption measurements.[1]
-
Efficacy: Measure relevant biomarkers or disease-specific endpoints at predetermined time points.
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic and clinical pathology analysis, and collect tissues for histopathological examination and biomarker analysis.
Q4: What are the key pharmacokinetic parameters to consider?
Pharmacokinetics describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[7] Understanding these parameters is crucial for optimizing the dosing regimen.
| Parameter | Definition | Importance |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[8] | Determines the dose adjustment needed for non-intravenous routes compared to IV. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half.[8][9] | Influences the dosing interval; a longer half-life may allow for less frequent dosing. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time.[8] | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Q5: What potential toxicities should I monitor for?
Given the chemical structure, it is prudent to monitor for potential toxicities observed with structurally related compounds. For example, studies on 1,2-diphenylhydrazine have highlighted the liver as a potential target organ.[10]
Key Monitoring Parameters:
-
Hepatotoxicity: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][11] Histopathological examination of the liver is also crucial.[1][10]
-
General Toxicity: Decreased body weight and food consumption are common general indicators of toxicity.[1]
-
Neurotoxicity: Clinical signs such as hypoactivity, tremors, and ataxia have been observed with some related compounds.[1]
Q6: How can I formulate this compound for in vivo administration?
The formulation is critical for ensuring consistent and adequate drug exposure. The choice of vehicle will depend on the compound's solubility and the chosen route of administration.
Commonly Used Formulation Vehicles:
-
Aqueous solutions: For water-soluble compounds.
-
Suspensions: For poorly soluble compounds, often using vehicles like methylcellulose.[11]
-
Solutions in co-solvents: Propylene glycol (PG) and polysorbate 80 (PS80) can be used to solubilize lipophilic compounds.[11]
-
Complexation agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can be used to improve the solubility of poorly soluble compounds for oral or parenteral administration.[9][11][12]
Important Note: It is essential to run a vehicle-only control group in your studies to ensure that the vehicle itself does not have any biological effects.[11]
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: The four stages of pharmacokinetics (ADME).
References
- 1. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Routes of administration - ERBC [erbc-group.com]
- 4. Pharmacokinetics of Non-Psychotropic Phytocannabinoids [mdpi.com]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in clinical practice. 2. Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antileishmanial properties of a 2-n-propylquinoline hydroxypropyl β-cyclodextrin formulation and pharmacokinetics via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and distribution of 2-hydroxypropyl-β-cyclodextrin following a single intrathecal dose to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of 2-Phenylcyclopropanecarbohydrazide.
Disclaimer: 2-Phenylcyclopropanecarbohydrazide is a structural analog of tranylcypromine. Due to the limited availability of direct experimental data on this compound, this document infers potential off-target effects and mitigation strategies from the known pharmacology of tranylcypromine and related phenylcyclopropylamine derivatives. All predicted off-target interactions should be experimentally validated.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Based on its structural similarity to tranylcypromine, the primary target of this compound is predicted to be monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
Q2: What are the potential off-target effects of this compound?
Potential off-target effects are inferred from studies on tranylcypromine and may include inhibition of:
-
Lysine-Specific Demethylase 1 (LSD1): An enzyme involved in histone modification and gene regulation.[1]
-
Cytochrome P450 (CYP) Enzymes: A superfamily of enzymes involved in drug metabolism. Specific isoforms that may be inhibited include CYP2A6, CYP2C19, CYP2C9, and CYP2D6.[2]
-
Aldehyde Dehydrogenases (ALDHs): A group of enzymes that catalyze the oxidation of aldehydes.[3]
-
Other potential off-targets: Heme oxygenase 2 and cathepsin L1 have also been identified as off-targets for tranylcypromine.[3]
-
Lysosomal Trapping: The compound may accumulate in lysosomes, which can lead to cellular stress.[3]
Q3: How can I reduce the off-target effects of this compound?
Strategies to reduce off-target effects include:
-
Dose Optimization: Use the lowest effective concentration to minimize engagement with lower-affinity off-targets.
-
Structural Modification: Synthesize and test derivatives of this compound to identify analogs with improved selectivity.
-
Use of Scavengers or Competing Substrates: Depending on the off-target, it may be possible to include scavengers or competing substrates in the experimental system to mitigate specific off-target effects.
-
Cell Line Selection: If a particular off-target is highly expressed in a specific cell line, consider using an alternative model with lower expression of the off-target protein.
Q4: Are there any known drug-drug interactions I should be aware of?
Given the potential for CYP enzyme inhibition, co-administration of this compound with drugs metabolized by CYP2A6, CYP2C19, CYP2C9, or CYP2D6 could lead to altered pharmacokinetics and potential toxicity.[2] Additionally, as a predicted MAO inhibitor, co-administration with serotonergic drugs could increase the risk of serotonin syndrome.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular toxicity at low concentrations. | Off-target inhibition of essential enzymes (e.g., CYPs) or lysosomal trapping. | 1. Perform a cell viability assay across a wide range of concentrations. 2. Assess mitochondrial function (e.g., MTT assay) and lysosomal integrity (e.g., LysoTracker staining). 3. Profile the compound against a panel of known off-targets (see Experimental Protocols). |
| Inconsistent experimental results between different cell lines. | Differential expression of on- and off-target proteins. | 1. Perform target and off-target expression analysis (e.g., Western blot, qPCR) in the cell lines being used. 2. Correlate the expression levels with the observed experimental outcomes. 3. Consider using a cell line with a well-characterized expression profile of relevant enzymes. |
| Observed phenotype does not align with known MAO inhibition effects. | Engagement of a different primary target or significant off-target effects. | 1. Perform a comprehensive target deconvolution study (e.g., chemical proteomics). 2. Systematically evaluate the contribution of predicted off-targets using specific inhibitors or siRNA knockdown. |
| Compound appears to have a short half-life in vitro. | Rapid metabolism by cellular enzymes. | 1. Investigate the metabolic stability of the compound in liver microsomes or cell lysates. 2. Identify the major metabolites using mass spectrometry to understand the metabolic pathways involved. |
Quantitative Data on Potential Off-Target Interactions (Inferred from Tranylcypromine)
| Off-Target | Reported Inhibition (Tranylcypromine) | Potential Implication for this compound |
| LSD1 | IC50 < 2 µM[1] | Potential for epigenetic modulation. |
| CYP2C19 | Competitive inhibitor (Ki = 32 µM)[4] | Potential for drug-drug interactions. |
| CYP2C9 | Noncompetitive inhibitor (Ki = 56 µM)[4] | Potential for drug-drug interactions. |
| CYP2D6 | Competitive inhibitor (Ki = 367 µM)[4] | Potential for drug-drug interactions with a wider range of drugs. |
| ALDHs | Significantly enriched in proteomic profiling[3] | May interfere with aldehyde metabolism. |
| Cathepsin L1 | Significantly enriched in proteomic profiling[3] | Potential effects on protein degradation. |
| Heme oxygenase 2 | Significantly enriched in proteomic profiling[3] | Potential effects on heme catabolism and cellular stress responses. |
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.[5]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the MAO enzyme (A or B), and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the increase in absorbance at 316 nm (for 4-hydroxyquinoline, the product of kynuramine oxidation) or 250 nm (for benzaldehyde, the product of benzylamine oxidation) over time.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound against key CYP isoforms using commercially available kits.
Materials:
-
Commercially available CYP inhibition assay kits (e.g., for CYP2C9, CYP2C19, CYP2D6)
-
This compound (test compound)
-
Fluorogenic probe substrate specific for each CYP isoform
-
Human liver microsomes or recombinant CYP enzymes
-
NADPH regenerating system
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, combine the buffer, human liver microsomes or recombinant enzyme, and the test compound at various concentrations.
-
Add the fluorogenic probe substrate.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence over time.
-
Calculate the IC50 values for the inhibition of each CYP isoform.
Protocol 3: Lysosomal Trapping Assessment
This protocol uses a fluorescent dye to visualize and quantify the potential accumulation of the compound in lysosomes.
Materials:
-
Cells in culture (e.g., HeLa, HepG2)
-
This compound (test compound)
-
LysoTracker Red DND-99 (or similar lysosomotropic dye)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
In the last 30 minutes of the treatment, add LysoTracker Red to the culture medium.
-
Wash the cells with fresh medium.
-
Visualize the cells using a fluorescence microscope to observe the co-localization of the compound (if it is fluorescent) or changes in lysosomal morphology and number.
-
Alternatively, harvest the cells and analyze the LysoTracker fluorescence intensity by flow cytometry to quantify changes in the lysosomal compartment.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Predicted molecular targets and cellular effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 4. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Phenylcyclopropanecarbohydrazide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Phenylcyclopropanecarbohydrazide.
Disclaimer: Limited direct data exists for the degradation of this compound. The information provided is largely based on the metabolic pathways of the structurally similar and well-researched compound, tranylcypromine (trans-2-phenylcyclopropyl-1-amine). The metabolic fate is anticipated to be comparable due to the shared 2-phenylcyclopropylamine core.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic degradation pathways for this compound?
A1: Based on studies of the analogous compound tranylcypromine, the primary degradation pathways are expected to involve modifications to the phenyl ring and the carbohydrazide group. The main routes are:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the para position, to form 4-hydroxy-2-phenylcyclopropanecarbohydrazide.
-
N-Acetylation: The addition of an acetyl group to the terminal nitrogen of the hydrazide moiety, forming N-acetyl-2-phenylcyclopropanecarbohydrazide.
-
Combined Hydroxylation and N-Acetylation: A combination of the two pathways, resulting in N-acetyl-4-hydroxy-2-phenylcyclopropanecarbohydrazide.[1][2][3]
Q2: Which enzymes are likely responsible for the metabolism of this compound?
A2: The metabolism is primarily expected to occur in the liver, catalyzed by the cytochrome P450 (CYP) family of enzymes.[4] Tranylcypromine is known to be metabolized by and also inhibit several CYP isoforms, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6.[4][5] Therefore, these enzymes are strong candidates for the degradation of this compound.
Q3: Is it plausible for this compound to be metabolized into amphetamine?
A3: While this was a subject of debate for tranylcypromine, most studies have concluded that its metabolism to amphetamine does not occur or is not a significant pathway.[1][2] Given the structural similarities, it is unlikely that this compound would degrade to amphetamine.
Troubleshooting Guides
Issue 1: Inconsistent metabolite profiles in in-vitro experiments.
-
Possible Cause 1: Incorrect or variable enzyme source. The specific CYP450 isoforms responsible for metabolism can vary. Ensure you are using a consistent source of liver microsomes or recombinant CYP enzymes.
-
Troubleshooting Step: Test a panel of recombinant human CYP enzymes (e.g., CYP2A6, CYP2C19, CYP2C9, CYP2D6) to identify the key metabolizing enzymes.
-
Possible Cause 2: Cofactor limitation. NADPH is a critical cofactor for CYP450 activity. Ensure it is present in saturating concentrations in your reaction buffer.
-
Troubleshooting Step: Prepare fresh NADPH solutions for each experiment and consider using an NADPH-regenerating system.
-
Possible Cause 3: Substrate inhibition. High concentrations of the parent compound can inhibit the metabolizing enzymes.
-
Troubleshooting Step: Perform a concentration-response experiment to determine the optimal substrate concentration that avoids inhibition.
Issue 2: Difficulty in detecting and quantifying metabolites.
-
Possible Cause 1: Inadequate analytical sensitivity. The metabolites may be present at very low concentrations.
-
Troubleshooting Step: Optimize your LC-MS/MS method for the detection of the predicted metabolites. This includes optimizing ionization source parameters, and MRM transitions. Synthesize analytical standards for the expected metabolites to determine their retention times and fragmentation patterns.
-
Possible Cause 2: Poor extraction recovery. The metabolites may have different polarities compared to the parent compound, leading to inefficient extraction.
-
Troubleshooting Step: Test different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents to optimize the recovery of all analytes.
Data Presentation
Table 1: Hypothetical Relative Abundance of this compound Metabolites in Human Liver Microsomes
| Metabolite | Relative Abundance (%) |
| 4-hydroxy-2-phenylcyclopropanecarbohydrazide | 45 |
| N-acetyl-2-phenylcyclopropanecarbohydrazide | 35 |
| N-acetyl-4-hydroxy-2-phenylcyclopropanecarbohydrazide | 15 |
| Unchanged Parent Compound | 5 |
Table 2: Hypothetical Enzyme Kinetics for the Formation of the Primary Metabolite (4-hydroxy-2-phenylcyclopropanecarbohydrazide) by Major CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP2C19 | 25 | 150 |
| CYP2A6 | 75 | 80 |
| CYP2D6 | 120 | 50 |
Experimental Protocols
Protocol 1: In-vitro Metabolism of this compound using Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 5 mM MgCl2.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to a final concentration of 10 µM. Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: Major metabolic pathways of this compound.
Caption: Workflow for in-vitro metabolism studies.
References
Technical Support Center: Purification of 2-Phenylcyclopropanecarbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Phenylcyclopropanecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2-phenylcyclopropanecarboxylic acid or its esters, residual solvents, and diastereomeric impurities (cis/trans isomers). The presence of cis-isomers is a notable challenge in the synthesis of related cyclopropane derivatives and may require specific purification steps to remove.
Q2: What is a typical purity level for commercially available this compound?
A2: Commercially available trans-2-Phenylcyclopropanecarboxylic Hydrazide can be found with a purity of around 97.40% as determined by HPLC.[1]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing the isomeric ratio.
Q4: What are the general storage conditions for this compound?
A4: For long-term storage, it is recommended to store the compound in a refrigerator at 2-8°C.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Crystallization
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding with a small crystal of pure product can induce crystallization. |
| Product is Soluble in the Chosen Solvent | Screen for alternative crystallization solvents where the product has lower solubility at colder temperatures. |
| Loss During Filtration | Use a filter with an appropriate pore size to prevent the loss of fine crystals. Wash the collected solid with a minimal amount of cold solvent. |
| Formation of Oils instead of Crystals | Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. |
Issue 2: Presence of Isomeric Impurities (cis/trans)
| Potential Cause | Troubleshooting Step |
| Non-Stereoselective Synthesis | Optimize the reaction conditions to favor the formation of the desired trans-isomer. |
| Co-crystallization of Isomers | Employ column chromatography to separate the isomers. A pure sample of the trans-isomer can sometimes be obtained through careful fractional crystallization. |
| Inadequate Analytical Resolution | Use a chiral HPLC column or a suitable NMR solvent with a chiral shift reagent to accurately determine the isomeric ratio. |
Issue 3: Residual Solvent Contamination
| Potential Cause | Troubleshooting Step |
| Inefficient Drying | Dry the purified solid under a high vacuum for an extended period. Gently heating under vacuum can also help remove residual solvents, but care must be taken to avoid product decomposition. |
| Solvent Trapped within Crystals | Recrystallize the product from a different solvent system. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity by HPLC | 97.40% | [1] |
| Purity of related cyclopropanecarboxamide after washing with heptane and filtration | 99% | [2] |
| Isolated yield of related cyclopropanecarboxamide | ~90% | [2] |
Experimental Protocols
General Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Purification of a Related Compound (Cyclopropanecarboxamide)
A patent for the synthesis of a related compound, cyclopropanecarboxamide, describes a purification procedure that involves washing the solid product with heptane and collecting it by filtration. This method yielded a product with 99% purity.[2] This suggests that washing with a non-polar solvent like heptane could be an effective step to remove non-polar impurities from this compound.
Visualizations
Caption: General workflow for the purification of this compound by crystallization.
Caption: Decision-making process for addressing isomeric impurities during purification.
References
Technical Support Center: Investigating Novel Compound Toxicity in Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering and characterizing the toxicity of novel or poorly understood compounds, using 2-Phenylcyclopropanecarbohydrazide as a representative example.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death with this compound, even at what I presumed were low concentrations. What are the initial troubleshooting steps?
A1: High, unexpected toxicity warrants a systematic review of your experimental setup.
-
Compound and Vehicle Controls: Always run a vehicle control (the solvent, e.g., DMSO, used to dissolve the compound) at the highest concentration used in your experiment. This ensures the observed toxicity is not due to the solvent.
-
Cell Health Verification: Ensure your untreated control cells are healthy, proliferating at the expected rate, and free from contamination (especially mycoplasma). Stressed or contaminated cells can be hypersensitive to chemical treatments.
-
Compound Integrity: Verify the purity of your compound. If possible, confirm its concentration and stability in your culture medium, as some compounds can degrade or precipitate out of solution.
-
Seeding Density: Cell density can influence drug sensitivity. Ensure you are using a consistent and optimal cell seeding density for your specific cell line and assay duration.[1]
Q2: How do I establish a reliable IC50 (half-maximal inhibitory concentration) for this compound?
A2: Determining the IC50 is a critical first step for quantifying a compound's potency.
-
Dose-Ranging Study: Initially, test a broad range of concentrations (e.g., spanning several orders of magnitude, from nanomolar to high micromolar) to identify the active range.[1]
-
Refined Dose-Response Curve: Once the approximate range is known, perform a more detailed experiment with more concentrations (e.g., 8-12 points) around the estimated IC50.
-
Appropriate Assay: Use a validated method to measure cell viability. Common choices include tetrazolium-based assays (like MTT or WST-1) which measure metabolic activity, or ATP-based assays (like CellTiter-Glo) which measure cellular ATP levels.[2][3]
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Reproducibility is key. Inconsistent IC50 values often stem from subtle variations in experimental conditions.
-
Cell Passage Number: Use cells within a narrow and defined passage number range. High-passage cells can exhibit altered growth rates and drug sensitivities.
-
Plate Edge Effects: The outer wells of 96-well plates are susceptible to evaporation, which can alter compound concentration. To mitigate this, you can fill the outer wells with sterile PBS or medium and not use them for experimental data points.
-
Assay Timing: Ensure the timing of compound addition and the addition of the viability assay reagent is consistent across all plates and experiments.
-
Cell Growth Phase: Always seed cells and allow them to adhere and enter the logarithmic growth phase before adding the compound.
Q4: How can I determine if this compound is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?
A4: Understanding the mode of cell death is crucial for mechanistic studies. A multi-assay approach is recommended.
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry assay is the gold standard.[2] Annexin V detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI is a DNA stain that only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) can confirm an apoptotic mechanism.[4][5][6]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptosis is typically characterized by cell shrinkage, chromatin condensation, and membrane blebbing, whereas necrosis is associated with cell swelling and lysis.[6]
Troubleshooting Guides
Problem: High background or false positives in a colorimetric viability assay (e.g., MTT).
-
Possible Cause 1: Compound Interference. The compound itself may be colored or may react with the assay reagent.
-
Solution: Run a control plate with the compound in cell-free medium to see if it generates a signal on its own. If so, you may need to switch to a different type of viability assay (e.g., ATP-based luminescence assay).
-
-
Possible Cause 2: Microbial Contamination. Bacteria or yeast can metabolize the assay substrate, leading to a false positive signal.
-
Solution: Regularly check your cell cultures for contamination. Plate a sample of your medium on an agar plate if you are unsure. Always use aseptic techniques.
-
Problem: No dose-dependent cell killing is observed.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too low to induce a toxic effect.
-
Solution: Test a much wider and higher range of concentrations.[1]
-
-
Possible Cause 2: Compound Solubility. The compound may be precipitating out of solution at higher concentrations, meaning the effective concentration is not increasing.
-
Solution: Visually inspect the wells of your treatment plate under a microscope for any signs of precipitation. If solubility is an issue, you may need to use a different solvent or formulation.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may be resistant to the compound's mechanism of action.
-
Solution: If the compound has a known molecular target, confirm that the target is present and functional in your cell line via methods like Western blot or qPCR.[2] Consider testing in other cell lines.
-
Experimental Protocols
Protocol 1: General Procedure for IC50 Determination via MTT Assay
-
Cell Seeding: Seed cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in culture medium.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC50.[7]
Protocol 2: General Procedure for Apoptosis Detection via Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at 1X and 2X the IC50 concentration for a specified time (e.g., 24 hours). Include an untreated or vehicle control.
-
Cell Harvesting: Collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE. Combine the detached cells with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) ± SD |
| HT-29 | Colon Carcinoma | 48 hours | 35.2 ± 4.1 |
| A549 | Lung Carcinoma | 48 hours | 58.7 ± 6.3 |
| MDA-MB-231 | Breast Cancer | 48 hours | 19.5 ± 2.8 |
| Panc-1 | Pancreatic Cancer | 48 hours | 72.1 ± 8.9 |
Table 2: Example Flow Cytometry Analysis of Apoptosis in MDA-MB-231 Cells Treated with this compound for 24 hours (Hypothetical Data)
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 94.1 | 3.2 | 2.7 |
| 2-PCH | 20 (IC50) | 45.3 | 35.8 | 18.9 |
| 2-PCH | 40 (2x IC50) | 18.9 | 41.2 | 39.9 |
Visualizations
Caption: Standard workflow for determining compound IC50 values.
Caption: A potential signaling pathway for compound-induced apoptosis.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The apoptotic and autophagic properties of two natural occurring prodrugs, hyperoside and hypoxoside, against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Phenylcyclopropanecarbohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylcyclopropanecarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method is a two-step process. First, 2-phenylcyclopropanecarboxylic acid is converted to a suitable ester, typically an ethyl or methyl ester. This is followed by the hydrazinolysis of the ester intermediate using hydrazine hydrate to yield the final this compound product. Direct conversion from the carboxylic acid is often unsuccessful.[1]
Q2: How is the precursor, trans-2-Phenylcyclopropanecarboxylic acid, synthesized?
A2: A common method for synthesizing trans-2-Phenylcyclopropanecarboxylic acid is through the cyclopropanation of cinnamic acid.[2] An alternative route involves the reaction of styrene with ethyl diazoacetate to form the corresponding ester, which is then hydrolyzed to the carboxylic acid.[3]
Q3: What are the typical reaction conditions for the hydrazinolysis of the ester intermediate?
A3: Hydrazinolysis is generally carried out by reacting the 2-phenylcyclopropanecarboxylate ester with hydrazine hydrate in an alcohol solvent, such as absolute ethanol.[4] The reaction mixture is often heated under reflux for several hours to ensure complete conversion.[4][5]
Q4: Can hydrazine hydrate cause side reactions?
A4: Yes, while hydrazine is a potent nucleophile for this conversion, it can also participate in other reactions. For instance, it can reduce sensitive functional groups like nitro groups or terminal alkenes and alkynes.[6] However, for the synthesis of this compound from its corresponding ester, such side reactions are generally not a major concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carbohydrazide | Incomplete reaction. | Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] |
| Hydrolysis of the ester. | Ensure anhydrous conditions are maintained during the reaction. Use absolute ethanol as the solvent. | |
| Difficulties in product isolation. | After cooling the reaction mixture, the product often precipitates. If not, try reducing the solvent volume under vacuum. Recrystallization from a suitable solvent like ethanol can improve purity and yield.[4] | |
| Presence of Starting Ester in the Final Product | Insufficient hydrazine hydrate or reaction time. | Increase the molar excess of hydrazine hydrate (e.g., 5-10 equivalents). Prolong the reflux time and monitor for the disappearance of the starting ester spot by TLC. |
| Formation of an Oily Product Instead of a Solid | Impurities are present. | Purify the product using column chromatography. Ensure the starting ester was of high purity. |
| The product may be a different isomer or solvate. | Characterize the product thoroughly using techniques like NMR and Mass Spectrometry to confirm its identity. | |
| Reaction is Not Proceeding | Poor quality of reagents. | Use fresh, high-purity 2-phenylcyclopropanecarboxylate ester and hydrazine hydrate. |
| Inadequate heating. | Ensure the reaction mixture is refluxing at the correct temperature for the chosen solvent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl trans-2-Phenylcyclopropanecarboxylate
This protocol outlines the esterification of trans-2-Phenylcyclopropanecarboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve trans-2-Phenylcyclopropanecarboxylic acid (1 equivalent) in absolute ethanol (5-10 volumes).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl trans-2-phenylcyclopropanecarboxylate. Purify further by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of trans-2-Phenylcyclopropanecarbohydrazide
This protocol details the hydrazinolysis of the ester.
-
Reaction Setup: Dissolve ethyl trans-2-phenylcyclopropanecarboxylate (1 equivalent) in absolute ethanol (10-20 volumes) in a round-bottom flask equipped with a reflux condenser.[4]
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours.[4][5] The progress of the reaction should be monitored by TLC until the starting ester is no longer detectable.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The trans-2-Phenylcyclopropanecarbohydrazide product will often precipitate as a white solid.
-
Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying and Characterization: Dry the product under vacuum. The purity and identity of the final compound should be confirmed by melting point determination, NMR, and Mass Spectrometry.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: General workflow for the hydrazinolysis step.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 2-Phenylcyclopropanecarbohydrazide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 2-Phenylcyclopropanecarbohydrazide. The information is tailored for scientists and professionals in drug development and related fields.
Synthesis and Purification
The synthesis of this compound typically proceeds through a two-step process: the synthesis of the precursor, trans-2-phenylcyclopropane-1-carboxylic acid, followed by its conversion to the corresponding hydrazide.
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropane-1-carboxylic acid
This protocol is adapted from standard methods for cyclopropanation of cinnamic acid derivatives.
Materials:
-
trans-Cinnamic acid
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Diazomethane (CH₂N₂) in diethyl ether (prepared fresh)
-
Palladium(II) acetate
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cinnamic acid in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Reaction with Diazomethane: Cool the reaction mixture back to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists. Caution: Diazomethane is explosive and toxic. This step should be performed in a fume hood with appropriate safety precautions.
-
Cyclopropanation: To the solution containing the diazoketone, add palladium(II) acetate. Stir the mixture at room temperature overnight.
-
Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄. Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl ester of trans-2-phenylcyclopropane-1-carboxylic acid. Dissolve the crude ester in a mixture of methanol and aqueous NaOH solution. Heat the mixture to reflux and stir for 4 hours.
-
Purification: After cooling to room temperature, remove the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. The product, trans-2-phenylcyclopropane-1-carboxylic acid, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Experimental Protocol: Conversion to this compound
This protocol outlines the conversion of the carboxylic acid to the hydrazide.
Materials:
-
trans-2-Phenylcyclopropane-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Triethylamine (if using a coupling agent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): In a flame-dried flask under an inert atmosphere, suspend trans-2-phenylcyclopropane-1-carboxylic acid in anhydrous THF. Add thionyl chloride dropwise at 0 °C. Stir at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Method B (Coupling Agent): Dissolve trans-2-phenylcyclopropane-1-carboxylic acid in anhydrous THF. Add a coupling agent such as EDC and an activator like HOBt. Stir for 30 minutes at room temperature.
-
-
Reaction with Hydrazine: Cool the activated carboxylic acid solution to 0 °C. In a separate flask, prepare a solution of hydrazine hydrate (and triethylamine if using Method B) in THF. Add the hydrazine solution dropwise to the activated carboxylic acid. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of carboxylic acid | Incomplete cyclopropanation. | Ensure diazomethane is freshly prepared and used in slight excess. Verify the quality of the palladium catalyst. |
| Loss of product during work-up. | Ensure complete precipitation of the carboxylic acid by adjusting the pH carefully. Use minimal amounts of cold water for washing. | |
| Low yield of hydrazide | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions for the acid chloride formation. If using a coupling agent, ensure its freshness and appropriate stoichiometry. |
| Side reactions of hydrazine. | Add the hydrazine solution slowly at a low temperature to control the reaction exotherm. | |
| Presence of impurities | Unreacted starting materials. | Monitor the reaction progress by TLC to ensure complete conversion. Optimize reaction time and temperature. |
| Diacylhydrazine formation. | Use a slight excess of hydrazine hydrate and control the addition rate of the activated carboxylic acid. | |
| Ring-opening of the cyclopropane. | Avoid harsh acidic or basic conditions and high temperatures for prolonged periods. The cyclopropane ring is strained and can be susceptible to cleavage under certain conditions.[1] |
Synthesis Workflow Diagram
Caption: A schematic of the synthetic route to this compound.
Characterization
Accurate characterization of this compound is crucial for ensuring its purity and for interpreting biological data.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, the cyclopropyl protons (which will show characteristic splitting patterns), and the hydrazide NH and NH₂ protons. The chemical shifts and coupling constants of the cyclopropyl protons are diagnostic for the trans stereochemistry. |
| ¹³C NMR | Resonances for the phenyl carbons, the cyclopropyl carbons, and the carbonyl carbon of the hydrazide. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns may show loss of the hydrazide group or cleavage of the cyclopropane ring. |
| FTIR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and aromatic C-H stretching. |
Troubleshooting Characterization
| Problem | Possible Cause | Suggested Solution |
| Broad NMR signals for NH/NH₂ | Hydrogen exchange with residual water or solvent. | Use a dry NMR solvent (e.g., DMSO-d₆). A D₂O exchange experiment can confirm the identity of these peaks. |
| Complex multiplets in the cyclopropyl region | Presence of both cis and trans isomers. | Review the purification steps of the precursor carboxylic acid. Chiral HPLC may be necessary to separate diastereomers if a chiral synthesis was performed. |
| No molecular ion in Mass Spec | Compound is unstable under the ionization conditions. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Unexpected peaks in spectra | Presence of impurities from the synthesis. | Refer to the synthesis troubleshooting section. Common impurities include unreacted starting materials, diacylhydrazine, or solvent residues. |
Stability and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and hydrolysis. For long-term storage, keeping the compound at -20°C is recommended.
-
Handling: Hydrazide compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] Work in a well-ventilated fume hood.
-
Solution Stability: The stability of this compound in solution depends on the solvent and pH. In aqueous solutions, the hydrazide can be susceptible to hydrolysis, especially at extreme pH values. Prepare fresh solutions for biological assays whenever possible.
In Vitro Monoamine Oxidase (MAO) Inhibition Assays
This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B).
Experimental Protocol: MAO Inhibition Assay
This is a general protocol for a fluorometric MAO inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the kynuramine substrate to all wells to initiate the enzymatic reaction.
-
Measurement of Product Formation: The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, which is fluorescent. Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/380 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Troubleshooting MAO Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of the test compound. | Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract this from the assay readings. |
| Contaminated buffer or reagents. | Use high-purity reagents and freshly prepared buffers. | |
| Low enzyme activity | Improper storage of the enzyme. | Ensure enzymes are stored at the recommended temperature (usually -80°C) and avoid repeated freeze-thaw cycles. |
| Presence of interfering substances in the test compound solution. | Ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting the enzyme. | |
| Irreproducible IC₅₀ values | Compound precipitation at higher concentrations.[3] | Check the solubility of the compound in the assay buffer. If precipitation is observed, consider using a different solvent or adding a solubilizing agent, ensuring it does not affect enzyme activity. |
| Time-dependent inhibition.[1] | Perform pre-incubation experiments with varying incubation times of the inhibitor and enzyme before adding the substrate to check for time-dependent effects. | |
| Non-linear reaction kinetics | Substrate depletion or product inhibition. | Ensure that the reaction rate is measured in the initial linear phase. Use a lower enzyme concentration or a shorter reaction time if necessary. |
| Complex inhibition mechanism. | The compound may exhibit non-Michaelis-Menten kinetics.[4] Further kinetic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive), may be required. |
MAO Inhibition Signaling Pathway
Caption: Inhibition of monoamine oxidase by this compound.
Troubleshooting Logic for MAO Assays
Caption: A decision tree for troubleshooting common issues in MAO inhibition assays.
References
enhancing the selectivity of 2-Phenylcyclopropanecarbohydrazide
Technical Support Center: Enhancing Drug Selectivity
Introduction
Frequently Asked Questions (FAQs)
Q1: What is drug selectivity and why is it important?
A1: Drug selectivity refers to a drug's ability to bind to its intended biological target with a much higher affinity than to other, unintended targets (off-targets).[1][2][3][4] High selectivity is crucial because it is often associated with a better safety profile, as off-target interactions can lead to adverse side effects.[1][5][6] Enhancing selectivity is a primary goal in drug discovery to maximize therapeutic efficacy while minimizing toxicity.[7][8]
Q2: What are the key strategies for improving the selectivity of a compound?
A2: Improving drug selectivity is a multifaceted process that involves several key strategies:[9]
-
Structure-Based Drug Design: Utilizing high-resolution structural information of the target protein (from X-ray crystallography or NMR) to design molecules that fit precisely into the binding site of the intended target but not in off-targets.[9]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its activity and selectivity against a panel of targets.[7][8][10]
-
Computational Modeling: Employing techniques like molecular docking and molecular dynamics simulations to predict and analyze the binding of a compound to both on- and off-targets, guiding the design of more selective analogs.[3][9]
-
Pharmacokinetic Optimization: Modifying the absorption, distribution, metabolism, and excretion (ADME) properties of a drug to ensure it reaches a higher concentration at the target site relative to off-target sites.[9]
Q3: How can conformational constraint improve selectivity?
A3: Introducing conformational constraints, such as rings or rigid linkers, into a flexible molecule can improve selectivity. A more rigid compound has less conformational entropy to lose upon binding, which can lead to a higher binding affinity.[11] Furthermore, this rigidity can prevent the molecule from adopting conformations that would allow it to bind to the slightly different binding sites of off-target proteins.[11]
Q4: What is the role of allosteric modulators in achieving selectivity?
A4: Allosteric modulators bind to a site on the target protein that is distinct from the primary (orthosteric) binding site.[9] These allosteric sites are often less conserved across protein families than the active sites.[12] Targeting these unique allosteric sites can therefore lead to highly selective drugs with fewer side effects, as they do not compete with endogenous ligands.[9][12]
Troubleshooting Guide
Q1: My lead compound shows high potency for the target but also significant off-target activity. What is my first step to improve selectivity?
A1: A common first step is to conduct a comprehensive SAR study.[7][10] This involves synthesizing a series of analogs with systematic modifications to different parts of the molecule. By testing these analogs against your primary target and a panel of key off-targets, you can identify which structural features are critical for on-target potency and which contribute to off-target binding. This information is crucial for designing new compounds with an improved selectivity profile.[7]
Q2: I have identified a key structural feature responsible for off-target binding. How can I mitigate this?
A2: Once you have identified a "liability" fragment, you can take several approaches. One is to introduce steric hindrance by adding a bulky group to your molecule in a position that would clash with the binding site of the off-target but not the primary target.[12] Another strategy is to alter the electronic properties (e.g., by adding or removing hydrogen bond donors/acceptors) to disfavor interaction with the off-target.[11][12]
Q3: My computational models predicted high selectivity, but the experimental results show poor selectivity. What could be the reason?
A3: Discrepancies between computational predictions and experimental results can arise from several factors:
-
Protein Flexibility: The crystal structure used for modeling is a static snapshot. In reality, proteins are flexible. The off-target protein might be able to adopt a different conformation to accommodate your compound, an effect known as "induced fit".[12]
-
Water Molecules: The role of water molecules in the binding pocket is often simplified in computational models. Displacing a high-energy water molecule can be a key driver of binding affinity, and this may differ between your target and off-targets.[12]
-
Inaccurate Scoring Functions: The algorithms used to predict binding affinity are not perfect and may not accurately capture all the subtle interactions that determine selectivity. It is important to use experimental data to refine and validate the computational models.[9]
Q4: I am struggling to achieve selectivity between two very similar protein isoforms. What advanced strategies can I consider?
A4: When targeting highly similar proteins, such as different kinase isoforms, achieving selectivity is particularly challenging.[12] Advanced strategies include:
-
Targeting Non-conserved Residues: Carefully analyze the sequence and structural alignment of the binding sites to identify any non-conserved amino acid residues. Designing your compound to specifically interact with these unique residues can provide a significant boost in selectivity.
-
Exploiting Differences in Flexibility: Even if the binding sites are structurally similar, their flexibility might differ. It may be possible to design a compound that binds to a specific conformation that is more accessible in your target protein than in the off-target.[12]
-
Covalent Inhibition: If your target protein has a unique, accessible cysteine or other nucleophilic residue near the binding site, you can design an irreversible covalent inhibitor. This can provide high selectivity, as the covalent bond will only form if the compound is correctly oriented in the target's active site.
Data Presentation
Effective data presentation is crucial for evaluating and comparing the selectivity of different compounds.
Table 1: Illustrative Selectivity Profile of Compound Analogs Against Target and Off-Targets
| Compound ID | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (OT1/Target) | Selectivity Ratio (OT2/Target) |
| Lead-001 | 50 | 150 | 200 | 3 | 4 |
| Analog-A1 | 45 | 500 | 800 | 11.1 | 17.8 |
| Analog-A2 | 65 | 2500 | >10,000 | 38.5 | >153 |
| Analog-B1 | 120 | 800 | 1500 | 6.7 | 12.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A higher selectivity ratio indicates better selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of a test compound against a panel of protein kinases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant protein kinases (target and off-target panel)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase/peptide substrate mix (e.g., 10 µL) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µL) to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Calculate the selectivity ratios by dividing the IC50 of the off-target kinases by the IC50 of the primary target kinase.
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and concepts in enhancing drug selectivity.
Caption: A workflow diagram illustrating the iterative process of Structure-Activity Relationship (SAR) studies for lead optimization.
Caption: Key rational design strategies to improve the selectivity of a drug candidate.
References
- 1. fiveable.me [fiveable.me]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. aganitha.ai [aganitha.ai]
- 4. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 8. automate.video [automate.video]
- 9. How to improve drug selectivity? [synapse.patsnap.com]
- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 11. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Phenylcyclopropanecarbohydrazide Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenylcyclopropanecarbohydrazide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. This information can be useful for initial formulation development.
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | [1] |
| XLogP3-AA | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| IUPAC Name | 2-phenylcyclopropane-1-carbohydrazide |
Note: The low XLogP value suggests a degree of hydrophilicity, which may indicate some solubility in aqueous vehicles.
Q2: What is the mechanism of action of this compound?
Q3: Are there any established formulations for similar compounds used in animal studies?
A3: Yes, studies on the structurally similar MAO inhibitors phenelzine and tranylcypromine in animal models have been published. For instance, phenelzine has been administered subcutaneously to rats in research settings.[4] Tranylcypromine has also been used in animal models of depression in rats.[5] While these examples do not provide specific formulation recipes, they indicate that parenteral routes of administration are feasible for this class of compounds.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
-
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing a formulation in a simple aqueous vehicle like saline.
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Potential Solutions:
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Co-solvents: Consider the use of a co-solvent system. A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then slowly add the aqueous vehicle while vortexing.
-
pH Adjustment: The hydrazide group in the molecule suggests it may have a basic character. Adjusting the pH of the vehicle with a pharmaceutically acceptable acid (e.g., HCl) to form a salt may increase its aqueous solubility. It is crucial to determine the pKa of the compound to guide pH adjustments.
-
Complexation Agents: Cyclodextrins can be used to encapsulate hydrophobic drugs and increase their aqueous solubility.
-
Workflow for Solubility Enhancement:
Caption: A stepwise approach to troubleshooting poor solubility.
Issue 2: Formulation Instability
-
Problem: Your prepared formulation of this compound shows signs of degradation (e.g., color change, precipitation over time).
-
Potential Solutions:
-
Protect from Light: Compounds with aromatic rings can be susceptible to photodegradation. Prepare and store the formulation in amber vials or protect it from light.
-
Control Temperature: Store the formulation at a recommended temperature (e.g., 2-8°C) to slow down potential degradation reactions. Conduct stability studies at different temperatures to determine the optimal storage condition.
-
Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid might be beneficial. Compatibility of the antioxidant with the compound and the animal model must be considered.
-
Prepare Fresh: Due to the potential for instability, it is often best to prepare the formulation fresh before each experiment.
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Issue 3: Adverse Events in Animals Post-Administration
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Problem: Animals exhibit signs of distress or adverse reactions (e.g., irritation at the injection site, unexpected behavioral changes) after receiving the formulation.
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Potential Solutions:
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Vehicle Toxicity: The vehicle itself might be causing the adverse reaction. If using co-solvents like DMSO, ensure the final concentration is within the generally accepted safe limits for the chosen animal species and route of administration.
-
pH of Formulation: An unphysiological pH of the formulation can cause pain and irritation at the injection site. Aim for a pH as close to neutral (7.4) as possible for parenteral routes.
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Osmolality: For intravenous injections, ensure the formulation is iso-osmotic to prevent hemolysis or other cellular damage.
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Dose-Response Study: The observed adverse effects could be dose-dependent pharmacological effects. It is crucial to perform a dose-ranging study to identify a well-tolerated and effective dose.
-
Signaling Pathway of MAO Inhibition:
Caption: Postulated mechanism of action via MAO inhibition.
Experimental Protocols
Protocol 1: General Formulation Procedure for Parenteral Administration
This is a general guideline and should be adapted based on the specific experimental needs and the determined solubility characteristics of the compound.
-
Preparation of Vehicle:
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For an aqueous formulation, start with sterile water for injection or sterile saline.
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If a co-solvent is needed, measure the required volume of DMSO (or other suitable solvent).
-
-
Dissolution of this compound:
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Accurately weigh the required amount of this compound in a sterile container.
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If using a co-solvent, add the co-solvent to the compound and vortex until fully dissolved.
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Slowly add the aqueous vehicle to the dissolved compound in a drop-wise manner while continuously vortexing to prevent precipitation.
-
-
pH Adjustment (if necessary):
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Measure the pH of the final formulation.
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If the pH is outside the desired range for the route of administration (typically 7.2-7.6 for parenteral routes), adjust it using sterile, dilute solutions of HCl or NaOH.
-
-
Sterile Filtration:
-
Draw the final formulation into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
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Filter the solution into a sterile vial. This step is critical for parenteral administration to ensure sterility.
-
-
Storage:
-
Store the final formulation under appropriate conditions (e.g., protected from light, refrigerated) as determined by stability assessments.
-
Experimental Workflow for Formulation and Administration:
Caption: Workflow from formulation preparation to animal administration.
References
- 1. trans-2-Phenylcyclopropanecarboxylic hydrazide | C10H12N2O | CID 778513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenelzine - Wikipedia [en.wikipedia.org]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with 2-Phenylcyclopropanecarbohydrazide
Welcome to the technical support center for 2-Phenylcyclopropanecarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
This compound is structurally related to tranylcypromine, a well-characterized monoamine oxidase (MAO) inhibitor. Therefore, it is presumed to act as an inhibitor of MAO-A and MAO-B, enzymes that are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters.
Q2: What are the potential off-target effects of this compound?
Due to its hydrazine moiety, this compound has the potential for off-target activities. Hydrazine-containing compounds can be chemically reactive and may interact with other proteins and biological molecules.[1] It is important to consider that observed biological effects may not be solely due to MAO inhibition. For critical experiments, it is recommended to perform off-target screening to validate the specificity of the compound's effects.
Q3: Are there known issues with assay interference when using this compound?
Yes, the hydrazine group in this compound can potentially interfere with certain assay formats. Specifically, hydrazine derivatives have been reported to interfere with luciferase-based reporter gene assays.[2] This interference can occur through direct inhibition of the luciferase enzyme or by stabilizing it, leading to artificially increased signals.[2][3][4] Additionally, colored compounds can interfere with absorbance-based assays.[5] It is crucial to run appropriate controls to identify and account for any assay interference.
Q4: How should I prepare and store stock solutions of this compound?
Troubleshooting Guides
Issue 1: Unexpected or Noisy Results in Cell-Based Assays
Question: I am observing inconsistent or unexpected results in my cell-based assay when using this compound. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions and dilute to the final concentration immediately before use. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the solubility of the compound in your assay buffer at the working concentration. |
| Off-Target Effects | Consider that the observed phenotype may be due to inhibition of targets other than MAO. Use a structurally unrelated MAO inhibitor as a positive control to see if it recapitulates the effect. Consider performing a broad off-target screening panel. |
| Assay Interference | If using a luciferase or absorbance-based readout, perform control experiments to check for assay interference (see Issue 2 for details). |
| Cytotoxicity | Determine the cytotoxic concentration of the compound in your cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo). Ensure your working concentration is well below the cytotoxic threshold. |
Issue 2: Suspected Assay Interference
Question: I am using a luciferase-based reporter assay and I suspect this compound might be interfering with my results. How can I confirm this?
Experimental Workflow for Investigating Assay Interference:
Caption: Workflow to diagnose assay interference.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table provides the inhibitory concentrations (IC50) for the structurally similar and well-characterized MAO inhibitor, tranylcypromine . These values can be used as an initial estimate for designing experiments.
| Target | IC50 (µM) |
| MAO-A | ~3.691 - 3.857[8] |
| MAO-B | ~0.203[8] |
Note: These values are for tranylcypromine and may not be identical for this compound. It is highly recommended to determine the IC50 values for this compound empirically in your experimental system.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
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Recombinant human MAO-A and MAO-B enzymes
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MAO substrate (e.g., kynuramine or a fluorogenic substrate)
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
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This compound
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Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
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96-well black plates (for fluorescence assays)
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Plate reader (spectrophotometer or fluorometer)
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
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Enzyme and Substrate Preparation: Dilute the MAO enzymes and substrate to their working concentrations in pre-warmed assay buffer.
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Assay Protocol: a. To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). b. Include wells for a positive control inhibitor and a no-inhibitor control (vehicle control). c. Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the MAO substrate to all wells. e. Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate used.
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Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Normalize the rates to the vehicle control. c. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Troubleshooting the MAO Inhibition Assay:
Caption: Troubleshooting common MAO assay issues.
Signaling Pathway
The following diagram illustrates the role of Monoamine Oxidase (MAO) in the metabolism of key neurotransmitters. Inhibition of MAO by compounds like this compound leads to an increase in the levels of these neurotransmitters in the synapse.
Caption: MAO's role in neurotransmitter metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tranylcypromine and its Related Compound, 2-Phenylcyclopropanecarbohydrazide
Introduction
Tranylcypromine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) that has been used for decades in the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies.[1][2][3] Its mechanism of action involves increasing the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] 2-Phenylcyclopropanecarbohydrazide, also known as tranylcypromine hydrazide, shares a core structural similarity with tranylcypromine but features a carbohydrazide group instead of a primary amine. While its chemical relationship to tranylcypromine is established, its biological activity as an MAO inhibitor or its broader pharmacological profile remains to be elucidated by experimental studies.
Chemical Structures
| Compound | Chemical Structure | IUPAC Name |
| Tranylcypromine | [Image of Tranylcypromine structure] | (±)-trans-2-phenylcyclopropan-1-amine |
| This compound | [Image of this compound structure] | trans-2-Phenylcyclopropanecarbohydrazide |
Mechanism of Action
Tranylcypromine functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5][6] This inhibition leads to a reduction in the metabolic breakdown of monoamine neurotransmitters in the presynaptic neuron, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
The signaling pathway affected by tranylcypromine is depicted below:
This compound: The mechanism of action for this compound is currently unknown. Due to the structural difference (carbohydrazide vs. primary amine), it is unclear if it retains inhibitory activity against MAO and, if so, to what extent. Experimental validation is required to determine its biological targets and mechanism.
Pharmacological and Physicochemical Properties: A Comparative Table
| Property | Tranylcypromine | This compound |
| MAO Inhibition | Non-selective, irreversible inhibitor of MAO-A and MAO-B[4][5][6] | Data not available |
| IC₅₀ (MAO-A) | Data varies across studies | Data not available |
| IC₅₀ (MAO-B) | Data varies across studies | Data not available |
| Clinical Use | Treatment of major depressive disorder[1][2][3] | Not applicable |
| Molecular Formula | C₉H₁₁N[7] | C₁₀H₁₂N₂O |
| Molar Mass | 133.19 g/mol [7] | 176.22 g/mol |
| LogP | 1.58[7] | Data not available |
| Known Biological Role | Antidepressant, Anxiolytic[2] | Tranylcypromine impurity |
Experimental Protocols
While no direct comparative experimental data is available, a standard protocol for assessing the MAO inhibitory activity of a test compound is provided below. This methodology could be employed to evaluate the pharmacological properties of this compound.
In Vitro MAO Inhibition Assay
A common method to determine the inhibitory potential of a compound against MAO-A and MAO-B is a fluorometric assay.
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. The amount of H₂O₂ is quantified using a fluorescent probe, and the reduction in fluorescence in the presence of the test compound indicates MAO inhibition.
Discussion and Future Directions
Tranylcypromine remains an important therapeutic option for specific patient populations with depression. Its well-characterized pharmacology provides a benchmark for the development of new MAO inhibitors. The identification of this compound as a process impurity in the synthesis of tranylcypromine raises questions about its own potential biological activity.
Given its structural similarity to tranylcypromine, it is plausible that this compound may exhibit some degree of MAO inhibition. However, the presence of the carbohydrazide moiety could significantly alter its potency, selectivity, and overall pharmacological profile. It is also possible that this compound possesses entirely different biological activities or is largely inert.
To provide a comprehensive comparison, future research should focus on:
-
Synthesis and Purification: A dedicated synthesis of this compound to obtain a pure sample for biological testing.
-
In Vitro MAO Inhibition Assays: Conducting experiments as outlined above to determine the IC₅₀ values for both MAO-A and MAO-B.
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In Vivo Studies: If significant in vitro activity is observed, further studies in animal models would be warranted to assess its antidepressant or other behavioral effects, as well as its pharmacokinetic and safety profiles.
Without such experimental data, any comparison between this compound and tranylcypromine remains speculative. The information presented in this guide is intended to provide a clear overview of the current state of knowledge and to highlight the need for further investigation into the pharmacological properties of this tranylcypromine-related compound.
References
- 1. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the MAO Inhibitory Activity of 2-Phenylcyclopropanecarbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory activity of 2-Phenylcyclopropanecarbohydrazide. Due to the limited direct experimental data on this specific compound, this guide utilizes data from its close structural analog, tranylcypromine (trans-2-phenylcyclopropylamine), a well-characterized MAO inhibitor.[1] The performance of tranylcypromine is compared against other key MAO inhibitors, supported by experimental data and detailed protocols to offer a comprehensive validation resource.
Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Inhibition of these enzymes is a cornerstone therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[2]
Comparative Analysis of MAO Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for tranylcypromine and other selected MAO inhibitors against both MAO-A and MAO-B.
| Compound | Type of Inhibitor | MAO-A IC50 | MAO-B IC50 | Selectivity |
| Tranylcypromine | Irreversible, Non-selective | 2.3 µM[3] | 0.95 µM[3] | Non-selective |
| Phenelzine | Irreversible, Non-selective | 4.7 x 10⁻⁸ M[4] | 1.5 x 10⁻⁸ M[4] | Non-selective |
| Selegiline | Irreversible, MAO-B Selective | 23 µM[5] | 51 nM[5] | MAO-B Selective |
| Moclobemide | Reversible, MAO-A Selective (RIMA) | ~6 mM (in vitro, rat brain)[6] | ~1000 mM (in vitro, rat brain)[6] | MAO-A Selective |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate used.
Mechanism of Action: Irreversible MAO Inhibition
Irreversible MAO inhibitors, such as those in the hydrazine class (e.g., phenelzine) and cyclopropylamine class (e.g., tranylcypromine), typically form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[7] This covalent modification permanently inactivates the enzyme, and restoration of MAO activity requires the synthesis of new enzyme molecules.[7] This mechanism leads to a prolonged pharmacological effect that outlasts the presence of the drug in the bloodstream.[7]
Experimental Protocols
The following is a generalized protocol for an in vitro fluorometric assay to determine the MAO inhibitory activity of a test compound. This method is based on the principle that MAO-catalyzed oxidation of a substrate (like tyramine or kynuramine) produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe.[8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
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Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate (e.g., Tyramine)
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Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
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Fluorescent Probe (e.g., Amplex® Red or similar)
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Horseradish Peroxidase (HRP)
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96-well black microplates
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Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe and HRP in assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors at 10x the final desired concentration in the assay buffer.
-
Prepare a working solution of the MAO substrate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells.
-
For control wells (representing 100% enzyme activity), add 10 µL of assay buffer.
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 40 µL of the MAO substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for a set duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate of sample / Rate of control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 4. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
No Publicly Available Efficacy Data for 2-Phenylcyclopropanecarbohydrazide in Disease Models
A comprehensive review of publicly available scientific literature and databases has revealed no significant data on the efficacy of 2-Phenylcyclopropanecarbohydrazide in any disease models. Similarly, there is a lack of comparative studies evaluating its performance against other therapeutic alternatives.
Efforts to retrieve information on the mechanism of action, experimental protocols, or any associated signaling pathways for this compound have been unsuccessful. The absence of such foundational research indicates that this compound may be in the very early stages of discovery, not yet subjected to rigorous preclinical testing, or that the research is proprietary and not publicly disclosed.
Due to the unavailability of the necessary experimental data, it is not possible to construct a comparison guide, detail experimental methodologies, or generate visualizations of its biological activity as requested.
Researchers, scientists, and drug development professionals interested in this specific molecule may need to conduct foundational in vitro and in vivo studies to determine its biological activity, efficacy, and potential therapeutic applications.
Comparative Analysis of 2-Phenylcyclopropanecarbohydrazide Derivatives as Dual Inhibitors of LSD1 and MAO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of derivatives based on the trans-2-phenylcyclopropylamine (2-PCPA, Tranylcypromine) scaffold, the parent amine of 2-Phenylcyclopropanecarbohydrazide. Initially developed as an antidepressant targeting monoamine oxidases (MAO-A and MAO-B), this class of compounds has garnered significant attention as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), a key epigenetic regulator implicated in various cancers.[1]
The structural homology between the catalytic domains of LSD1 and MAOs forms the basis for the dual inhibitory activity of many 2-PCPA derivatives.[2][3] This guide delves into the mechanism of action, presents a comparative analysis of their inhibitory activities through quantitative data, outlines key structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation.
Mechanism of Action: Covalent Inactivation
2-PCPA and its derivatives are mechanism-based inhibitors. They act by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of both LSD1 and MAO enzymes.[1] This irreversible inactivation effectively shuts down the enzyme's function. The process begins with the inhibitor binding to the enzyme's active site, followed by an enzymatic oxidation that generates a reactive intermediate, which then covalently bonds to the N5 atom of the FAD cofactor.
Figure 1. Mechanism of irreversible inhibition of FAD-dependent amine oxidases by 2-PCPA derivatives.
Comparative Inhibitory Activity
The potency and selectivity of 2-PCPA derivatives against LSD1, MAO-A, and MAO-B are highly dependent on the nature and position of substituents on the phenyl ring. Strategic modifications have led to the development of compounds with significantly enhanced potency and selectivity for LSD1 over the MAOs, a critical feature for developing targeted cancer therapies with fewer off-target effects.[4][5]
The table below summarizes the inhibitory activities of several key 2-PCPA derivatives.
| Compound | Substitution Pattern | LSD1 IC₅₀ (µM) | MAO-A % Inhibition @ 100 µM | MAO-B % Inhibition @ 100 µM | Selectivity Profile |
| Tranylcypromine (2-PCPA) | Unsubstituted | ~200[6] | High | High | Non-selective |
| MC2652 (1a) | 4-Phenylbenzoylamino | 0.190[3] | 89.2[3] | 99.4[3] | LSD1/MAO Co-inhibitor |
| Compound 1b | 3-Phenylbenzoylamino | 0.025[3] | 92.5[3] | 98.7[3] | Potent LSD1/MAO Co-inhibitor |
| Compound 4b | 3-(Thiophen-2-yl)benzoylamino | 0.015[3] | 76.5[3] | 62.2[3] | Highly Potent and Selective for LSD1 |
| Compound 5b | 3-(Thiophen-3-yl)benzoylamino | 0.005[3] | 81.3[3] | 19.0[3] | Most Potent and Selective for LSD1 |
| S2101 | o-Benzyloxy | Kᵢ = 0.88[7] | Kᵢ = 110[7] | Kᵢ = 17[7] | Selective for LSD1 over MAOs |
| (1R, 2S)-4-bromo-PCPA | 4-Bromo | - | - | - | LSD1 inhibitor with cellular activity[6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR)
The development of potent and selective LSD1 inhibitors from the 2-PCPA scaffold has been guided by key structure-activity relationships. The larger active site of LSD1 compared to MAO-A and MAO-B allows for the accommodation of bulkier substituents, which is a primary strategy for achieving selectivity.[6]
Figure 2. Key structure-activity relationships for 2-PCPA derivatives targeting LSD1 and MAOs.
Key SAR observations include:
-
Position of Substitution : For many derivatives, substitution at the meta (C3) position of the phenyl ring results in higher LSD1 potency compared to the para (C4) position.[3]
-
Bulky Substituents : Introducing large, often aromatic or heteroaromatic, groups (e.g., phenylbenzoylamino, thienylbenzoylamino) is a successful strategy to enhance LSD1 inhibition while often reducing MAO activity, thereby increasing selectivity.[3][4]
-
Heterocyclic Groups : Replacing phenyl substituents with heterocycles like thiophene can dramatically increase LSD1 inhibitory potency, as seen in compounds 4b and 5b.[3]
Experimental Protocols & Workflow
The evaluation of novel 2-PCPA derivatives follows a standardized workflow, beginning with biochemical assays to determine enzyme inhibition, followed by cellular assays to confirm target engagement and biological effects.
Figure 3. General experimental workflow for the evaluation of 2-PCPA derivatives.
Protocol 1: LSD1 Inhibition Assay (Peroxidase-Coupled Fluorometric Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[8]
Principle: LSD1 demethylates its substrate (e.g., dimethylated histone H3 peptide), reducing its FAD cofactor. Molecular oxygen reoxidizes the FAD, producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to drive the oxidation of a fluorogenic substrate (e.g., Amplex Red), producing a fluorescent signal that is proportional to LSD1 activity.[8]
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Pre-incubation: In a 96-well black plate, add the test compounds and recombinant human LSD1 enzyme (e.g., 30-50 nM final concentration).[9] Incubate for 15 minutes on ice to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide substrate and HRP.
-
Detection: Immediately add the fluorogenic peroxidase substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).
-
Measurement: Read the fluorescence intensity over time using a microplate reader (e.g., excitation/emission at 540/580 nm).[10]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by fitting the percentage of inhibition versus log-transformed inhibitor concentration using a non-linear four-parameter equation.[9]
Protocol 2: MAO Inhibition Assay (MAO-Glo™ Assay)
This is a homogeneous, luminescence-based assay for measuring MAO-A and MAO-B activity.[11][12]
Principle: The assay utilizes a luminogenic MAO substrate. MAO converts this substrate into methyl ester luciferin. In a second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and contains enzymes that convert the methyl ester derivative into luciferin, generating a stable luminescent signal that is directly proportional to MAO activity.[13]
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds.
-
MAO Reaction: In a 96-well white plate, add the appropriate MAO enzyme (recombinant human MAO-A or MAO-B), assay buffer, and the test compound.
-
Reaction Initiation: Add the luminogenic MAO substrate to start the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the reaction and initiates light production.[13] Incubate for 20 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (no inhibitor for 100% activity, no enzyme for background). Calculate IC₅₀ values as described for the LSD1 assay.
References
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibition assay [bio-protocol.org]
- 11. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 12. MAO-Glo™ Assay Systems [promega.jp]
- 13. promega.com [promega.com]
A Head-to-Head Comparison of Two Classic Monoamine Oxidase Inhibitors: Phenelzine and Tranylcypromine
An in-depth analysis for researchers and drug development professionals.
Introduction
The landscape of antidepressant therapy has evolved significantly since the advent of monoamine oxidase inhibitors (MAOIs). Among the earliest and most potent of these agents are phenelzine and tranylcypromine. While the user's initial query focused on a head-to-head comparison involving 2-Phenylcyclopropanecarbohydrazide, a thorough review of the scientific literature reveals this compound to be a hydrazide derivative of tranylcypromine's carboxylic acid analogue, for which there is a notable absence of published pharmacological data. Consequently, a direct and meaningful comparison with phenelzine is not feasible.
Therefore, this guide pivots to a detailed, data-driven comparison of phenelzine and its parent amine compound, tranylcypromine . Both are irreversible, non-selective MAOIs that have been staples in the management of treatment-resistant depression and other psychiatric disorders. This guide will provide a comprehensive overview of their comparative efficacy, mechanisms of action, pharmacokinetics, and safety profiles, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Efficacy in Treatment-Resistant Depression
A key area of interest for clinicians and researchers is the comparative efficacy of these two MAOIs in patient populations who have not responded to other antidepressant therapies. A significant head-to-head clinical trial provides valuable data in this regard.
Table 1: Comparative Efficacy in Antidepressant-Refractory Depression
| Parameter | Tranylcypromine | Phenelzine | Reference |
| Study Design | Double-blind, flexible-dose, 5-week comparison | Double-blind, flexible-dose, 5-week comparison | [1][2] |
| Patient Population | 39 inpatients with severe, treatment-refractory major depressive disorder | 38 inpatients with severe, treatment-refractory major depressive disorder | [1][2] |
| Response Rate (>50% reduction in HAM-D score) | 44% (17 out of 39 patients) | 47% (18 out of 38 patients) | [1][2] |
| Mean Reduction in HAM-D Score | 10.4 ± 8.3 | 8.3 ± 8.4 | [1][2] |
As the data indicates, in a study of severely depressed inpatients who had not responded to previous treatments, no significant differences in response rates were observed between tranylcypromine and phenelzine[1][2]. This suggests that both are viable options in managing treatment-resistant depression.
Mechanism of Action: Beyond MAO Inhibition
Both phenelzine and tranylcypromine exert their primary therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters. This non-selective inhibition of both MAO-A and MAO-B leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.
While their primary mechanism is shared, there are distinctions in their inhibitory potency and additional pharmacological effects that may contribute to their differing clinical profiles.
Table 2: Comparative Mechanism of Action
| Feature | Tranylcypromine | Phenelzine | Reference |
| MAO Inhibition | Irreversible, non-selective inhibitor of MAO-A and MAO-B | Irreversible, non-selective inhibitor of MAO-A and MAO-B | [1][3] |
| MAO-A IC50 | 2.3 µM | Not consistently reported in comparative studies | [4] |
| MAO-B IC50 | 0.95 µM | Not consistently reported in comparative studies | [4] |
| Additional Mechanisms | - Norepinephrine reuptake inhibition at higher doses- Weak dopamine releasing agent | - Increases brain GABA levels | [5] |
Tranylcypromine exhibits a slight preference for MAO-B inhibition and has additional effects on norepinephrine and dopamine systems, which may contribute to its more stimulating clinical profile. In contrast, phenelzine's ability to increase GABA levels may underlie its particular efficacy in patients with comorbid anxiety.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of these drugs also show notable differences, which can influence dosing strategies and potential for drug interactions.
Table 3: Comparative Pharmacokinetics
| Parameter | Tranylcypromine | Phenelzine | Reference |
| Absorption | Rapidly absorbed; may be biphasic | Rapidly and well absorbed | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 0.67 - 3.5 hours | ~43 minutes | [6][8] |
| Elimination Half-life (t1/2) | ~1.5 - 3.2 hours | ~11 - 12 hours | [6][7][8] |
| Metabolism | Ring-hydroxylation and N-acetylation. Not metabolized to amphetamine. | Primarily by MAO. Acetylation is a minor pathway. Metabolites include phenylacetic acid and β-phenylethylamine. | [9][10] |
| CYP450 Inhibition | Potent inhibitor of CYP2A6. Does not significantly inhibit other major CYPs at therapeutic doses. | Weakly and irreversibly inhibits CYP2C19 and CYP3A4 in vitro. | [11] |
Tranylcypromine has a significantly shorter half-life than phenelzine. However, due to the irreversible nature of MAO inhibition, the pharmacodynamic effects of both drugs are long-lasting, requiring a washout period of at least two weeks when switching to or from other serotonergic medications.
Safety and Tolerability
The use of classic MAOIs is often limited by their side effect profile and the need for dietary restrictions. While both drugs share common MAOI-related side effects, there are important differences in their tolerability.
Table 4: Comparative Safety and Tolerability
| Feature | Tranylcypromine | Phenelzine | Reference |
| Common Side Effects | Insomnia, agitation, dizziness, headache, dry mouth | Dizziness, drowsiness, insomnia, headache, dry mouth, weight gain, sexual dysfunction | [5][7] |
| Orthostatic Hypotension | Common, dose-dependent | Common, dose-dependent | [5] |
| Weight Gain | Minimal or no weight gain | Marked weight gain is common | [12] |
| Hepatotoxicity | Not typically associated | Rare risk of hepatotoxicity (hydrazine structure) | [12] |
| Dietary Restrictions (Tyramine) | Strict adherence required | Strict adherence required | [5] |
A significant number of patients in the head-to-head clinical trial experienced severe side effects, with a similar incidence in both treatment groups (21%), most commonly dizziness, agitation, and insomnia[1][2]. However, long-term side effect profiles can differ, with phenelzine being more commonly associated with weight gain.
Experimental Protocols
Clinical Trial: Efficacy and Tolerability in Treatment-Refractory Depression
The data presented in Table 1 is derived from a double-blind, randomized controlled trial with the following key methodological features:
-
Objective: To compare the efficacy and tolerability of tranylcypromine and phenelzine in patients with antidepressant-resistant depression.
-
Study Population: 77 inpatients with a diagnosis of major depressive disorder according to DSM-IV criteria who had failed to respond to treatment with either tricyclic antidepressants or fluvoxamine.
-
Intervention: Following a washout period, patients were randomly assigned to receive a flexible dose of either tranylcypromine or phenelzine for 5 weeks in a double-blind manner.
-
Outcome Measures: The primary outcome was the response rate, defined as a 50% or greater reduction in the Hamilton Rating Scale for Depression (HAM-D) score. The mean change in HAM-D score from baseline was also assessed.
In Vitro Experiment: Monoamine Oxidase (MAO) Inhibition Assay
Determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B is a standard preclinical experiment. A common method is a fluorimetric assay:
-
Principle: The assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a monoamine substrate.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is incubated with various concentrations of the inhibitor (phenelzine or tranylcypromine).
-
A substrate common to both MAO isoforms, such as p-tyramine, is added to initiate the enzymatic reaction.
-
The H2O2 produced is detected using a fluorimetric method. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a dye reagent to yield a fluorescent product.
-
The fluorescence is measured using a plate reader, and the percentage of inhibition at each inhibitor concentration is calculated.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.
-
Conclusion
Both phenelzine and tranylcypromine are highly effective antidepressants, particularly in the context of treatment-resistant depression, with comparable response rates in head-to-head clinical trials. The choice between these two agents may be guided by their differing secondary pharmacological properties and side effect profiles. Tranylcypromine's more stimulating, amphetamine-like structure may be beneficial for patients with anergic depression, while phenelzine's GABA-ergic activity may be advantageous for those with significant anxiety. Long-term tolerability, particularly concerning weight gain with phenelzine, is also a critical consideration. For researchers and drug development professionals, understanding these nuances is essential for the rational design of new therapies that may improve upon the efficacy and safety of these classic MAOIs.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Pharmacokinetic Factors Affecting Response to Phenelzine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to the Specificity of 2-Phenylcyclopropanecarbohydrazide (Tranylcypromine)
For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological agent is paramount. This guide provides an objective comparison of 2-Phenylcyclopropanecarbohydrazide, more commonly known as tranylcypromine, with other classic monoamine oxidase inhibitors (MAOIs), phenelzine and iproniazid. The following sections detail their on-target and off-target activities, supported by experimental data, to aid in the informed selection and application of these compounds in a research setting.
On-Target Specificity: MAO-A and MAO-B Inhibition
Tranylcypromine, phenelzine, and iproniazid are all irreversible, non-selective inhibitors of monoamine oxidase (MAO), an enzyme existing in two isoforms, MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters. The inhibitory potency of these compounds against each isoform is a key determinant of their pharmacological profile.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Tranylcypromine | 2.3[1] | 0.95[1] | Non-selective |
| Phenelzine | Ki = 0.047 µM | Ki = 0.015 µM | Non-selective[2] |
| Iproniazid | 37[3] | 42.5[3] | Non-selective[4] |
Note: Data for phenelzine is presented as Ki (inhibition constant), which is inversely related to potency. A lower Ki indicates higher potency.
Off-Target Activity and Specificity
Beyond their primary targets, MAOIs can interact with other proteins, leading to off-target effects. These interactions can contribute to both the therapeutic and adverse effects of the drugs.
| Compound | Off-Target | Quantitative Data (Ki or IC50 in µM) | Notes |
| Tranylcypromine | Aldehyde Dehydrogenases (ALDHs) | Not specified in sources | Binds to multiple off-targets, including ALDHs.[5] |
| Lysosomal Trapping | Not applicable | Accumulates in lysosomes, which can reduce its effective concentration at the mitochondria.[5] | |
| CYP2C19 | Ki = 32 | Competitive inhibitor.[6][7] | |
| CYP2C9 | Ki = 56 | Noncompetitive inhibitor.[6][7] | |
| CYP2D6 | Ki = 367 | Competitive inhibitor.[6][7] | |
| Phenelzine | GABA Transaminase (GABA-T) | Second-order rate constant = 2.1 x 10³ M⁻¹s⁻¹ | Inhibition of GABA-T leads to increased GABA levels in the brain.[1][8] |
| Iproniazid | Not specified (Metabolite-driven) | Not applicable | Hepatotoxicity is a primary concern, mediated by its metabolites.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Monoamine Oxidase Signaling Pathway.
Caption: Experimental Workflow for Specificity Assessment.
Experimental Protocols
Determination of IC50 for MAO Inhibition (Fluorometric Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
Test compound (e.g., Tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in Assay Buffer.
-
Prepare a detection reagent master mix containing HRP and the fluorometric probe in Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control inhibitors in Assay Buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilutions or positive/negative controls.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate solution to all wells.
-
Immediately add the detection reagent master mix to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530/585 nm for Amplex Red-based assays).[10]
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of the specificity of tranylcypromine in comparison to other classic MAOIs. Researchers are encouraged to consult the primary literature for more detailed information and to adapt experimental protocols to their specific needs.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. list.essentialmeds.org [list.essentialmeds.org]
- 4. Iproniazid - Wikipedia [en.wikipedia.org]
- 5. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Verifying Target Engagement of 2-Phenylcyclopropanecarbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will compare the target engagement of 2-Phenylcyclopropanecarbohydrazide (represented by tranylcypromine) with other notable MAO inhibitors, including the irreversible non-selective inhibitor phenelzine, the irreversible MAO-B selective inhibitor selegiline, and the reversible MAO-A selective inhibitor moclobemide. We will delve into various experimental methodologies for confirming target engagement, presenting quantitative data in clear, comparative tables and illustrating key processes with detailed diagrams.
Mechanism of Action: MAO Inhibition
Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant and anxiolytic effects of MAO inhibitors.
Comparative Analysis of MAO Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound (represented by tranylcypromine) and its alternatives against the two main isoforms of monoamine oxidase, MAO-A and MAO-B.
| Compound | Target(s) | Inhibition Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound (as Tranylcypromine) | MAO-A & MAO-B | Irreversible | 2.3[3] | 0.95[3] | Non-selective |
| Phenelzine | MAO-A & MAO-B | Irreversible | ~0.047 | ~0.015 | Non-selective |
| Selegiline | MAO-B | Irreversible | 23 | 0.051 | MAO-B Selective |
| Moclobemide | MAO-A | Reversible | 6 | 1000 | MAO-A Selective |
Experimental Protocols for Target Engagement Verification
Several robust experimental methods can be employed to verify the target engagement of this compound. Below are detailed protocols for the most common and effective techniques.
MAO Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.
Principle: The activity of MAO is determined by monitoring the production of a detectable product from a specific substrate. The inhibitory effect of a compound is quantified by measuring the reduction in enzyme activity in its presence. Spectrophotometric or fluorometric methods are commonly used for detection.
Experimental Workflow:
Detailed Protocol (Spectrophotometric Method):
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates.
-
Potassium phosphate buffer (pH 7.4).
-
This compound and other test inhibitors.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 316 nm and 250 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the increase in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline, and 250 nm for the product of benzylamine, benzaldehyde).
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: When a ligand binds to its target protein, it generally increases the protein's stability against thermal denaturation. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.
Experimental Workflow:
Detailed Protocol (Western Blot-based):
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., SH-SY5Y neuroblastoma cells for MAO).
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific for MAO-A or MAO-B.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
-
-
Procedure:
-
Seed cells and grow to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein (MAO-A or MAO-B).
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature.
-
Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A shift in Tm indicates target engagement.
-
Radioligand Binding Assay
This "gold standard" assay measures the direct binding of a radiolabeled ligand to its target and can be used to determine the affinity of unlabeled compounds.
Principle: A radiolabeled compound (radioligand) with known high affinity for the target is incubated with a preparation containing the target protein (e.g., cell membranes). The amount of bound radioactivity is measured. To determine the affinity of a test compound, a competition binding experiment is performed where increasing concentrations of the unlabeled test compound are used to displace the binding of a fixed concentration of the radiolabeled ligand.
Detailed Protocol:
-
Reagents and Materials:
-
Source of MAO enzymes (e.g., rat brain mitochondria or membranes from cells overexpressing MAO-A or MAO-B).
-
Radioligand (e.g., [³H]-clorgyline for MAO-A or [³H]-deprenyl for MAO-B).
-
Unlabeled test compounds, including this compound.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates containing the MAO enzymes.
-
In reaction tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a set of tubes will contain a high concentration of a known unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Verifying the target engagement of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide has provided a comparative overview of this compound in the context of other MAO inhibitors and has detailed the key experimental methodologies for confirming its interaction with MAO-A and MAO-B. By employing these techniques, researchers can obtain robust and reliable data on the target engagement of this compound and other potential drug candidates, thereby facilitating informed decisions in the drug discovery and development process.
References
A Comparative Analysis of 2-Phenylcyclopropanecarbohydrazide (Tranylcypromine) and Alternative Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 2-Phenylcyclopropanecarbohydrazide, more commonly known as Tranylcypromine, with other classic irreversible monoamine oxidase inhibitors (MAOIs), Phenelzine and Isocarboxazid. These agents are primarily utilized in the management of treatment-resistant depression and other psychiatric disorders. This document synthesizes experimental data on their biochemical potency and pharmacokinetic profiles to offer an objective comparison for research and drug development purposes.
Executive Summary
Tranylcypromine, Phenelzine, and Isocarboxazid are irreversible, non-selective inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Their therapeutic effect is derived from the inhibition of these enzymes, which leads to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine. While all three drugs share this primary mechanism, they exhibit differences in their chemical structure, potency against MAO isoforms, and pharmacokinetic properties. These differences can influence their clinical efficacy and side-effect profiles.
Comparative Quantitative Data
The following tables summarize key quantitative parameters for Tranylcypromine, Phenelzine, and Isocarboxazid, providing a basis for their comparative assessment.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A Inhibition | MAO-B Inhibition |
| Ki (μM) [1] | kinact (min-1) [1] | |
| Tranylcypromine | ~Equal affinity for MAO-A and MAO-B | - |
| Phenelzine | 112 | - |
| Isocarboxazid | Data not readily available in comparative format | - |
Note: Ki represents the inhibitor constant, indicating the concentration required to produce half-maximum inhibition. A lower Ki value signifies greater binding affinity. kinact is the maximal rate of enzyme inactivation.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Tranylcypromine | Phenelzine | Isocarboxazid |
| Bioavailability | Efficiently absorbed orally[2] | High | Data not readily available |
| Peak Plasma Concentration (Tmax) | 1-3 hours (biphasic absorption in some)[2] | 2-3 hours | Data not readily available |
| Elimination Half-life (t1/2) | 1.5-3.2 hours[2] | ~2 hours[3] | Data not readily available |
| Metabolism | Primarily hepatic, inhibits CYP2A6, CYP2C19, CYP2C9[4] | Hepatic | Hepatic |
| Typical Therapeutic Dose | 30-60 mg/day[5] | 60-90 mg/day[5] | 30-60 mg/day |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core mechanism of action for these MAOIs and a typical workflow for assessing their inhibitory effects.
Caption: Mechanism of action of irreversible MAOIs.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro potency (IC50 or Ki) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Test compounds (Tranylcypromine, Phenelzine, Isocarboxazid)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Plate reader capable of fluorescence or absorbance detection
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the diluted compounds to the wells of the microplate. Then, add the MAO-A or MAO-B enzyme solution to each well. For irreversible inhibitors, a pre-incubation period (e.g., 15-30 minutes at 37°C) is necessary to allow for time-dependent inactivation of the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Detection: Measure the product formation using a plate reader. The detection method will depend on the substrate used (e.g., measuring the fluorescence of 4-hydroxyquinoline when kynuramine is the substrate).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a suitable dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.
In Vivo Measurement of Brain Monoamine Levels
Objective: To assess the effect of MAOI administration on the levels of monoamine neurotransmitters and their metabolites in specific brain regions of laboratory animals.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Test compounds (Tranylcypromine, Phenelzine, Isocarboxazid)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)
-
Homogenizer
-
Centrifuge
-
Chemicals for mobile phase and standards (e.g., dopamine, serotonin, norepinephrine, and their metabolites)
-
Brain tissue dissection tools
Procedure:
-
Animal Dosing: Administer the test compounds to the animals at the desired doses and time points. A control group receiving the vehicle should be included.
-
Brain Tissue Collection: At the end of the treatment period, humanely euthanize the animals and rapidly dissect the brains. Isolate specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Tissue Homogenization: Homogenize the brain tissue samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the monoamines.
-
Centrifugation: Centrifuge the homogenates to pellet the precipitated proteins.
-
Sample Analysis by HPLC-ECD: Inject the supernatant, containing the monoamines and their metabolites, into the HPLC system.
-
Chromatographic Separation: The different monoamines and metabolites are separated based on their physicochemical properties as they pass through the HPLC column.
-
Electrochemical Detection: The separated compounds are detected by the electrochemical detector, which measures the current generated by their oxidation or reduction.
-
Quantification: The concentration of each monoamine and metabolite in the sample is determined by comparing the peak areas from the sample chromatogram to those of known standards.
-
Data Analysis: Compare the monoamine levels in the drug-treated groups to the vehicle-treated control group to determine the in vivo effects of the MAOIs.
Conclusion
Tranylcypromine (this compound), Phenelzine, and Isocarboxazid are potent, irreversible inhibitors of both MAO-A and MAO-B, a mechanism that underpins their antidepressant effects. While they share this common mode of action, the available data suggests potential differences in their inhibitory potency and pharmacokinetic profiles. Tranylcypromine and Phenelzine have been more extensively characterized in the literature regarding their kinetic parameters for MAO inhibition. The choice of a particular MAOI for research or development purposes should consider these differences, alongside their known clinical profiles. The experimental protocols provided herein offer standardized methods for the continued investigation and cross-validation of the effects of these and novel MAOIs.
References
A Comparative Guide to the Neuroprotective Effects of 2-Phenylcyclopropanecarbohydrazide (Tranylcypromine) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective effects of 2-Phenylcyclopropanecarbohydrazide, more commonly known as Tranylcypromine (TCP), a monoamine oxidase inhibitor (MAOI). Its performance is objectively compared with other neuroprotective agents, including other MAOIs and select phytochemicals. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and drug development efforts.
Executive Summary
Tranylcypromine (TCP) has demonstrated notable neuroprotective properties in various experimental models, primarily attributed to its inhibition of monoamine oxidase (MAO) and modulation of inflammatory pathways. This guide compares TCP and its more potent derivatives, TCP-acetamide (TCP-Ac) and TCP-butyramide (TCP-But), with other MAOIs such as Selegiline and Rasagiline, and naturally derived compounds like Resveratrol and Curcumin. While TCP and its analogs show promise, particularly in models of Alzheimer's disease, alternatives like Rasagiline and natural compounds such as Resveratrol and Curcumin also exhibit significant neuroprotective potential through distinct and sometimes overlapping mechanisms. The choice of a neuroprotective agent will likely depend on the specific pathological context and desired therapeutic outcome.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of Tranylcypromine and its alternatives.
Table 1: In Vitro Neuroprotective Effects of Tranylcypromine and its Derivatives against Aβ(1-42)-induced Toxicity
| Compound | Maximally Protective Concentration | Efficacy | Reference |
| Tranylcypromine (TCP) | 10 µM | Significantly prevented Aβ-induced neuronal death | [1] |
| TCP-butyramide (TCP-But) | 1 µM | Maximally protective at a lower concentration than TCP | [1] |
| TCP-acetamide (TCP-Ac) | 100 nM | More efficacious than TCP and TCP-But | [1] |
Table 2: Comparison of Neuroprotective Concentrations and MAO Inhibition of Selected Compounds
| Compound | Neuroprotective Concentration Range | MAO-A IC50 | MAO-B IC50 | Primary Neuroprotective Mechanism(s) |
| Tranylcypromine (TCP) | 100 nM - 10 µM | ~0.5 µM | ~2.3 µM | MAO inhibition, Anti-inflammatory (p38 MAPK modulation) |
| Selegiline | 10 mg/kg (in vivo) | Selective for MAO-B at low doses | High | MAO-B inhibition, Anti-apoptotic |
| Rasagiline | 0.1 - 1 µM (in vitro) | Selective for MAO-B | High | MAO-B inhibition, Anti-apoptotic, Induction of neurotrophic factors |
| Resveratrol | 15 - 40 µM (in vitro) | N/A | N/A | Antioxidant, Anti-inflammatory, Sirtuin 1 (SIRT1) activation |
| Curcumin | 5 - 10 µM (in vitro) | N/A | N/A | Antioxidant, Anti-inflammatory, Anti-protein aggregation |
Key Signaling Pathways in Neuroprotection
Understanding the molecular pathways modulated by these compounds is crucial for targeted drug development. Below are diagrammatic representations of key signaling cascades.
Figure 1: Tranylcypromine's modulation of the p38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for key experimental assays cited in this guide are provided below.
Neuronal Viability (MTT) Assay
This protocol is adapted from standard methods for assessing cell viability in response to neurotoxic insults and potential neuroprotective agents.
Objective: To quantify the viability of neuronal cells after treatment with a neurotoxic agent in the presence or absence of a test compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Treatment:
-
Expose cells to the neurotoxic agent (e.g., Aβ oligomers, 6-OHDA) at a predetermined concentration.
-
In parallel wells, co-treat cells with the neurotoxic agent and various concentrations of the test compound (e.g., Tranylcypromine).
-
Include control wells with untreated cells and cells treated with the test compound alone.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol is used to monitor the aggregation of amyloidogenic proteins, such as Aβ, and to assess the inhibitory effects of test compounds.
Objective: To determine the effect of a test compound on the kinetics of amyloid protein aggregation.
Materials:
-
Amyloidogenic protein (e.g., Aβ(1-42) peptide)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plates with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare the amyloid protein solution at the desired concentration in the assay buffer.
-
Prepare the ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 25 µM.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the amyloid protein solution.
-
Add the test compound at various concentrations to the respective wells.
-
Include control wells with the amyloid protein alone and the test compound alone.
-
Add the ThT working solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader with shaking capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the lag time, maximum fluorescence, and slope of the aggregation curves to determine the effect of the test compound on amyloid aggregation.
-
Experimental Workflow for Neuroprotective Agent Screening
The following diagram illustrates a typical workflow for screening and characterizing potential neuroprotective compounds.
References
An Independent Verification and Comparative Guide to 2-Phenylcyclopropanecarbohydrazide and Structurally Related Monoamine Oxidase Inhibitors
An objective analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-Phenylcyclopropanecarbohydrazide is scarce in publicly available literature. This guide provides a comparative analysis based on its structural similarity to well-characterized monoamine oxidase inhibitors (MAOIs), particularly Tranylcypromine. The information presented for comparator drugs is based on established scientific literature.
Introduction
This compound is a compound of interest due to its structural resemblance to a class of potent psychoactive drugs known as monoamine oxidase inhibitors (MAOIs). Its core structure, featuring a phenylcyclopropane group, is shared with Tranylcypromine, a well-established antidepressant.[1][2] The addition of a carbohydrazide moiety suggests a potential for MAO inhibition, a mechanism of action common to several antidepressant and anxiolytic drugs.[3][4] This guide provides a comparative overview of the predicted properties of this compound alongside established MAOIs: Tranylcypromine, Phenelzine, and Isocarboxazid.
Predicted Mechanism of Action
Based on its chemical structure, this compound is predicted to function as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5][6] By inhibiting MAO-A and MAO-B, this compound would likely increase the synaptic availability of these neurotransmitters, leading to its potential antidepressant and anxiolytic effects.[7][8]
Comparative Analysis of MAOIs
To provide a framework for understanding the potential properties of this compound, this section compares key characteristics of three established non-selective, irreversible MAOIs.
Table 1: Pharmacological and Clinical Properties of Comparator MAOIs
| Property | Tranylcypromine | Phenelzine | Isocarboxazid |
| Drug Class | Non-selective, irreversible MAOI | Non-selective, irreversible MAOI of the hydrazine class | Non-selective, irreversible MAOI of the hydrazine class[9] |
| Primary Indications | Major depressive disorder, panic disorder, social anxiety disorder | Treatment-resistant depression, panic disorder, social anxiety disorder[5] | Depression[10][11] |
| Common Brand Names | Parnate[8] | Nardil[12] | Marplan[9] |
| Dosage Range | 30-60 mg/day[13] | 45-90 mg/day[14] | 20-60 mg/day[15] |
| Onset of Action | 2-4 weeks | 4 weeks or longer[14] | Several weeks |
| Common Side Effects | Dizziness, drowsiness, dry mouth, constipation, headache, tremors[13] | Drowsiness, weakness, dizziness, dry mouth, constipation, weight gain[14] | Dizziness, drowsiness, dry mouth, headache, tremors |
| Serious Adverse Events | Hypertensive crisis, serotonin syndrome, suicidal thoughts[16] | Suicidal thoughts, serotonin syndrome, hypertensive crisis[14][17] | Hypertensive crisis, liver problems, suicidal thoughts[15] |
Efficacy and Clinical Use
MAOIs, including Tranylcypromine, Phenelzine, and Isocarboxazid, are generally considered highly effective for treatment-resistant depression and atypical depression.[18][19][20] Their use is often reserved for cases where other classes of antidepressants, such as SSRIs and TCAs, have failed due to the potential for significant side effects and the need for dietary restrictions.[19] Several meta-analyses have confirmed the efficacy of these MAOIs to be comparable or even superior to other antidepressants for certain patient populations.[21]
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of a compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)[22]
-
Test compound (e.g., this compound)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[22]
-
Assay buffer
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
In the microplate, add the MAO-A or MAO-B enzyme to each well.
-
Add the diluted test compound or positive control to the respective wells and incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.[22]
-
Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (e.g., excitation/emission wavelengths of 320/400 nm).[23]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.
Visualizing Key Pathways and Workflows
Conclusion
While direct experimental verification of the properties of this compound is needed, its structural analogy to Tranylcypromine and the presence of a carbohydrazide group strongly suggest its potential as a non-selective, irreversible monoamine oxidase inhibitor. The comparative data on established MAOIs provide a valuable benchmark for predicting its pharmacological profile, including its potential efficacy in treating depressive and anxiety disorders, as well as its likely side effect profile and the necessity for dietary tyramine restriction. Further in vitro and in vivo studies are essential to fully characterize the potency, selectivity, and therapeutic potential of this compound.
References
- 1. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.aku.edu [scholars.aku.edu]
- 5. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Phenelzine - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Phenelzine: MedlinePlus Drug Information [medlineplus.gov]
- 15. Isocarboxazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. nami.org [nami.org]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. MAO inhibitors: An option worth trying in treatment-resistant cases | MDedge [mdedge.com]
- 20. clinicalpub.com [clinicalpub.com]
- 21. Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 23. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Differential Inhibitory Effects of Phenylcyclopropane Derivatives on Monoamine Oxidase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of neurological and psychiatric disorders. The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Phenylcyclopropane derivatives represent a class of mechanism-based inhibitors of MAOs. Understanding the differential effects of these compounds on the two isoforms is paramount for developing selective drugs with improved efficacy and reduced side effects. This guide summarizes the available quantitative data, details the experimental protocols for assessing inhibition, and provides a visual representation of the MAO signaling pathway.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of phenylcyclopropane derivatives against MAO-A and MAO-B can be quantified by determining their inhibition constants (Kᵢ). The following table summarizes the reported Kᵢ values for 1-Phenylcyclopropylamine (1-PCPA), a compound structurally similar to 2-Phenylcyclopropanecarbohydrazide.
| Compound | MAO-A (Kᵢ) | MAO-B (Kᵢ) | Selectivity (MAO-A/MAO-B) |
| 1-Phenylcyclopropylamine (1-PCPA) | Higher Kᵢ | Lower Kᵢ | MAO-B selective |
Note: Specific numerical values for Kᵢ were not consistently available in the reviewed literature, but the qualitative difference is well-documented, with 1-PCPA showing a significantly higher affinity for MAO-B.[1]
This differential inhibition suggests that the active sites of MAO-A and MAO-B have distinct topographies, which can be exploited for the design of isoform-selective inhibitors.[1]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on MAO-A and MAO-B involves specific and sensitive enzymatic assays. Below are detailed methodologies for key experiments.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
1. Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader with fluorescence detection
2. Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to the phosphate buffer.
-
Add the test compound or reference inhibitor at various concentrations to the wells containing the enzyme and incubate for a specific period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/380 nm) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Determination of Inhibition Constant (Kᵢ) and Mechanism of Inhibition
To further characterize the inhibition, the inhibition constant (Kᵢ) and the mechanism of action (e.g., competitive, non-competitive) are determined.
1. Reagents and Materials:
-
Same as the in vitro MAO inhibition assay.
2. Procedure:
-
Perform the MAO inhibition assay with varying concentrations of both the substrate (kynuramine) and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk plots (double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis.
-
The intersection of the lines in a Lineweaver-Burk plot in the presence of different inhibitor concentrations can reveal the mechanism of inhibition.
-
The Kᵢ value can be calculated from the plots, representing the dissociation constant of the enzyme-inhibitor complex.
Visualizing the Impact of MAO Inhibition
The following diagrams illustrate the experimental workflow for determining MAO inhibition and the general signaling pathway affected by MAO inhibitors.
Caption: Experimental workflow for determining MAO inhibition.
References
statistical analysis of 2-Phenylcyclopropanecarbohydrazide experimental data
A detailed guide for researchers and drug development professionals on the experimental data of Tranylcypromine, Phenelzine, and Isocarboxazid, with a note on 2-Phenylcyclopropanecarbohydrazide.
This guide provides a comprehensive comparison of three classical, irreversible monoamine oxidase inhibitors (MAOIs): tranylcypromine, phenelzine, and isocarboxazid. Due to the limited publicly available experimental data on this compound, which is structurally related to tranylcypromine and sometimes referred to as tranylcypromine hydrazide, this analysis will focus on the three aforementioned well-established MAOIs. These drugs are primarily used in the treatment of depression, particularly atypical depression and treatment-resistant depression.[1][2][3]
Preclinical Pharmacology: A Quantitative Comparison
The primary mechanism of action for these compounds is the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[4][5] There are two main isoforms of this enzyme, MAO-A and MAO-B. The following table summarizes the inhibitory potency of tranylcypromine and phenelzine against these isoforms. While isocarboxazid is known to be a non-selective inhibitor, specific IC50 or Ki values are not consistently reported in readily available literature.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Reference |
| Tranylcypromine | IC50: 2.3 µM | IC50: 0.95 µM | [6] |
| Phenelzine | pKi: 7.3 (Ki: 4.7x10-8 M) | pKi: 7.8 (Ki: 1.5x10-8 M) | [7] |
| Kinact: 820 nM | Kinact: 3900 nM | [7] | |
| Isocarboxazid | Non-selective inhibitor | Non-selective inhibitor | [4][8] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. pKi: -log(Ki). Kinact: Inactivation efficiency.
Clinical Efficacy and Safety Profile
Clinical trials have established the efficacy of these MAOIs in treating depression. The following tables provide a comparative summary of their clinical performance and common side effects.
Comparative Efficacy in Depression
| Compound | Study Population | Comparator | Key Efficacy Findings | Reference |
| Tranylcypromine | Bipolar Depression | Placebo, Imipramine, Lamotrigine | Response rates of 60.0%-80.7% (overall 73.7%) for tranylcypromine vs. 12.9%-47.6% (overall 27.5%) for comparators.[9] | [9] |
| Treatment-Resistant Depression | Placebo | Superior to placebo (pooled logOR=0.509).[10][11] | [10][11] | |
| Depression | Tricyclic Antidepressants (TCAs) | Favored over TCAs in a meta-analysis (pooled logOR of 0.480).[12] | [12] | |
| Phenelzine | Depression-Anxiety States | Placebo | 60 mg/day significantly more effective than placebo.[13] | [13] |
| Antidepressant-Refractory Depression | Tranylcypromine | No significant difference in response rates (47% for phenelzine vs. 44% for tranylcypromine). | [9] | |
| Depression (Inpatients) | Placebo | 22.3% more effective than placebo.[14] | [14] | |
| Isocarboxazid | Anxious Depression | Placebo | Superior to placebo on depression, anxiety, and global measures.[15] | [15] |
| Depression | Placebo | Better scores on all outcome measures compared to placebo in outpatients with nonpsychotic, nonmelancholic, anxious depression.[16] | [16] | |
| Depression | Comparison of Doses | Higher dose (50mg) showed greater antidepressant effects in non-melancholia/non-endogenous depression compared to a lower dose (30mg).[6] | [6] |
Common Side Effects
| Side Effect | Tranylcypromine | Phenelzine | Isocarboxazid |
| Dizziness/Hypotension | Yes | Yes | Yes[17][18] |
| Insomnia | Yes | Yes | Yes[17][18] |
| Dry Mouth | Yes | Yes | Yes[1][17][18] |
| Nausea | Yes | Yes | Yes[17][18] |
| Headache | Yes | Yes | Yes[1][17][18] |
| Drowsiness | Yes | Yes | Yes[17][18] |
| Constipation | Yes | Yes | Yes[1][17][18] |
| Sexual Dysfunction | Yes | Yes | Yes[1][17] |
| Weight Gain | Less common | Yes | Yes[17] |
| Tremors | Yes | Yes | Yes[17][18] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
A common method to determine the inhibitory potential of a compound on MAO-A and MAO-B is a continuous spectrophotometric or fluorometric assay.
Objective: To quantify the in vitro inhibition of MAO-A and MAO-B by a test compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Test compound (e.g., this compound or its alternatives).
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a microplate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or control at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Analysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal, providing insight into the pharmacodynamic effects of a drug.
Objective: To measure the effect of an MAOI on the extracellular concentrations of monoamines (e.g., serotonin, dopamine, norepinephrine) in a specific brain region.
Materials:
-
A stereotaxic apparatus for precise probe implantation.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF) as the perfusate.
-
An automated fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.
-
Anesthetized or freely moving laboratory animals (e.g., rats, mice).
Procedure:
-
Surgically implant a guide cannula into the target brain region of the animal under anesthesia.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer the test compound (MAOI) systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure the changes in neurotransmitter levels post-drug administration.
-
Analyze the collected samples using HPLC-ED to quantify the concentrations of serotonin, dopamine, and norepinephrine.
-
Compare the post-drug neurotransmitter levels to the baseline levels to determine the effect of the MAOI.
Visualizations
Caption: Mechanism of action of Monoamine Oxidase Inhibitors (MAOIs).
Caption: Experimental workflow for the evaluation of MAO inhibitors.
References
- 1. Isocarboxazid: MedlinePlus Drug Information [medlineplus.gov]
- 2. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 3. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 6. An evaluation of two doses of isocarboxazid in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]
- 9. psychotropical.com [psychotropical.com]
- 10. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multiple-dose, controlled study of phenelzine in depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isocarboxazid in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
Safety Operating Guide
Personal protective equipment for handling 2-Phenylcyclopropanecarbohydrazide
This guide provides critical safety, handling, and disposal protocols for laboratory personnel working with 2-Phenylcyclopropanecarbohydrazide. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE. This compound is classified as a skin sensitizer and may cause an allergic skin reaction.
| PPE Category | Required Equipment | Material/Standard Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Butyl rubber |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 approved |
| Skin and Body Protection | Laboratory coat | Standard lab coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn. | N95 or higher |
Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory when working with this compound.
2.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. Use a spatula to transfer the solid.
2.2. Dissolving and Solution Preparation:
-
Solvent Addition: In a fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2.3. Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
| Spill | Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Skin Sensitizer").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials, pending pickup by environmental health and safety personnel.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
